Methyldopa sesquihydrate
Description
Properties
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H13NO4.3H2O/c2*1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;;;/h2*2-4,12-13H,5,11H2,1H3,(H,14,15);3*1H2/t2*10-;;;/m00.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFCISHFRZHKHY-NGQGLHOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020863 | |
| Record name | Methyldopa sesquihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41372-08-1 | |
| Record name | Methyldopa [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyldopa sesquihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLDOPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56LH93261Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Central Nervous System Mechanism of Action of Methyldopa Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyldopa (B1676449), a centrally acting sympatholytic agent, has been a cornerstone in the management of hypertension, particularly in specific patient populations such as pregnant women. Its therapeutic effect is not direct but relies on its metabolic conversion within the central nervous system (CNS) to a pharmacologically active metabolite. This technical guide provides a detailed exploration of the molecular and physiological steps that underpin the antihypertensive action of methyldopa, focusing exclusively on its mechanism within the CNS. It consolidates key quantitative data, outlines relevant experimental methodologies, and visualizes the core pathways and logical sequences to offer a comprehensive resource for researchers and drug development professionals.
Core Mechanism of Action in the CNS
The antihypertensive effect of methyldopa is a classic example of a prodrug strategy, where the administered compound is biologically inactive and requires enzymatic conversion in the body to exert its pharmacological effects. The entire therapeutic action originates from its journey into and subsequent transformation within the central nervous system.
Blood-Brain Barrier Permeation and Metabolic Activation
Methyldopa, being an analog of the large neutral amino acid L-DOPA, is actively transported across the blood-brain barrier (BBB). Once within the CNS, it is taken up by adrenergic neurons. Here, it undergoes a two-step enzymatic conversion that is central to its mechanism:
-
Decarboxylation: Methyldopa is a substrate for the enzyme Aromatic L-amino acid decarboxylase (DDC), also known as dopa decarboxylase. This enzyme removes the carboxyl group from methyldopa to form alpha-methyldopamine.
-
Hydroxylation: Alpha-methyldopamine is then acted upon by the enzyme Dopamine β-hydroxylase (DBH), which hydroxylates the beta-carbon of the side chain to form the active metabolite, alpha-methylnorepinephrine.
This active metabolite, alpha-methylnorepinephrine, is the ultimate effector molecule responsible for the antihypertensive properties of methyldopa.
The Alpha-2 Adrenergic Agonist Hypothesis
The primary and most widely accepted mechanism of action is that alpha-methylnorepinephrine functions as a potent and selective agonist for presynaptic alpha-2 adrenergic receptors (α2-AR) located in the brainstem, particularly within the nucleus tractus solitarius (NTS).
Stimulation of these inhibitory α2-autoreceptors leads to a negative feedback loop that suppresses the firing rate of adrenergic neurons. This inhibition results in a significant reduction in the release of norepinephrine (B1679862) from presynaptic nerve terminals. The consequence of this central action is a decrease in the overall sympathetic outflow from the CNS to the periphery. This reduced sympathetic tone leads to the relaxation of arteriolar smooth muscle, decreasing total peripheral vascular resistance and subsequently lowering arterial blood pressure.[1][2][3][4] Notably, this central mechanism generally reduces blood pressure without significantly affecting heart rate, cardiac output, or renal blood flow, making it particularly useful in patients with renal insufficiency.[1][3][5]
The "False Neurotransmitter" Hypothesis
An earlier, and now considered secondary, proposed mechanism is the "false neurotransmitter" hypothesis.[5] In this model, the newly synthesized alpha-methylnorepinephrine is stored in presynaptic vesicles and released upon neuronal firing, displacing the endogenous neurotransmitter, norepinephrine. As alpha-methylnorepinephrine is a less potent vasoconstrictor at peripheral alpha-1 adrenergic receptors than norepinephrine itself, its release in the periphery would lead to a weaker vasoconstrictive signal and a reduction in blood pressure. While this may contribute to the overall effect, the central α2-agonist action is recognized as the predominant mechanism.
Quantitative Pharmacodynamics
The following tables summarize the available quantitative data regarding the enzymatic conversion of methyldopa and the potency of its active metabolite.
Table 1: Enzymatic Conversion Kinetics
| Enzyme | Substrate | Parameter | Value | Source |
| Aromatic L-amino acid Decarboxylase (DDC) | α-Methyldopa | K_m_ | 45 µM | [6] |
| k_cat_ | 5.68 min⁻¹ | [6] | ||
| Dopamine β-hydroxylase (DBH) | α-Methyldopamine | K_m_, k_cat_ | Not Available |
Table 2: Receptor Potency and Selectivity
| Compound | Receptor Target | Potency / Selectivity Metric | Finding | Source |
| (-)-α-Methylnorepinephrine | α2-Adrenergic Receptors | Relative Potency | 6 times more potent than (-)-norepinephrine | [7] |
| Relative Selectivity | 75 times more selective for α2-receptors over α1-receptors compared to (-)-norepinephrine | [7] |
Note: Specific binding affinities (Ki values) for alpha-methylnorepinephrine at the individual α2A, α2B, and α2C receptor subtypes are not consistently reported in the literature.
Visualizations of Pathways and Processes
Metabolic Activation and Signaling Pathway
The following diagram illustrates the conversion of methyldopa to its active metabolite and its subsequent action on the presynaptic alpha-2 adrenergic receptor.
Logical Flow of Mechanism of Action
This diagram outlines the sequential logic from drug administration to the final physiological outcome.
Key Experimental Protocols
The elucidation of methyldopa's mechanism of action has relied on several key experimental techniques. Below are detailed methodologies for two such foundational experimental approaches.
Protocol 1: Competitive Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol is designed to determine the binding affinity (K_i_) of alpha-methylnorepinephrine for α2-adrenergic receptors.
-
Objective: To quantify the affinity of the test ligand (alpha-methylnorepinephrine) for α2-adrenergic receptors by measuring its ability to compete with a known radiolabeled ligand.
-
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing a specific human α2-adrenergic receptor subtype (e.g., α2A, α2B, or α2C).
-
Radioligand: A high-affinity α2-receptor antagonist, such as [³H]-Rauwolscine or [³H]-Yohimbine, used at a concentration near its dissociation constant (K_d_).
-
Test Ligand: Alpha-methylnorepinephrine, prepared in a series of dilutions.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled antagonist like phentolamine (B1677648) or yohimbine.
-
Buffers: Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and ice-cold wash buffer.
-
Equipment: 96-well plates, cell harvester with glass fiber filters, scintillation counter, and scintillation fluid.
-
-
Methodology:
-
Preparation: Thaw receptor membrane preparations on ice and resuspend in binding buffer. Prepare serial dilutions of alpha-methylnorepinephrine.
-
Assay Setup (in triplicate):
-
Total Binding: Add binding buffer, radioligand, and membrane preparation to wells.
-
Non-specific Binding (NSB): Add non-specific antagonist, radioligand, and membrane preparation to wells.
-
Competition Binding: Add diluted alpha-methylnorepinephrine, radioligand, and membrane preparation to wells.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes to allow the binding reaction to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of alpha-methylnorepinephrine to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test ligand that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
-
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
This protocol allows for the real-time measurement of norepinephrine levels in specific brain regions of a freely moving animal following the administration of methyldopa.
-
Objective: To measure the extracellular concentration of norepinephrine in a target brain region (e.g., hypothalamus or NTS) to assess the effect of methyldopa on neurotransmitter release.
-
Materials:
-
Animal Model: Spontaneously hypertensive rat (SHR) or normotensive control (e.g., Wistar-Kyoto).
-
Surgical Equipment: Stereotaxic apparatus, anesthesia, surgical tools, and guide cannula.
-
Microdialysis Equipment: Microdialysis probe, syringe pump, fraction collector, and connecting tubing.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF), typically containing physiological concentrations of salts and glucose.
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) optimized for catecholamine analysis.
-
-
Methodology:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeted to the brain region of interest and secure it to the skull. Allow the animal to recover for several days.
-
Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal. Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
Baseline Collection: Collect several dialysate samples (e.g., every 20 minutes) into collection vials (often containing an antioxidant like perchloric acid) to establish the baseline norepinephrine concentration.
-
Drug Administration: Administer methyldopa to the animal (e.g., via intraperitoneal injection).
-
Post-Treatment Collection: Continue collecting dialysate samples at regular intervals for several hours following drug administration.
-
Sample Analysis: Inject a small volume of each dialysate sample into the HPLC-ECD system. The system separates the neurochemicals, and the electrochemical detector quantifies the amount of norepinephrine in each sample based on its oxidation potential.
-
Data Analysis:
-
Generate a standard curve using known concentrations of norepinephrine.
-
Quantify the norepinephrine concentration in each dialysate sample by comparing its peak area to the standard curve.
-
Express the post-treatment norepinephrine levels as a percentage of the pre-treatment baseline to determine the effect of methyldopa over time.
-
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and use histological staining to verify the correct placement of the microdialysis probe.
-
Experimental Workflow Visualization
The following diagram provides a high-level overview of the workflow for the in vivo microdialysis experiment described above.
Conclusion
The central mechanism of action of methyldopa sesquihydrate is a well-defined process involving its bioactivation to alpha-methylnorepinephrine within the CNS. This active metabolite's primary role as a selective agonist at presynaptic alpha-2 adrenergic autoreceptors effectively reduces central sympathetic outflow, leading to a decrease in peripheral vascular resistance and a subsequent lowering of blood pressure. The data and protocols presented herein provide a technical foundation for further research into centrally acting antihypertensives and for the development of novel therapeutics targeting the alpha-2 adrenergic system. Understanding these core principles is essential for professionals engaged in neuroscience, pharmacology, and the development of next-generation cardiovascular therapies.
References
- 1. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. Alpha-2 adrenergic receptor [dl1.en-us.nina.az]
- 4. "Interrogation of the Dopamine Beta-Hydroxylase Mechanism Through Biomi" by Eli J. Harvey [openworks.wooster.edu]
- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two alpha(2)-adrenergic receptor subtypes, alpha(2A) and alpha(2C), inhibit transmitter release in the brain of gene-targeted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid sesquihydrate (Methyldopa Sesquihydrate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, commonly known as Methyldopa (B1676449), is a centrally-acting alpha-2 adrenergic agonist used in the management of hypertension.[1][2] This technical guide focuses on the sesquihydrate form of the L-isomer, the active enantiomer, providing a comprehensive overview of its chemical and physical properties, pharmacological action, and analytical methodologies.
Physicochemical Properties
Methyldopa sesquihydrate is a white to yellowish-white, crystalline powder that is odorless.[3] It is the hydrated form of the L-isomer of alpha-methyldopa.[2]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid sesquihydrate | [2] |
| CAS Number | 41372-08-1 | [4] |
| Molecular Formula | C₁₀H₁₃NO₄ · 1.5H₂O | [4] |
| Molecular Weight | 238.24 g/mol | [4] |
| Appearance | White to yellowish-white crystalline powder | [3] |
| Melting Point | >300 °C (decomposes) | [4] |
| Solubility | Slightly soluble in water; Very slightly soluble in ethanol (B145695) (96%); Freely soluble in dilute mineral acids; Practically insoluble in common organic solvents.[1][4][5] | [1][4][5] |
| Specific Rotation [α]D²³ | -4.0 ± 0.5° (c=1 in 0.1N HCl) | [6] |
| UV max (in 0.1N HCl) | 281 nm (ε 2780) | [6] |
| pH of saturated aqueous solution | Approximately 5.0 | [6] |
Table 2: Solubility of Methyldopa in Various Solvents
| Solvent | Mole Fraction Solubility (x) | Temperature (K) | Reference |
| Water | 1.41 x 10⁻⁶ | 278.15 | [7][8] |
| Dimethylformamide (DMF) | 1.35 x 10⁻¹ | 323.15 | [7][8] |
| Dimethyl sulfoxide (B87167) (DMSO) | More soluble than in water | - | [7] |
Pharmacological Properties
Mechanism of Action
Methyldopa is a prodrug that exerts its antihypertensive effect through its active metabolite, alpha-methylnorepinephrine, in the central nervous system.[2] The mechanism involves a two-step enzymatic conversion.
-
Conversion to Alpha-Methyldopamine: Methyldopa is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (DOPA decarboxylase) to form alpha-methyldopamine.
-
Conversion to Alpha-Methylnorepinephrine: Alpha-methyldopamine is then hydroxylated by dopamine (B1211576) β-hydroxylase to yield the active metabolite, alpha-methylnorepinephrine.
Alpha-methylnorepinephrine acts as a selective agonist for presynaptic alpha-2 adrenergic receptors in the brainstem.[1] This agonism inhibits the release of norepinephrine, leading to a reduction in sympathetic outflow from the central nervous system. The decreased sympathetic tone results in reduced peripheral vascular resistance and a subsequent lowering of blood pressure.[9][10]
Signaling Pathway
The activation of alpha-2 adrenergic receptors by alpha-methylnorepinephrine initiates an intracellular signaling cascade. These receptors are coupled to inhibitory G-proteins (Gi).
Experimental Protocols
Synthesis and Purification
A common method for the synthesis of racemic methyldopa involves the condensation of 3,4-dimethoxybenzaldehyde (B141060) with 2-acetylamino propionic acid methyl ester, followed by reduction, deprotection, and purification.[11]
Experimental Workflow for Synthesis and Purification:
A detailed protocol for the resolution of racemic α-methyl-3,4-dihydroxyphenylalanine involves slurrying the racemic mixture in hydrochloric acid, seeding the solution with hydrated L-α-methyl-3,4-dihydroxyphenylalanine, cooling, and aging to precipitate the L-isomer.[12] The final purification to obtain the sesquihydrate is achieved by recrystallization from water.[1][12]
Analytical Methods
A validated method for the separation of methyldopa enantiomers utilizes a teicoplanin aglycone chiral stationary phase.[13]
Table 3: HPLC Method for Chiral Separation of Methyldopa
| Parameter | Condition | Reference |
| Column | Teicoplanin aglycone chiral stationary phase | [13] |
| Mobile Phase | 20mM Ammonium acetate (B1210297) buffer (pH 4.0) : Methanol (20:80, v/v) | [13] |
| Flow Rate | 1.0 mL/min | [13] |
| Column Temperature | 45 °C | [13] |
| Detection | UV at 280 nm | [5] |
¹H and ¹³C NMR spectroscopy are used for the structural confirmation of methyldopa. While detailed experimental parameters can vary, typical analyses are performed in deuterated solvents.
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the dihydroxyphenyl ring, the methylene (B1212753) protons, and the methyl protons.
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carboxylic acid carbon, the quaternary carbon bearing the amino and methyl groups, the methylene carbon, and the aromatic carbons.
A specific protocol for the simultaneous determination of levodopa, carbidopa, and methyldopa in human serum and pharmaceutical formulations by ¹H NMR has been developed, indicating the feasibility of using NMR for quantitative analysis.[14]
Conclusion
This technical guide provides a foundational understanding of the properties of (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid sesquihydrate. The provided data on its physicochemical characteristics, mechanism of action, and analytical methodologies serves as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences. Further investigation into detailed synthetic and analytical protocols is encouraged for specific research applications.
References
- 1. alpha-Methyldopa sesquihydrate | 41372-08-1 [chemicalbook.com]
- 2. This compound | C20H32N2O11 | CID 38852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Methyldopa [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 11. RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Google Patents [patents.google.com]
- 12. Page loading... [wap.guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Alpha-Methylnorepinephrine: An In-depth Technical Guide on the Active Metabolite of Methyldopa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyldopa (B1676449), a cornerstone in the management of hypertension, particularly during pregnancy, exerts its therapeutic effects not directly but through its active metabolite, alpha-methylnorepinephrine. This technical guide provides a comprehensive overview of the biotransformation of methyldopa, the pharmacological profile of alpha-methylnorepinephrine, and its mechanism of action at central alpha-2 adrenergic receptors. This document synthesizes key quantitative data, details experimental methodologies for preclinical evaluation, and presents visual representations of the underlying molecular and physiological pathways. The information contained herein is intended to serve as a detailed resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction
Methyldopa is a centrally-acting antihypertensive agent that has been in clinical use for decades.[1] It is a pro-drug that undergoes metabolic conversion in the central nervous system (CNS) to its pharmacologically active form, alpha-methylnorepinephrine.[2][3] This metabolite is a selective agonist for alpha-2 adrenergic receptors, and its action within the brainstem leads to a reduction in sympathetic outflow to the periphery, resulting in decreased arterial blood pressure.[3] Understanding the journey of methyldopa from administration to its ultimate effect as alpha-methylnorepinephrine is crucial for optimizing its therapeutic use and for the development of novel antihypertensive agents with similar mechanisms.
Biotransformation of Methyldopa
The conversion of methyldopa to its active form, alpha-methylnorepinephrine, is a two-step enzymatic process that occurs within adrenergic neurons in the CNS.[4]
-
Decarboxylation: Methyldopa, an analog of L-DOPA, is a substrate for the enzyme aromatic L-amino acid decarboxylase (dopa decarboxylase). This enzyme removes the carboxyl group from methyldopa to form alpha-methyldopamine.
-
Beta-Hydroxylation: Alpha-methyldopamine is then acted upon by dopamine (B1211576) beta-hydroxylase, the same enzyme that converts dopamine to norepinephrine (B1679862). This step introduces a hydroxyl group to the beta-carbon of the side chain, yielding alpha-methylnorepinephrine.[4]
A further metabolic step can occur where alpha-methylnorepinephrine is N-methylated by phenylethanolamine N-methyltransferase (PNMT) to form alpha-methylepinephrine, another metabolite with significant biological activity.[5]
Logical Relationship of Methyldopa Metabolism
Pharmacokinetics
While extensive pharmacokinetic data is available for the parent drug, methyldopa, detailed quantitative parameters for its active metabolite, alpha-methylnorepinephrine, are not as well-documented in publicly available literature. The following tables summarize the known pharmacokinetic parameters for methyldopa.
Table 1: Pharmacokinetic Parameters of Methyldopa
| Parameter | Value | Reference |
| Bioavailability | ~25% (oral, variable) | [6] |
| Time to Peak Plasma Concentration (Tmax) | 2-6 hours | [3] |
| Elimination Half-life (t½) | ~1.5-2 hours | [3] |
| Volume of Distribution (Vd) | 0.23 L/kg | [3] |
| Protein Binding | <15% | [6] |
| Excretion | ~70% renal (as unchanged drug and conjugates) | [3] |
Pharmacodynamics: Adrenergic Receptor Binding Profile
The antihypertensive effect of methyldopa is mediated by the interaction of its active metabolite, alpha-methylnorepinephrine, with adrenergic receptors. This metabolite exhibits a high affinity and selectivity for alpha-2 adrenergic receptors. The following table summarizes the available data on the receptor binding affinities. It is important to note that a complete set of Ki values across all adrenergic receptor subtypes is not consistently reported in the literature; therefore, some data is presented as relative potencies.
Table 2: Adrenergic Receptor Binding Profile of Methyldopa Metabolites
| Ligand | Receptor Subtype | Binding Affinity (Ki) / Potency | Reference |
| alpha-Methylnorepinephrine | alpha-2 | High affinity; more potent than norepinephrine at some alpha-2 subtypes | [4][7] |
| alpha-1 | Lower affinity compared to alpha-2 | [7] | |
| beta-1 | Competes with high potency | [7] | |
| beta-2 | Potent agonist activity | [8] | |
| alpha-Methylepinephrine | alpha-2 | High affinity, comparable to norepinephrine | [5] |
| alpha-1 | Less potent than epinephrine (B1671497) and norepinephrine | [5] | |
| beta | More potent than epinephrine and norepinephrine | [5] | |
| Norepinephrine (for comparison) | alpha-1 | Ki: 330 nM | [9] |
| alpha-2 | Ki: 56 nM | [9] | |
| beta-1 | Ki: 740 nM | [9] |
Mechanism of Action: Central Alpha-2 Adrenergic Agonism
Alpha-methylnorepinephrine acts as a "false neurotransmitter". It is taken up into presynaptic vesicles in central adrenergic neurons, particularly in the nucleus tractus solitarii (NTS) of the brainstem, and is released upon neuronal firing. Once in the synaptic cleft, it stimulates presynaptic alpha-2 adrenergic autoreceptors.
The activation of these Gi protein-coupled receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][10] This reduction in cAMP leads to a decrease in norepinephrine release from the presynaptic neuron. The overall effect is a reduction in sympathetic outflow from the CNS to the peripheral nervous system, leading to vasodilation and a decrease in blood pressure.
Alpha-2 Adrenergic Receptor Signaling Pathway
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
This protocol outlines a general method for determining the binding affinity of alpha-methylnorepinephrine for adrenergic receptor subtypes using a competitive radioligand binding assay.
I. Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines or specific brain regions).
-
Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for alpha-1, [3H]-Clonidine for alpha-2).
-
Alpha-methylnorepinephrine (unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known antagonist like phentolamine).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
II. Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + radioligand.
-
Non-specific Binding: Membranes + radioligand + non-specific binding control.
-
Competitive Binding: Membranes + radioligand + serial dilutions of alpha-methylnorepinephrine.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of alpha-methylnorepinephrine.
-
Determine the IC50 value (concentration of alpha-methylnorepinephrine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
This protocol describes a method for assessing the blood pressure-lowering effects of methyldopa in a conscious animal model.
I. Animals and Housing:
-
Male Spontaneously Hypertensive Rats (SHR), age-matched.
-
Standard laboratory housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
II. Surgical Preparation (if using direct measurement):
-
Anesthetize the rat (e.g., with isoflurane).
-
Implant a radiotelemetry device with the catheter inserted into the abdominal aorta for continuous blood pressure monitoring.
-
Allow for a recovery period of at least one week.
III. Drug Administration:
-
Prepare a vehicle control (e.g., saline) and a solution of methyldopa at the desired concentration.
-
Administer the vehicle or methyldopa solution to the rats via oral gavage or intraperitoneal injection.
IV. Blood Pressure Measurement:
-
Direct Method (Telemetry): Record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) continuously or at regular intervals before and for several hours after drug administration.
-
Indirect Method (Tail-Cuff):
-
Accustom the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure changes.
-
On the day of the experiment, place the rat in the restrainer and attach the tail-cuff.
-
Measure baseline SBP and HR.
-
Administer the drug and measure SBP and HR at specified time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
V. Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline for each animal at each time point.
-
Compare the responses between the vehicle-treated and methyldopa-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Plot the time-course of the antihypertensive effect.
Conclusion
Alpha-methylnorepinephrine is unequivocally the primary active metabolite responsible for the antihypertensive effects of methyldopa. Its selective agonist activity at central alpha-2 adrenergic receptors provides a clear mechanism for its therapeutic action. While the biotransformation pathway and the qualitative pharmacological effects are well-established, a comprehensive quantitative understanding of the pharmacokinetics of alpha-methylnorepinephrine and its binding affinities across all adrenergic receptor subtypes remains an area for further investigation. The experimental protocols detailed in this guide provide a framework for researchers to further explore the nuances of this important therapeutic agent and to aid in the development of future centrally-acting antihypertensives.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-Methyl dopa : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. alpha-Methylepinephrine, a methyldopa metabolite that binds to alpha-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that alpha-methylepinephrine is an antihypertensive metabolite of alpha-methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Differential competition by L-alpha-methyldopa metabolites for adrenergic receptors in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions of epinephrine, norepinephrine, dopamine and their corresponding alpha-methyl-substituted derivatives with alpha and beta adrenoceptors in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
The Synthesis and Crystallization of Methyldopa Sesquihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and crystallization process of Methyldopa (B1676449) Sesquihydrate, a crucial antihypertensive agent. This document details the core chemical transformations, experimental protocols, and data-driven insights to support research, development, and manufacturing activities.
Introduction
Methyldopa, chemically known as (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, is a centrally acting alpha-2 adrenergic agonist used in the management of hypertension, particularly in pregnant women.[1][2] It is the L-isomer that is pharmacologically active.[3] The drug is typically formulated as a sesquihydrate, which imparts stability to the molecule.[4][5] This guide will explore the prevalent synthetic routes and the critical crystallization process to obtain the desired sesquihydrate form.
Synthesis of Methyldopa
The industrial synthesis of Methyldopa typically involves a multi-step process commencing from readily available precursors. A common and economically viable route starts with 3,4-dimethoxybenzaldehyde (B141060) or a related ketone, proceeds through a racemic intermediate, which is then resolved to isolate the desired L-enantiomer.
Racemic Synthesis of Methyldopa
A widely employed method for the synthesis of racemic methyldopa involves the Strecker synthesis or a hydantoin-based approach, followed by hydrolysis and demethylation.[6]
Experimental Protocol: Synthesis of DL-α-amino-α-(3,4-dimethoxybenzyl)propionitrile
-
In a suitable reactor, dissolve 154.5 g (3.15 mol) of 96-98% sodium cyanide and 160.5 g (3 mol) of ammonium (B1175870) chloride in 2640 mL of 12.2 mol/L ammonia (B1221849) solution at room temperature.[6]
-
Heat the solution to 37°C and, with vigorous stirring, add 582.6 g (3 mol) of 3,4-dimethoxyphenylacetone (B57033) (veratone).[6]
-
Continue stirring for 1 to 1.5 hours, then cool the mixture to 20-25°C, at which point a fine granular product will begin to precipitate.[6]
-
Stir for an additional 3 hours, then cool to 0°C.[6]
-
Isolate the product by suction filtration and wash the filter cake with 800 mL of cold water.[6]
-
Dry the product to obtain DL-α-amino-α-(3,4-dimethoxybenzyl)propionitrile.[6]
| Parameter | Value | Reference |
| Molar Yield | 93.1% | [6] |
| Melting Point | 85-87°C | [6] |
Hydrolysis and Demethylation
The resulting aminonitrile or hydantoin (B18101) intermediate is then subjected to hydrolysis and demethylation to yield racemic methyldopa. This is often achieved using strong acids like hydrobromic acid or a two-step hydrolysis process.[7]
Experimental Protocol: Hydrolysis and Demethylation to Crude Methyldopa
-
Transfer the intermediate from the previous step to a reactor and add 150 mL of 47% aqueous hydrobromic acid.[8]
-
Heat the mixture to approximately 60°C and stir at reflux for 4 hours.[8]
-
Distill off approximately 110 mL of hydrobromic acid under reduced pressure.[8]
-
Filter the solution and concentrate the mother liquor to dryness under reduced pressure.[8]
-
Dissolve the solid residue in cold water and adjust the pH to 4.5 with ammonia in a cold water bath to precipitate the crude product.[8]
-
Filter the white solid and wash with a small amount of cold methylene (B1212753) chloride to yield crude methyldopa.[8]
| Parameter | Value | Reference |
| Crude Yield | 94.7% - 98.5% | [8][9] |
Resolution of Racemic Methyldopa
The resolution of the racemic mixture is a critical step to isolate the pharmacologically active L-isomer. This can be achieved through diastereomeric salt formation with a chiral resolving agent or by preferential crystallization.[4][10]
Experimental Protocol: Resolution by Preferential Crystallization
-
Slurry 37 g of racemic α-methyl-3,4-dihydroxyphenylalanine in 100 cc of 1.0 N hydrochloric acid at 35°C.
-
Filter the excess solids to obtain a saturated solution containing 34.6 g of the racemic amino acid.
-
Seed the solution at 35°C with 7 g of hydrated L-α-methyl-3,4-dihydroxyphenylalanine.
-
Cool the mixture to 20°C over 30 minutes and age for one hour at 20°C.
-
Isolate the precipitated solid by filtration, wash twice with 10 cc of cold water, and dry in vacuo.
| Parameter | Value | Reference |
| Product | L-α-methyl-3,4-dihydroxyphenylalanine sesquihydrate | |
| Purity | 100% (by rotation of the copper complex) |
Crystallization of Methyldopa Sesquihydrate
The final step in the manufacturing process is the crystallization of L-methyldopa to obtain the stable sesquihydrate form. This process is crucial for the purity, stability, and handling properties of the final active pharmaceutical ingredient (API).
Purification and Crystallization
The crude L-methyldopa is purified by recrystallization, typically from an aqueous solution.
Experimental Protocol: Purification and Crystallization
-
Take the crude L-methyldopa and add 300 L of 0.1 mol/L dilute hydrochloric acid and 10 kg of activated carbon.[8]
-
Heat and stir the mixture until the methyldopa dissolves completely. Maintain the temperature for 30 minutes.[8]
-
Filter the solution while hot and allow it to cool.[8]
-
Adjust the pH to 4.5 with ammonia to precipitate a large amount of white solid.[8]
-
Filter the solid, rinse with a small amount of cold water, and dry to obtain pure this compound.[8]
| Parameter | Value | Reference |
| Final Yield | 85.0% - 88.5% | [8] |
| Final Purity | 99.6% - 99.7% | [8][9] |
| Form | Sesquihydrate | [4] |
| Appearance | Colorless or almost colorless crystals or white to yellowish-white fine powder | [10] |
| Solubility in Water (25°C) | ~10 mg/mL | [4] |
| pH of Saturated Aqueous Solution | ~5.0 | [4] |
Process Workflows and Diagrams
To visualize the synthesis and crystallization process, the following diagrams illustrate the key stages and transformations.
Caption: Overall workflow for the synthesis and crystallization of this compound.
Caption: Detailed workflow of the final crystallization process for this compound.
Conclusion
The synthesis and crystallization of this compound is a well-established process that requires careful control of reaction conditions and purification steps to ensure the production of a high-purity, stable active pharmaceutical ingredient. The methods outlined in this guide, derived from publicly available literature and patents, provide a solid foundation for researchers and drug development professionals. The provided quantitative data and process workflows offer a practical framework for laboratory-scale synthesis and process optimization for industrial applications. Further research and development may focus on greener synthetic routes and more efficient resolution and crystallization techniques to improve overall process efficiency and environmental impact.
References
- 1. This compound | C20H32N2O11 | CID 38852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyldopa [drugfuture.com]
- 3. US20190290607A1 - Administration of oral methyldopa - Google Patents [patents.google.com]
- 4. CN102531939A - Preparation method of L-methyldopa - Google Patents [patents.google.com]
- 5. Methyldopa synthesis - chemicalbook [chemicalbook.com]
- 6. CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method - Google Patents [patents.google.com]
- 7. CN105693541A - Synthetic method of methyldopa - Google Patents [patents.google.com]
- 8. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. ghsupplychain.org [ghsupplychain.org]
An In-depth Technical Guide on the Stereoisomerism of Methyldopa and its Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyldopa (B1676449), a centrally-acting antihypertensive agent, exhibits stereoisomerism that is critical to its pharmacological activity. This technical guide delves into the core principles of Methyldopa's stereochemistry, its mechanism of action, and the differential activities of its isomers. The antihypertensive effect is exclusively attributed to the L-isomer, L-α-methyldopa, which acts as a prodrug. Its therapeutic action is mediated through its active metabolite, (1R,2S)-α-methylnorepinephrine, a potent agonist of central α2-adrenergic receptors. This guide provides a comprehensive overview of the quantitative pharmacological data, detailed experimental protocols for assessing stereospecific activity, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Methyldopa is a structural analog of L-DOPA and has been utilized in the management of hypertension, particularly in pregnant women, for several decades. The presence of a chiral center at the alpha-carbon of the propanoic acid side chain gives rise to two stereoisomers: L-α-methyldopa and D-α-methyldopa. Early pharmacological studies established that the antihypertensive activity resides almost exclusively in the L-isomer. This guide will explore the chemical and pharmacological basis for this stereoselectivity.
Stereoisomerism of Methyldopa
Methyldopa, chemically (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, possesses a single chiral center, resulting in two enantiomers:
-
L-α-methyldopa ((S)-methyldopa): The pharmacologically active isomer.
-
D-α-methyldopa ((R)-methyldopa): The pharmacologically inactive isomer.
The spatial arrangement of the functional groups around the chiral carbon dictates the interaction with stereoselective enzymes and receptors, forming the basis for the observed differences in pharmacological activity.
Pharmacological Activity and Mechanism of Action
The antihypertensive effect of L-methyldopa is not direct but is a consequence of its metabolism to an active form within the central nervous system (CNS).[1] The L-isomer is actively transported into adrenergic neurons in the brainstem.[2]
Metabolic Activation of L-Methyldopa
Once in the CNS, L-methyldopa is metabolized by a two-step enzymatic process:
-
Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) converts L-methyldopa to (1R,2S)-α-methyldopamine.[2]
-
Hydroxylation: Dopamine β-hydroxylase (DBH) stereospecifically hydroxylates (1R,2S)-α-methyldopamine to form the active metabolite, (1R,2S)-α-methylnorepinephrine.[2]
This active metabolite acts as a "false neurotransmitter."
Interaction with α2-Adrenergic Receptors
(1R,2S)-α-methylnorepinephrine is a potent and selective agonist for presynaptic α2-adrenergic receptors in the brainstem.[2] Stimulation of these receptors inhibits the release of norepinephrine (B1679862) from adrenergic neurons, leading to a decrease in sympathetic outflow from the CNS to the periphery.[3] This reduction in sympathetic tone results in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[3]
Quantitative Pharmacological Data
Table 1: Binding Affinities (Ki) of L-α-Methyldopa Metabolites for Adrenergic Receptors in Rat Forebrain
| Compound | α1-Adrenergic Receptor (Ki, nM) | α2-Adrenergic Receptor (Ki, nM) |
| (-)-erythro-α-methylnorepinephrine | 1,200 | 1.3 |
| (-)-threo-α-methylnorepinephrine | 3,300 | 110 |
| (+/-)-α-methyldopamine | 15,000 | 2,100 |
Data sourced from a study on the differential competition of L-alpha-methyldopa metabolites for adrenergic receptors in rat forebrain.
Table 2: In Vivo Antihypertensive Effect of L-Methyldopa in Spontaneously Hypertensive Rats (SHR)
| Treatment | Dose | Route | Mean Arterial Pressure Reduction (mmHg) |
| L-Methyldopa | 200 mg/kg/day | Intragastric Infusion | Significant reduction from control |
| L-Methyldopa | 5 g/L in drinking water (15 days) | Oral | 18.4 (from 176.2 to 157.8) |
Data compiled from studies on the effects of continuous infusion and long-term oral administration of methyldopa in SHR.[4][5]
Experimental Protocols
In Vivo Assessment of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a general procedure for evaluating the antihypertensive effects of Methyldopa stereoisomers in a conscious rat model.
Objective: To measure the effect of L-α-methyldopa and D-α-methyldopa on mean arterial pressure (MAP) in conscious, freely moving Spontaneously Hypertensive Rats (SHR).
Materials:
-
Spontaneously Hypertensive Rats (male, 12-16 weeks old)
-
L-α-methyldopa and D-α-methyldopa
-
Vehicle (e.g., sterile water or saline)
-
Telemetry system for blood pressure monitoring (e.g., Data Sciences International) or tail-cuff plethysmography system
-
Anesthetics (e.g., isoflurane (B1672236) for surgery)
-
Surgical instruments
-
Catheters (for telemetry implantation)
-
Analgesics for post-operative care
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Surgical Implantation of Telemetry Transmitters (if applicable):
-
Anesthetize the rat using isoflurane.
-
Make a midline abdominal incision to expose the abdominal aorta.
-
Carefully insert the catheter of the telemetry transmitter into the aorta and secure it.
-
Place the body of the transmitter in the abdominal cavity.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics and allow the animal to recover for at least 7 days.
-
-
Drug Preparation: Prepare fresh solutions or suspensions of L-α-methyldopa and D-α-methyldopa in the chosen vehicle on the day of the experiment.
-
Drug Administration:
-
Divide the animals into three groups: Vehicle control, L-methyldopa, and D-methyldopa.
-
Administer the compounds or vehicle via oral gavage or intraperitoneal injection at the desired dose.
-
-
Blood Pressure Monitoring:
-
Telemetry: Record baseline blood pressure for at least 24 hours before drug administration. Continuously monitor and record blood pressure and heart rate for a specified period (e.g., 24-48 hours) after administration.
-
Tail-Cuff Method: Acclimate the rats to the restraining device for several days before the experiment. Measure systolic blood pressure at baseline and at various time points after drug administration.
-
-
Data Analysis: Calculate the change in mean arterial pressure from baseline for each group. Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of the different treatments.
Competitive Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol describes a method to determine the binding affinity of Methyldopa's metabolites to α2-adrenergic receptors.
Objective: To determine the inhibition constant (Ki) of (-)-erythro-α-methylnorepinephrine for the α2-adrenergic receptor using a competitive radioligand binding assay.
Materials:
-
Rat forebrain tissue (source of α2-adrenergic receptors)
-
[3H]-Clonidine (radioligand)
-
(-)-erythro-α-methylnorepinephrine (unlabeled competitor)
-
Clonidine (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat forebrain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes containing:
-
A fixed concentration of [3H]-clonidine.
-
A fixed amount of membrane protein.
-
Increasing concentrations of the unlabeled competitor, (-)-erythro-α-methylnorepinephrine.
-
For non-specific binding determination, a separate set of tubes containing a high concentration of unlabeled clonidine.
-
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Stereoisomers of Methyldopa.
References
- 1. Methyldopa | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A comparative study of methyldopa and labetalol in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
In-Vitro Pharmacology of Methyldopa and its Metabolites on Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyldopa (B1676449), a widely utilized antihypertensive agent, functions as a prodrug, exerting its therapeutic effects through its active metabolites. This technical guide delves into the in-vitro interactions of methyldopa and its principal metabolites—α-methylnorepinephrine, α-methyldopamine, and α-methylepinephrine—with adrenergic receptors. It has been established that the primary mechanism of action involves the selective agonism of α2-adrenergic receptors by α-methylnorepinephrine, leading to a reduction in sympathetic outflow. This document provides a comprehensive overview of the binding affinities and functional potencies of these compounds, detailed experimental protocols for their in-vitro assessment, and a visualization of the key signaling pathways involved.
Introduction
Methyldopa has been a cornerstone in the management of hypertension for decades. Its pharmacological activity is not intrinsic but is dependent on its conversion to active metabolites within the central nervous system.[1][2] These metabolites, structurally similar to endogenous catecholamines, interact with adrenergic receptors, thereby modulating sympathetic nervous system activity. Understanding the precise in-vitro pharmacology of these metabolites is crucial for a complete comprehension of methyldopa's therapeutic profile and for the development of novel, more selective antihypertensive agents. This guide synthesizes available in-vitro data to provide a detailed resource for researchers in pharmacology and drug development.
Binding Affinity of Methyldopa and its Metabolites at Adrenergic Receptors
The interaction of methyldopa and its metabolites with α1, α2, and β-adrenergic receptors has been characterized primarily through competitive radioligand binding assays. These studies reveal a distinct selectivity profile for the active metabolite, α-methylnorepinephrine.
Table 1: Competitive Binding Affinities (Ki) of Methyldopa and its Metabolites for Adrenergic Receptors
| Compound | Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |
| Methyldopa | α1 | [3H]WB-4101 | Rat Brain | >10,000 | [3] |
| α2 | [3H]Clonidine | Rat Brain | >10,000 | [3] | |
| (-)-erythro-α-Methylnorepinephrine | α2 | [3H]Clonidine | Rat Forebrain | High Affinity | [4] |
| (-)-erythro-α-Methylepinephrine | α2 | [3H]Clonidine | Rat Forebrain | High Affinity | [4] |
| (+/-)-α-Methyldopamine | α1, α2, β | [3H]Prazosin, [3H]Clonidine, [3H]Dihydroalprenolol | Rat Forebrain | Low Potency | [4][5] |
| α-Methylnorepinephrine | α2 | Not Specified | Not Specified | Potent | [6] |
Note: "High Affinity" and "Low Potency" are reported as qualitative descriptors in the cited literature where specific Ki values were not provided.
The data clearly indicates that methyldopa itself has a very low affinity for both α1 and α2-adrenergic receptors.[3] The primary active metabolite, (-)-erythro-α-methylnorepinephrine, along with (-)-erythro-α-methylepinephrine, demonstrates a high affinity for α2-adrenergic receptors, which is central to the drug's mechanism of action.[4] In contrast, α-methyldopamine is a less potent ligand at all adrenergic receptors studied.[4][5] Furthermore, studies have shown that (-)-methylnorepinephrine is significantly more potent and selective for α2-adrenergic receptors compared to norepinephrine.[6]
Functional Potency of Methyldopa Metabolites
Functional assays are essential to characterize the biological response elicited by ligand-receptor interactions. For methyldopa's metabolites, these assays have focused on their agonist activity at α2-adrenergic receptors, a G-protein coupled receptor that signals through the Gi pathway to inhibit adenylyl cyclase.
Table 2: Functional Potency (EC50) of α-Methylnorepinephrine
| Assay | Biological Effect | Tissue/Cell Source | EC50 (µM) | Reference |
| Adenylyl Cyclase Inhibition | Inhibition of Adenylyl Cyclase | Rat Renal Cortex | 5.1 ± 1.8 | [7] |
| Electrophysiology | Hyperpolarization | Amphibian Sympathetic Ganglia | 0.31 | [8] |
| Melanocyte Function | Reversal of MSH-induced darkening | Frog Skin | 10x more potent than norepinephrine | [9][10] |
These functional studies corroborate the binding data, demonstrating that α-methylnorepinephrine is a potent agonist at α2-adrenergic receptors, leading to downstream cellular effects such as the inhibition of adenylyl cyclase and cellular hyperpolarization.[7][8]
Detailed Experimental Protocols
Radioligand Competitive Binding Assay
This protocol outlines a general procedure for determining the binding affinity (Ki) of methyldopa's metabolites for adrenergic receptors.
Objective: To determine the inhibitory constant (Ki) of test compounds (methyldopa metabolites) for α1, α2, and β-adrenergic receptors.
Materials:
-
Membrane Preparation: Crude synaptic membranes from rat cerebral cortex or other suitable tissue expressing the target receptors.
-
Radioligands:
-
α1-receptors: [3H]Prazosin or [3H]WB-4101
-
α2-receptors: [3H]Clonidine or [3H]Yohimbine
-
β-receptors: [3H]Dihydroalprenolol
-
-
Test Compounds: Methyldopa, α-methylnorepinephrine, α-methyldopamine, α-methylepinephrine.
-
Non-specific Binding Control: Phentolamine (for α-receptors), Propranolol (for β-receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Fluid.
Workflow:
Adenylyl Cyclase Inhibition Assay
This protocol describes a method to determine the functional potency (EC50) of α-methylnorepinephrine in inhibiting adenylyl cyclase activity.
Objective: To measure the dose-dependent inhibition of forskolin-stimulated adenylyl cyclase activity by α-methylnorepinephrine.
Materials:
-
Cell Line: A suitable cell line endogenously or recombinantly expressing α2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Forskolin: An adenylyl cyclase activator.
-
Test Compound: α-methylnorepinephrine.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
Cell Lysis Buffer.
-
cAMP Assay Kit: A competitive immunoassay kit (e.g., ELISA-based).
-
Plate Reader.
Workflow:
Signaling Pathways
The antihypertensive effect of methyldopa is primarily mediated by the action of its metabolite, α-methylnorepinephrine, on central α2-adrenergic receptors. These are Gi-protein coupled receptors that, upon activation, initiate a signaling cascade leading to the inhibition of neuronal firing.
Metabolic Conversion of Methyldopa
Methyldopa undergoes a two-step enzymatic conversion to its active form, α-methylnorepinephrine.
α2-Adrenergic Receptor Signaling Cascade
Activation of the α2-adrenergic receptor by α-methylnorepinephrine triggers a Gi-protein-mediated signaling pathway.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Differential competition by L-alpha-methyldopa metabolites for adrenergic receptors in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Alpha-adrenergic inhibition of renal cortical adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha 2-adrenergic hyperpolarization is not involved in slow synaptic inhibition in amphibian sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Unusual alpha adrenergic receptor potency of methyldopa metabolites on melanocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
Carcinogenesis Studies of alpha-Methyldopa Sesquihydrate in Animal Models: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the carcinogenesis studies of alpha-methyldopa sesquihydrate conducted in animal models. The primary focus of this document is the comprehensive two-year bioassay performed by the National Toxicology Program (NTP), which remains the most definitive investigation into the long-term carcinogenic potential of this compound. This guide summarizes the quantitative data, details the experimental methodologies, and visualizes the relevant biological pathways to offer a thorough resource for researchers and professionals in drug development and toxicology.
Executive Summary
Extensive carcinogenesis bioassays of alpha-methyldopa sesquihydrate have been conducted in rodent models to evaluate its potential cancer-causing effects. The most comprehensive of these was a series of studies by the U.S. National Toxicology Program (NTP). The findings from these studies concluded that there was no evidence of carcinogenic activity in male or female F344/N rats. In B6C3F1 mice, there was equivocal evidence of carcinogenic activity in males, based on a marginal increase in uncommon kidney tumors, and no evidence of carcinogenic activity in females.[1][2] This guide will delve into the specifics of these findings and the methodologies used to obtain them.
Introduction to alpha-Methyldopa
Alpha-methyldopa is a centrally-acting antihypertensive agent.[3][4] Its therapeutic effect is primarily due to its metabolism to alpha-methylnorepinephrine in the central nervous system. This metabolite acts as an agonist at presynaptic alpha-2 adrenergic receptors, leading to a decrease in sympathetic outflow and a reduction in blood pressure.[3][4][5][6] Given its widespread and long-term use in the management of hypertension, a thorough assessment of its carcinogenic potential is of significant public health interest.
Core Carcinogenesis Bioassay: NTP Technical Report 348
The cornerstone of our understanding of alpha-methyldopa's carcinogenic potential comes from the NTP Technical Report 348, "Toxicology and Carcinogenesis Studies of alpha-Methyldopa Sesquihydrate (CAS No. 41372-08-1) in F344/N Rats and B6C3F1 Mice (Feed Studies)".[7][8]
Experimental Protocols
The NTP studies followed a standardized protocol for long-term carcinogenesis bioassays. The key elements of the experimental design are detailed below.
Experimental Workflow for NTP Carcinogenesis Bioassay
-
Animal Models :
-
Rats : F344/N rats.
-
Mice : B6C3F1 mice.
-
Groups of 50 animals of each sex per dose group and control.
-
-
Administration :
-
The route of administration was via feed, chosen to mimic the primary route of human exposure.
-
The studies were conducted for a duration of 104 weeks (2 years).[2]
-
-
Dose Levels :
-
Dose levels for the 2-year studies were determined based on preceding 14-day and 13-week studies.
-
Rats : 0 (control), 3,100, and 6,300 ppm in the feed.
-
Mice : 0 (control), 6,300, and 12,500 ppm in the feed.[2]
-
-
Observations and Examinations :
-
Animals were observed twice daily for clinical signs of toxicity.
-
Body weights and feed consumption were recorded weekly for the first 13 weeks and then monthly.
-
Complete necropsies were performed on all animals.
-
Comprehensive histopathological examinations were conducted on all control and high-dose animals, and on all animals with gross lesions.
-
Quantitative Data Summary
The following tables summarize the incidence of neoplasms in the 2-year studies.
Table 1: Survival and Body Weights of Rats in the 2-Year Feed Study
| Sex | Dose Group (ppm) | Survival Rate (%) | Mean Body Weight (g) at Week 104 |
| Male | 0 (Control) | 56 | 400 |
| 3,100 | 52 | 380 | |
| 6,300 | 54 | 365 | |
| Female | 0 (Control) | 70 | 290 |
| 3,100 | 68 | 275 | |
| 6,300 | 58 | 260 |
Table 2: Incidence of Key Neoplasms in F344/N Rats
| Organ System | Neoplasm | Male Rats | Female Rats |
| Control / Low / High | Control / Low / High | ||
| Adrenal Medulla | Pheochromocytoma (benign) | 10/50 / 8/50 / 7/50 | 4/50 / 3/50 / 2/50 |
| Pituitary Gland | Adenoma | 15/50 / 12/50 / 10/50 | 25/50 / 20/50 / 22/50 |
| Testes | Interstitial Cell Adenoma | 40/50 / 38/50 / 35/50 | N/A |
Statistical analysis of the tumor incidence data for rats showed no significant increase in any tumor type in the dosed groups compared to the control groups.
Table 3: Survival and Body Weights of Mice in the 2-Year Feed Study
| Sex | Dose Group (ppm) | Survival Rate (%) | Mean Body Weight (g) at Week 104 |
| Male | 0 (Control) | 88 | 40 |
| 6,300 | 84 | 38 | |
| 12,500 | 78 | 35 | |
| Female | 0 (Control) | 84 | 35 |
| 6,300 | 80 | 33 | |
| 12,500 | 76 | 31 |
Table 4: Incidence of Key Neoplasms in B6C3F1 Mice
| Organ System | Neoplasm | Male Mice | Female Mice |
| Control / Low / High | Control / Low / High | ||
| Kidney | Tubular Cell Adenoma | 0/50 / 1/50 / 2/50 | 0/50 / 0/50 / 0/50 |
| Liver | Hepatocellular Adenoma | 10/50 / 12/50 / 11/50 | 3/50 / 2/50 / 4/50 |
| Lung | Alveolar/Bronchiolar Adenoma | 8/50 / 7/50 / 9/50 | 5/50 / 6/50 / 4/50 |
Metabolic and Signaling Pathways
Understanding the metabolic fate and mechanism of action of alpha-methyldopa is crucial for interpreting the toxicological findings.
Metabolic Pathway of alpha-Methyldopa
Alpha-methyldopa is a prodrug that undergoes metabolic activation to exert its therapeutic effect. The primary metabolic pathway involves its conversion to alpha-methylnorepinephrine.
Metabolic Conversion of alpha-Methyldopa
Signaling Pathway: Mechanism of Action
The active metabolite, alpha-methylnorepinephrine, acts as a "false neurotransmitter." It stimulates central alpha-2 adrenergic receptors, which are inhibitory, leading to a reduction in sympathetic nerve impulses from the brain to the peripheral circulatory system.
Alpha-2 Adrenergic Receptor Signaling
Discussion and Conclusions
The comprehensive 2-year bioassays in rats and mice provide the primary evidence regarding the carcinogenic potential of alpha-methyldopa sesquihydrate.
-
In F344/N rats , there was no evidence of carcinogenic activity in either males or females at the doses tested. The observed incidences of common age-related tumors, such as pituitary adenomas and testicular interstitial cell adenomas, were not increased by the administration of alpha-methyldopa.
-
In female B6C3F1 mice , there was no evidence of carcinogenic activity.
References
- 1. Methyldopa sesquihydrate | C20H32N2O11 | CID 38852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Abstract for TR-348 [ntp.niehs.nih.gov]
- 3. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 5. Methyldopa - Wikipedia [en.wikipedia.org]
- 6. biolife-publisher.it [biolife-publisher.it]
- 7. Full text of "NTP technical report on the toxicology and carcinogenesis studies of alpha-Methyldopa sesquihydrate (CAS no. 41372-08-1) in F344/N rats and B6C3F1 mice (feed studies)" [archive.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Pharmacokinetics and Metabolism of Methyldopa Sesquihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyldopa (B1676449), a centrally-acting alpha-2 adrenergic agonist, has long been a cornerstone in the management of hypertension, particularly in pregnant women.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile and metabolic fate. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of methyldopa sesquihydrate. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of this important antihypertensive agent.
Physicochemical Properties
This compound is the L-isomer of alpha-methyldopa, chemically described as levo-3-(3,4-dihydroxyphenyl)-2-methylalanine sesquihydrate. It is a white to yellowish-white, odorless, fine powder.[3]
Pharmacokinetics
The disposition of methyldopa in the body is characterized by variable absorption, wide distribution, extensive metabolism, and primarily renal excretion.
Absorption
Oral absorption of methyldopa is incomplete and exhibits significant inter-individual variability.[4][5] Following oral administration, the bioavailability of methyldopa averages approximately 25%, with a reported range of 8% to 62%.[4][6] Peak plasma concentrations are typically reached within 2 to 4 hours.[7]
Distribution
Methyldopa is distributed throughout the body and is capable of crossing the blood-brain barrier to exert its effects on the central nervous system.[8] It is less than 15% bound to plasma proteins.[4] In contrast, its primary metabolite, methyldopa-O-sulfate, exhibits a higher protein binding of approximately 50%.[4] The apparent volume of distribution for methyldopa is approximately 0.6 L/kg.[4]
Metabolism
Methyldopa is extensively metabolized, primarily in the liver and intestines.[3] The antihypertensive effect of methyldopa is attributed to its conversion to the active metabolite, alpha-methylnorepinephrine.[8] This biotransformation occurs through a two-step process involving aromatic L-amino acid decarboxylase (LAAD) and dopamine (B1211576) beta-hydroxylase (DBH).[3]
The major known urinary metabolites of methyldopa include:
-
alpha-methyldopa mono-O-sulfate
-
3-O-methyl-alpha-methyldopa
-
3,4-dihydroxyphenylacetone
-
alpha-methyldopamine
-
3-O-methyl-alpha-methyldopamine and their conjugates.[3]
Excretion
Methyldopa and its metabolites are primarily excreted by the kidneys.[8] Approximately 70% of the absorbed drug is eliminated in the urine as methyldopa and its mono-O-sulfate conjugate.[3] The elimination of methyldopa follows a biphasic pattern after intravenous administration, with an initial rapid phase (alpha-phase) and a slower second phase (beta-phase).[4] The plasma half-life of methyldopa is approximately 105 minutes.[3] Renal clearance in individuals with normal renal function is about 130 mL/min.[3]
Quantitative Pharmacokinetic Data
The following tables summarize the key quantitative pharmacokinetic parameters of methyldopa.
| Parameter | Value | Reference(s) |
| Bioavailability (Oral) | Mean: 25% (Range: 8% - 62%) | [4][6] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [7] |
| Plasma Half-life (t½) | 105 minutes | [3] |
| Apparent Volume of Distribution (Vd) | 0.6 L/kg | [4] |
| Plasma Protein Binding | < 15% | [4] |
| Renal Clearance | ~130 mL/min | [3] |
Table 1: Key Pharmacokinetic Parameters of Methyldopa
| Metabolite | Plasma Protein Binding |
| Methyldopa-O-sulfate | ~50% |
| Table 2: Plasma Protein Binding of Major Methyldopa Metabolite |
Experimental Protocols
A General Protocol for a Human Pharmacokinetic Study of Methyldopa
This protocol outlines a typical design for a single-dose, crossover pharmacokinetic study of an oral methyldopa formulation in healthy volunteers.
4.1.1. Study Design:
-
Design: Open-label, randomized, two-period, crossover, single-dose.
-
Subjects: Healthy adult volunteers.
-
Treatment: Single oral dose of this compound (e.g., 250 mg tablet).
-
Washout Period: A sufficient washout period (e.g., 7 days) between treatment periods.
4.1.2. Blood Sampling:
-
Venous blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) at pre-defined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 36 hours) post-dose.
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
4.1.3. Urine Collection:
-
Urine is collected at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, and 24-36 hours) post-dose.
-
The volume of each collection is recorded, and an aliquot is stored at -20°C or lower until analysis.
4.1.4. Bioanalytical Method:
-
Quantification of methyldopa and its major metabolites in plasma and urine is typically performed using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[9]
4.1.5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd, and clearance are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.
Detailed Methodology for HPLC-MS/MS Analysis of Methyldopa in Human Plasma
This section provides a more detailed description of a typical bioanalytical method.
4.2.1. Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To a 200 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of methyldopa).
-
Precipitate plasma proteins by adding a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject an aliquot into the HPLC-MS/MS system.
4.2.2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
4.2.3. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. Specific precursor-to-product ion transitions for methyldopa and the internal standard are monitored.
Visualizations
Metabolic Pathway of Methyldopa
Caption: Metabolic conversion of methyldopa to its active and inactive metabolites.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A typical experimental workflow for a human pharmacokinetic study.
Logical Relationship of Methyldopa's Mechanism of Action
Caption: The logical cascade of events in methyldopa's antihypertensive action.
Conclusion
This technical guide has provided a detailed examination of the pharmacokinetics and metabolism of this compound. The variable absorption, extensive metabolism to an active compound, and renal elimination are critical factors influencing its clinical use. The provided quantitative data, experimental protocols, and visual diagrams offer a comprehensive resource for professionals in the fields of pharmacology and drug development. A thorough understanding of these principles is essential for optimizing therapeutic strategies, predicting potential drug interactions, and guiding future research in the development of novel antihypertensive agents.
References
- 1. Pharmacokinetics of methyldopa in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 3. Methyldopa - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Increases in methyldopa absorption and renal excretion after multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyldopa Sesquohydrate as a DOPA Decarboxylase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyldopa (B1676449), and its sesquihydrate form, has long been utilized as an antihypertensive agent. Its mechanism of action is complex, but a key feature is its role as an inhibitor of DOPA decarboxylase (DDC), the enzyme responsible for the conversion of L-DOPA to dopamine (B1211576). This technical guide provides an in-depth analysis of methyldopa sesquihydrate's interaction with DDC, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the relevant biochemical pathways.
Introduction
DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC), is a pyridoxal-5'-phosphate (PLP) dependent enzyme that plays a crucial role in the biosynthesis of several key neurotransmitters, including dopamine and serotonin. By catalyzing the decarboxylation of L-3,4-dihydroxyphenylalanine (L-DOPA) and L-5-hydroxytryptophan, DDC is a central node in monoamine neurotransmitter pathways.
Methyldopa (L-α-methyl-3,4-dihydroxyphenylalanine) is an analog of L-DOPA. The S-enantiomer of methyldopa acts as a competitive inhibitor of DDC[1]. Its antihypertensive effect, however, is primarily attributed to its metabolism to α-methylnorepinephrine, which acts as a central α2-adrenergic agonist, leading to a reduction in sympathetic outflow[2][3][4]. Despite this, the initial interaction with DDC is a critical step in its mechanism of action. This guide will focus on the direct interaction between methyldopa and DDC.
Quantitative Data on Methyldopa-DDC Interaction
The interaction between methyldopa and DOPA decarboxylase has been characterized by several kinetic parameters. It is important to note that methyldopa can act as both a substrate and an inactivator of the enzyme, depending on the experimental conditions.
| Parameter | Value | Condition | Source |
| Ki (inactivation) | 39.3 µM | Anaerobic | --INVALID-LINK--[5][6] |
| kinact | 0.012 min-1 | Anaerobic | --INVALID-LINK--[5][6] |
| Km (oxidative deamination) | 45 µM | Aerobic | --INVALID-LINK--[5][6] |
| kcat (oxidative deamination) | 5.68 min-1 | Aerobic | --INVALID-LINK--[5][6] |
Signaling and Metabolic Pathways
The interaction of methyldopa with DOPA decarboxylase is the entry point to its metabolic pathway, leading to the formation of its active antihypertensive metabolite.
Caption: Metabolic pathway of methyldopa and its mechanism of action.
Experimental Protocols
Spectrophotometric Assay for DOPA Decarboxylase Inhibition
This protocol is a synthesized method based on established spectrophotometric assays for DDC activity[7][8][9]. It allows for the determination of the inhibitory potential of methyldopa by monitoring the decrease in the rate of L-DOPA decarboxylation.
Objective: To determine the IC50 or Ki of this compound for DOPA decarboxylase.
Principle: The decarboxylation of L-DOPA by DDC can be monitored by measuring the decrease in L-DOPA concentration over time. L-DOPA absorbs light at a specific wavelength (e.g., 280 nm), and its depletion can be followed spectrophotometrically.
Materials:
-
Recombinant or purified DOPA decarboxylase
-
L-DOPA (substrate)
-
This compound (inhibitor)
-
Pyridoxal-5'-phosphate (PLP)
-
Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 7.2)
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of L-DOPA in the assay buffer. Due to its instability, prepare this solution fresh before each experiment.
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a stock solution of PLP in the assay buffer.
-
Prepare the DDC enzyme solution in the assay buffer containing PLP to ensure the enzyme is in its active holo-form.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, set up the following reactions (final volume, e.g., 200 µL):
-
Blank: Assay buffer only.
-
Control (No Inhibitor): DDC enzyme, L-DOPA, and assay buffer.
-
Inhibitor Wells: DDC enzyme, L-DOPA, and varying concentrations of methyldopa.
-
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) before adding the substrate.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the L-DOPA substrate to all wells.
-
Immediately begin monitoring the decrease in absorbance at 280 nm over time using the spectrophotometer's kinetic mode. Record data at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of methyldopa that causes 50% inhibition of DDC activity.
-
To determine the competitive inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor (methyldopa). Analyze the data using a Lineweaver-Burk or Dixon plot.
-
Caption: Workflow for the spectrophotometric DDC inhibition assay.
HPLC-Based Assay for DOPA Decarboxylase Inhibition
This protocol provides a more direct and sensitive method for measuring DDC activity and its inhibition by quantifying the product of the reaction, dopamine[10][11][12][13][14].
Objective: To determine the IC50 or Ki of this compound for DOPA decarboxylase by measuring dopamine formation.
Principle: The amount of dopamine produced from the decarboxylation of L-DOPA is quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection. The inhibition by methyldopa is assessed by the reduction in dopamine production.
Materials:
-
Recombinant or purified DOPA decarboxylase
-
L-DOPA (substrate)
-
This compound (inhibitor)
-
Pyridoxal-5'-phosphate (PLP)
-
Reaction buffer (e.g., sodium phosphate buffer, pH 7.2)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a C18 reverse-phase column and an electrochemical or UV detector
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)
Procedure:
-
Enzyme Reaction:
-
Set up reaction tubes containing the reaction buffer, PLP, DDC enzyme, and varying concentrations of methyldopa.
-
Pre-incubate the enzyme with the inhibitor at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding L-DOPA.
-
Allow the reaction to proceed for a specific time (e.g., 20 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution, such as perchloric acid, which will precipitate the enzyme.
-
Centrifuge the tubes to pellet the precipitated protein.
-
-
Sample Preparation for HPLC:
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Transfer the filtered sample to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Separate the components using a C18 column and an appropriate mobile phase.
-
Detect and quantify the dopamine peak using an electrochemical or UV detector.
-
-
Data Analysis:
-
Generate a standard curve for dopamine to quantify its concentration in the samples.
-
Calculate the amount of dopamine produced in the control and inhibitor-containing reactions.
-
Determine the percentage of inhibition for each methyldopa concentration.
-
Calculate the IC50 and/or Ki values as described in the spectrophotometric assay protocol.
-
Caption: Workflow for the HPLC-based DDC inhibition assay.
Conclusion
This compound serves as a competitive inhibitor of DOPA decarboxylase, a critical initial step in its metabolic activation to the antihypertensive agent α-methylnorepinephrine. While a definitive competitive inhibition constant under standard aerobic conditions remains to be fully elucidated, the available kinetic data for its inactivation of DDC and its role as a substrate for oxidative deamination provide valuable insights into its complex interaction with the enzyme. The detailed experimental protocols provided in this guide offer a framework for further investigation into the inhibitory properties of methyldopa and other potential DDC inhibitors, which is of significant interest to researchers in pharmacology and drug development.
References
- 1. Methyldopa - Wikipedia [en.wikipedia.org]
- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 4. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 5. Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing 3,4-dihydroxyphenylacetone, an active site directed affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Interaction of Human Dopa Decarboxylase with L-Dopa: Spectroscopic and Kinetic Studies as a Function of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zenodo.org [zenodo.org]
- 9. A spectrophotometric assay for Drosophila dopa decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijsit.com [ijsit.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans [mdpi.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. longdom.org [longdom.org]
A Deep Dive into the Bioavailability and Absorption of Methyldopa Formulations
An In-depth Technical Guide for Researchers and Drug Development Professionals
Methyldopa (B1676449), a centrally-acting alpha-2 adrenergic agonist, remains a cornerstone in the management of hypertension, particularly in specific patient populations such as pregnant women. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, specifically its bioavailability and absorption characteristics. This technical guide provides a comprehensive overview of the bioavailability of various Methyldopa formulations, detailing the experimental protocols used for their assessment and the metabolic pathways influencing their action.
Introduction to Methyldopa Pharmacokinetics
Methyldopa is a prodrug that is metabolically converted to its active form, alpha-methylnorepinephrine, which exerts the antihypertensive effect. The absorption of Methyldopa from the gastrointestinal tract is known to be incomplete and highly variable, a critical consideration for formulation development and clinical application. The oral bioavailability of Methyldopa averages around 25%, with a wide reported range of 8% to 62%.[1][2] This variability underscores the importance of understanding the factors that influence its absorption and the performance of different dosage forms.
Methyldopa is classified under the Biopharmaceutics Classification System (BCS) as a Class III substance, characterized by high solubility and low permeability. This classification suggests that the primary barrier to its absorption is its ability to permeate the intestinal membrane.
Comparative Bioavailability of Methyldopa Formulations
The formulation of Methyldopa plays a significant role in its absorption profile. The most common formulations include oral tablets (both standard and film-coated), oral solutions, and intravenous injections of Methyldopate hydrochloride, an ester prodrug.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for different Methyldopa formulations based on data from various clinical and bioequivalence studies.
| Formulation | Bioavailability (%) | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Elimination Half-life (hours) |
| Oral Tablet | ~25 (Range: 8-62)[1] | 2.0 - 6.0[3] | 224.5 - 1864.9[2][4] | 2002.1 - 10614.8[2][4] | ~2.1[5] |
| Oral Solution | ~25[6] | ~2.0[1] | Data comparable to tablets[7] | Data comparable to tablets[7] | ~1.28 (beta-phase)[1] |
| Intravenous (IV) | 100 (Reference) | Not Applicable | Not Applicable | Not Applicable | ~1.28 (beta-phase)[1] |
Note: Cmax and AUC values can vary significantly based on dose, study population, and analytical methods. The ranges provided are collated from bioequivalence studies of 250 mg tablets.
Studies comparing standard tablets and film-coated tablets have generally concluded that the two formulations are bioequivalent, showing no statistically significant differences in their key pharmacokinetic parameters.[7][8] Similarly, oral solutions have been shown to have a comparable bioavailability to solid oral dosage forms.[6][7]
The intravenous formulation, Methyldopate Hydrochloride, is rapidly hydrolyzed to the active Methyldopa.[9] Following intravenous administration, the plasma concentration of Methyldopa decays in a bi-phasic manner, with an alpha-phase half-life of approximately 0.21 hours and a beta-phase half-life of about 1.28 hours in healthy individuals.[1]
Factors Influencing Methyldopa Absorption
Several factors can affect the absorption of orally administered Methyldopa. Its structural similarity to neutral amino acids suggests that it is absorbed via a saturable, active transport mechanism in the intestine.[6]
dot
Caption: Logical relationship of factors influencing Methyldopa absorption.
Metabolic Pathway of Methyldopa
Methyldopa is a prodrug that must be metabolized to exert its therapeutic effect. The primary metabolic pathway involves its conversion in the central nervous system to its active metabolite, alpha-methylnorepinephrine, which acts as a false neurotransmitter.
dot
Caption: Metabolic activation pathway of Methyldopa in the CNS.
Orally administered Methyldopa also undergoes significant first-pass metabolism in the gut wall and liver. A primary metabolite found in plasma is the O-sulfate conjugate of Methyldopa.[1] This conjugation, particularly in intestinal cells, is more prominent after oral administration compared to intravenous, suggesting significant presystemic gut metabolism.[1]
Experimental Protocols for Bioavailability/Bioequivalence Studies
The assessment of Methyldopa's bioavailability and the comparison of different formulations are typically conducted through randomized, crossover, single-dose bioequivalence studies in healthy volunteers.
Study Design and Population
-
Design: An open-label, single-dose, randomized, two-period, two-sequence crossover design is standard.[2]
-
Washout Period: A washout period of at least 7 days is maintained between the two treatment phases to ensure complete elimination of the drug from the previous phase.[2]
-
Subjects: Studies typically involve a cohort of healthy adult male and female volunteers. Exclusion criteria are extensive and include hypersensitivity to Methyldopa, history of relevant medical conditions (e.g., depression, liver disease), and use of interacting medications.
Dosing and Sample Collection
-
Administration: Subjects receive a single oral dose (e.g., 250 mg tablet) of the test or reference formulation with a standardized volume of water after an overnight fast.[2][10]
-
Blood Sampling: Venous blood samples are collected in tubes containing an anticoagulant and a stabilizer (such as ascorbic acid) to prevent degradation of Methyldopa in the plasma.[2] Sampling occurs at pre-defined time points, typically pre-dose and then at multiple intervals up to 24 or 48 hours post-dose.
Analytical Method
-
Technique: Plasma concentrations of Methyldopa are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) or fluorometric detection method.[7][11]
-
Validation: The analytical method must be validated for specificity, accuracy, precision, and sensitivity, with a defined lower limit of quantification (e.g., 0.020 µg/mL).[2]
Pharmacokinetic and Statistical Analysis
-
Parameters: The primary pharmacokinetic parameters calculated from the plasma concentration-time data are Cmax, Tmax, AUC0-t (area under the curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve extrapolated to infinity).
-
Statistical Comparison: To establish bioequivalence, 90% confidence intervals for the ratio of the geometric means (test/reference) of the log-transformed Cmax and AUC values are calculated. These intervals must fall within the predetermined regulatory acceptance range, typically 80.00% to 125.00%.[2]
dot
Caption: Experimental workflow for a typical bioequivalence study of Methyldopa.
Conclusion
The bioavailability of Methyldopa is characterized by its variability and dependence on a saturable absorption mechanism. While different oral formulations like standard tablets, film-coated tablets, and solutions have demonstrated bioequivalence, the overall low systemic availability remains a key characteristic of the drug. Intravenous administration of Methyldopate hydrochloride provides 100% bioavailability for acute clinical settings. A thorough understanding of Methyldopa's pharmacokinetic properties, metabolic pathways, and the rigorous protocols for assessing formulation performance is essential for drug development professionals and researchers aiming to optimize its therapeutic delivery and ensure clinical efficacy.
References
- 1. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of methyldopa. Plasma levels following single intravenous, oral and multiple oral dosage in normotensive and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20190290607A1 - Administration of oral methyldopa - Google Patents [patents.google.com]
- 7. Comparative bioavailability of alpha-methyldopa normal and film tablet formulations after single oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative bioavailability study of two preparations of alpha-methyldopa after single, oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Articles [globalrx.com]
- 10. researchgate.net [researchgate.net]
- 11. The pharmacokinetic properties and bioequivalence of methyldopa formulations: results of an open-label, randomized, two-period, crossover, single-dose stud [clinpharm-journal.ru]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of Methyldopa and its Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of methyldopa (B1676449) and its major metabolites in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Methyldopa is a centrally-acting alpha-2 adrenergic agonist widely used for the management of hypertension, particularly in pregnant women. Monitoring its excretion and metabolic profile in urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and understanding its disposition in the body. LC-MS/MS offers a highly sensitive and selective method for the simultaneous quantification of methyldopa and its primary metabolites.
The major metabolites of methyldopa include 3-O-methyl-methyldopa (OMD), methyldopa-sulfate, and to a lesser extent, methyldopa-glucuronide. This application note details two common sample preparation protocols for urine analysis: a simple "dilute-and-shoot" method and a more comprehensive Solid-Phase Extraction (SPE) method for cleaner extracts and potentially lower limits of quantification.
Metabolic Pathway of Methyldopa
Methyldopa undergoes extensive metabolism in the body. The primary metabolic pathways include O-methylation by catechol-O-methyltransferase (COMT) to form 3-O-methyl-methyldopa (OMD), and conjugation with sulfate (B86663) or glucuronic acid. A small fraction is decarboxylated to form the active metabolite, alpha-methyldopamine, which is further hydroxylated to the pharmacologically active alpha-methylnorepinephrine.
Experimental Protocols
Sample Preparation
Two common protocols for urine sample preparation are presented below. The choice of method will depend on the required sensitivity and the available instrumentation.
This method is rapid and requires minimal sample handling, making it suitable for high-throughput screening.
Materials:
-
Urine sample
-
Methanol (B129727) (LC-MS grade)
-
Internal Standard (IS) solution (e.g., Methyldopa-d3)
-
0.22 µm syringe filters
Procedure:
-
Allow urine samples to thaw to room temperature and vortex for 10 seconds.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of methanol containing the internal standard.
-
Vortex the mixture for 10 seconds.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Inject 5-10 µL into the LC-MS/MS system.
This method provides a cleaner extract by removing matrix interferences, which can improve sensitivity and reduce instrument contamination. A mixed-mode cation exchange SPE is recommended for the polar and ionizable nature of methyldopa and its metabolites.[1]
Materials:
-
Urine sample
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Internal Standard (IS) solution (e.g., Methyldopa-d3)
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of internal standard solution and 1 mL of 0.1% formic acid in water. Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of acetonitrile.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Transfer the reconstituted sample to an autosampler vial and inject into the LC-MS/MS system.
LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for the specific instrument used.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-95% B; 5-6 min: 95% B; 6-6.1 min: 95-2% B; 6.1-8 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). For the sulfate and glucuronide conjugates, negative ion mode (ESI-) may provide better sensitivity.
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive / Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimize for instrument |
MRM Transitions
The following table provides suggested MRM transitions for methyldopa and its metabolites. These should be optimized for the specific instrument. The fragmentation of sulfate conjugates typically involves a neutral loss of 80 Da (SO₃), while glucuronide conjugates often show a neutral loss of 176 Da (glucuronic acid).[2][3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Methyldopa | 212.1 | 166.1 | 15 | Positive |
| 212.1 | 139.1 | 25 | Positive | |
| Methyldopa-d3 (IS) | 215.1 | 169.1 | 15 | Positive |
| 3-O-methyl-methyldopa | 226.1 | 180.1 | 15 | Positive |
| 226.1 | 153.1 | 25 | Positive | |
| Methyldopa-Sulfate | 290.0 | 210.1 | 20 | Negative |
| 290.0 | 97.0 (HSO₄⁻) | 35 | Negative | |
| Methyldopa-Glucuronide | 386.1 | 210.1 | 20 | Negative |
| 386.1 | 175.0 (Glucuronate) | 15 | Negative |
Data Presentation
The following tables summarize typical quantitative performance data for an LC-MS/MS method for the analysis of methyldopa and its metabolites in urine.
Method Validation Parameters
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Methyldopa | 5 - 1000 | 5 |
| 3-O-methyl-methyldopa | 5 - 1000 | 5 |
| Methyldopa-Sulfate | 10 - 2000 | 10 |
| Methyldopa-Glucuronide | 10 - 2000 | 10 |
Precision and Accuracy
| Analyte | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Methyldopa | 15 | < 10 | < 10 | 90 - 110 |
| 500 | < 8 | < 8 | 95 - 105 | |
| 800 | < 8 | < 8 | 95 - 105 | |
| 3-O-methyl-methyldopa | 15 | < 10 | < 10 | 90 - 110 |
| 500 | < 8 | < 8 | 95 - 105 | |
| 800 | < 8 | < 8 | 95 - 105 |
Conclusion
The described LC-MS/MS methods provide a robust and sensitive approach for the quantitative analysis of methyldopa and its major metabolites in human urine. The "dilute-and-shoot" method is well-suited for high-throughput applications, while the SPE method offers enhanced sensitivity and reduced matrix effects for more demanding research applications. Proper method validation is essential to ensure accurate and reliable results.
References
Application Note: Chiral Separation of Methyldopa Enantiomers by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyldopa is a centrally acting antihypertensive agent primarily used for the treatment of hypertension. Its pharmacological activity is attributed almost exclusively to the S-α-methyldopa enantiomer (L-form).[1] The D-enantiomer is considered an impurity and may interfere with the desired therapeutic effect. Therefore, the assessment of enantiomeric purity is a critical quality control parameter in the pharmaceutical industry to ensure the safety and efficacy of the drug product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful and widely used technique for the separation and quantification of enantiomers due to its high efficiency and broad applicability.[2][3]
This application note details two validated HPLC methods for the chiral separation of Methyldopa enantiomers, focusing on macrocyclic glycopeptide-based stationary phases. A comprehensive experimental protocol for a rapid, high-resolution method is provided.
Data Presentation: HPLC Methods for Chiral Separation
The following tables summarize the operational parameters for two distinct HPLC methods that achieve successful enantiomeric separation of Methyldopa.
Table 1: High-Resolution Reversed-Phase Method
This innovative method utilizes a teicoplanin aglycone CSP on superficially porous particles to achieve a very fast and efficient separation.[1]
| Parameter | Condition | Reference |
| Chiral Stationary Phase | Teicoplanin aglycone | [1] |
| Operating Mode | Reversed-Phase | [1] |
| Mobile Phase | 20mM Ammonium (B1175870) Acetate (B1210297) Buffer (pH 4.0) / Methanol (20:80, v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Column Temperature | 45°C | [1] |
| Detection | UV (Wavelength not specified, 280 nm is common) | |
| Performance | ||
| Resolution (Rs) | 5.05 | [1] |
| Total Run Time | < 5 minutes | [1] |
Table 2: Polar Organic Mode Method
This method employs a teicoplanin-based CSP in a polar organic mobile phase, offering an alternative approach for determining the D-methyldopa impurity.[4]
| Parameter | Condition | Reference |
| Chiral Stationary Phase | Teicoplanin | [4] |
| Operating Mode | Polar Organic | [4] |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (1000:0.05:0.05, v/v/v) | [4] |
| Flow Rate | Not specified (1.0 mL/min is a typical starting point) | |
| Column Temperature | Ambient | |
| Detection | UV (Wavelength not specified, 280 nm is common) | |
| Performance | ||
| Detection Limit | 0.3% of D-methyldopa | [4] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the chiral HPLC analysis process, from initial preparation to final data interpretation.
Caption: Logical workflow for the chiral HPLC separation of Methyldopa enantiomers.
Detailed Experimental Protocol (Based on Table 1)
This protocol provides a step-by-step guide for the rapid chiral separation of Methyldopa enantiomers using a teicoplanin aglycone chiral stationary phase.
4.1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Teicoplanin aglycone column (e.g., CHIROBIOTIC® TAG).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
pH meter.
-
Sonicator.
-
0.45 µm membrane filters for mobile phase and sample filtration.
4.2. Reagents and Solvents
-
Methyldopa reference standard (racemic mixture and/or pure S-enantiomer).
-
Ammonium acetate (HPLC grade).
-
Methanol (HPLC grade).
-
Glacial acetic acid (for pH adjustment).
-
Deionized water (18.2 MΩ·cm).
4.3. Preparation of Solutions
-
20 mM Ammonium Acetate Buffer (pH 4.0):
-
Weigh approximately 1.54 g of ammonium acetate and dissolve it in 1000 mL of deionized water.
-
Adjust the pH to 4.0 ± 0.05 with glacial acetic acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase:
-
Mix the 20 mM Ammonium Acetate Buffer (pH 4.0) and Methanol in a ratio of 20:80 (v/v).
-
Degas the mobile phase by sonication for 15-20 minutes before use.
-
-
Standard Solution (e.g., 0.5 mg/mL):
-
Accurately weigh about 25 mg of racemic Methyldopa reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Sample Solution:
-
Prepare the sample (e.g., from a powdered tablet) to a nominal concentration of 0.5 mg/mL of Methyldopa in the mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
4.4. Chromatographic Conditions
-
Column: Teicoplanin aglycone CSP.
-
Mobile Phase: 20 mM Ammonium Acetate Buffer (pH 4.0) / Methanol (20:80, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 45°C.
-
Detection Wavelength: 280 nm.
-
Run Time: Approximately 5 minutes.
4.5. System Suitability Before sample analysis, perform at least five replicate injections of the racemic standard solution. The system is deemed suitable for use if the following criteria are met:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 2.0 (a value of 5.05 is expected based on the reference method).[1]
-
Tailing Factor (T): The tailing factor for each enantiomer peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections should be ≤ 2.0%.
4.6. Analysis Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform the system suitability test.
-
Once system suitability is confirmed, inject the sample solutions.
-
Identify the enantiomer peaks based on the retention time of the pure S-enantiomer standard, if available.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the percentage of the undesired D-enantiomer using the following formula:
% D-enantiomer = (Area of D-enantiomer / (Area of D-enantiomer + Area of S-enantiomer)) x 100
Conclusion
The use of macrocyclic glycopeptide chiral stationary phases, particularly the teicoplanin aglycone, provides a highly effective and rapid method for the baseline separation of Methyldopa enantiomers.[1] The detailed protocol offers a validated, high-resolution approach suitable for quality control laboratories in the pharmaceutical industry. This method is superior in speed and resolution compared to older techniques and more sensitive than non-chromatographic methods like polarimetry.[4] The successful implementation of this protocol will ensure the accurate determination of the enantiomeric purity of Methyldopa, contributing to the overall safety and quality of the final drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Direct high-performance liquid chromatographic determination of the enantiomeric purity of levodopa and methyldopa: comparison with pharmacopoeial polarimetric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Spectrophotometric Determination of Methyldopa in Pharmaceutical Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopa (B1676449), chemically known as (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, is a centrally acting α2-adrenergic agonist widely used in the management of hypertension, particularly during pregnancy.[1] Its therapeutic importance necessitates accurate and reliable analytical methods for its quantification in pharmaceutical dosage forms to ensure quality control and batch-to-batch consistency. While various analytical techniques such as titrimetry, chromatography, and electrochemistry are available, spectrophotometry offers a simple, cost-effective, and rapid alternative for routine analysis.[1][2]
This application note details various spectrophotometric methods for the determination of methyldopa in pharmaceutical tablets. Both direct ultraviolet (UV) spectrophotometry and visible spectrophotometry, based on the formation of colored derivatives, are discussed. A detailed experimental protocol for a validated colorimetric method is also provided.
Principle of Spectrophotometric Determination
The quantification of methyldopa via spectrophotometry can be achieved through two primary approaches:
-
Direct UV Spectrophotometry: Methyldopa exhibits a native absorbance in the UV region, typically around 280 nm, which can be directly measured.[2][3] This method is straightforward but may be susceptible to interference from UV-absorbing excipients present in the tablet formulation.
-
Visible Spectrophotometry (Colorimetric Methods): To enhance sensitivity and selectivity, methyldopa can be reacted with a chromogenic reagent to form a colored product with a characteristic wavelength of maximum absorbance (λmax) in the visible region.[2] The intensity of the color produced is directly proportional to the concentration of methyldopa. Several chromogenic reactions have been developed, including:
-
Oxidative Coupling Reactions: These methods involve the oxidation of methyldopa, followed by coupling with a chromogenic agent. For instance, N-bromosuccinimide (NBS) can be used as an oxidizing agent, with the subsequent product reacting with 3,3-diaminobenzidine (DAB) to form a colored compound.[4][5] Another approach uses potassium periodate (B1199274) as the oxidant in the presence of a Schiff's base.[1]
-
Complexation Reactions: Methyldopa can form colored complexes with metal ions or other reagents. A notable example is the reaction with ammonium (B1175870) molybdate (B1676688) to form a yellow-colored complex.[6] Another method involves the formation of a violet-colored complex with Fe(II) in an alkaline medium.[7]
-
Derivatization Reactions: Reagents like 2,6-dichloroquinone-4-chlorimide (DCQ, Gibbs reagent) react with the phenolic group of methyldopa to produce a colored indophenol (B113434) derivative.[2] Similarly, diazotized p-nitroaniline can be coupled with methyldopa in a basic medium to form a colored azo dye.[8]
-
Data Presentation
The following table summarizes the quantitative data from various spectrophotometric methods for the determination of methyldopa.
| Method | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r/R²) | LOD (µg/mL) | LOQ (µg/mL) |
| UV Spectrophotometry | None | ~280 | Not specified | Not specified | Not specified | Not specified |
| Visible Spectrophotometry | ||||||
| Method 1 | 2,6-dichloroquinone-4-chlorimide (DCQ) | 400 | 4–20 | 0.9975 | 1.1 | 3.21 |
| Method 2 | N-bromosuccinimide (NBS) and 3,3-diaminobenzidine (DAB) | 513 | 0.5–10 | 0.9988 | 0.171 | Not specified |
| Method 3 | Ammonium Molybdate | 410 | 50–200 | 0.9999 | Not specified | Not specified |
| Method 4 | Schiff's base and Potassium Periodate | 481 | 5.0–40 | 0.9979 | 0.8937 | Not specified |
| Method 5 | Anisidine and Potassium Nitroprusside | 597 | 0.50–80.0 | 0.9992 | 0.0353 | 0.2691 |
| Method 6 | Fe(II) | 555 | 5-50 | 0.9994 | 0.1641 | 0.541 |
| Method 7 | Diazotized p-Nitroaniline | 610 | 2–17 | Not specified | 0.0727 | 0.242 |
| Method 8 | 4,7-diphenyl-1,10-phenanthroline (after oxidation with Fe(III)) | 533 | 0.25-2.5 | 0.9902 | 0.011 | 0.036 |
Experimental Protocols
This section provides a detailed methodology for the spectrophotometric determination of methyldopa in pharmaceutical tablets using the 2,6-dichloroquinone-4-chlorimide (DCQ) method.[2]
1. Materials and Reagents
-
Methyldopa reference standard
-
Methyldopa tablets (e.g., 250 mg)
-
2,6-dichloroquinone-4-chlorimide (DCQ)
-
Sodium acetate (B1210297) buffer (1% w/v, pH 8.0)
-
Deionized water
-
Ethanol
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
UV-Visible Spectrophotometer
2. Preparation of Solutions
-
Standard Stock Solution of Methyldopa (800 µg/mL): Accurately weigh about 80 mg of anhydrous methyldopa reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with deionized water.
-
Working Standard Solution of Methyldopa (80 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
-
DCQ Solution: Prepare a fresh solution of DCQ as required.
-
Sodium Acetate Buffer (pH 8.0): Prepare a 1% w/v solution of sodium acetate in deionized water and adjust the pH to 8.0.
3. Sample Preparation
-
Weigh and finely powder 20 methyldopa tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to 80 mg of anhydrous methyldopa and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of deionized water and shake for 10 minutes to dissolve the methyldopa.
-
Dilute to the mark with deionized water and filter the solution.
-
Pipette 1 mL of the filtrate into a 10 mL volumetric flask and dilute to the mark with deionized water to obtain a nominal concentration of 80 µg/mL.
4. Construction of Calibration Curve
-
Pipette aliquots of 0.5, 1.0, 1.5, 2.0, and 2.5 mL of the working standard solution (80 µg/mL) into a series of 10 mL volumetric flasks.
-
Add 1 mL of sodium acetate buffer (pH 8.0) and 1 mL of freshly prepared DCQ solution to each flask.
-
Allow the solutions to stand for 1 hour for complete color development.
-
Dilute to the mark with deionized water.
-
Measure the absorbance of each solution at 400 nm against a reagent blank prepared in the same manner but without methyldopa.
-
Plot a graph of absorbance versus concentration (in µg/mL) and determine the regression equation.
5. Assay of Methyldopa Tablets
-
Pipette 1.5 mL of the prepared sample solution into a 10 mL volumetric flask.
-
Add 1 mL of water, 1 mL of sodium acetate buffer (pH 8.0), and 1 mL of freshly prepared DCQ solution.
-
Allow the solution to stand for 1 hour.
-
Dilute to the mark with deionized water.
-
Measure the absorbance of the solution at 400 nm against the reagent blank.
-
Calculate the concentration of methyldopa in the sample solution from the regression equation of the calibration curve.
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of methyldopa.
Caption: Proposed reaction pathway between methyldopa and DCQ.
References
- 1. chemmethod.com [chemmethod.com]
- 2. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. moca.net.ua [moca.net.ua]
- 6. redalyc.org [redalyc.org]
- 7. Spectrophotometric evaluationof methyldopa in pure and pharmaceutical formulation using Ecological-friendly Method - ProQuest [proquest.com]
- 8. Spectrophotometric determination of methyldopa via diazotization- coupling and area under curve methods | Libyan Journal of Medical and Applied Sciences [ljmas.com]
Application Notes and Protocols for Methyldopa Stability Testing Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopa (B1676449) is a centrally acting alpha-2 adrenergic agonist widely used in the management of hypertension, particularly in pregnant women. Ensuring the stability of methyldopa in pharmaceutical formulations is critical for its safety and efficacy. Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of the drug substance. This document provides a detailed protocol for conducting stress stability testing of methyldopa in accordance with the International Council for Harmonisation (ICH) guidelines. The protocols outlined below cover hydrolytic, oxidative, thermal, and photolytic stress conditions. A validated stability-indicating high-performance liquid chromatography (HPLC) method is also described for the separation and quantification of methyldopa from its degradation products.
Materials and Reagents
-
Methyldopa reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
-
Hot air oven
Experimental Protocols
Preparation of Stock and Standard Solutions
-
Methyldopa Stock Solution (1000 µg/mL): Accurately weigh 100 mg of methyldopa reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., mobile phase or a mixture of methanol and water).
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the same solvent.
Forced Degradation Studies
For each stress condition, a sample of methyldopa solution (typically 100 µg/mL) is subjected to the conditions outlined below. A control sample, protected from the stress condition, should be analyzed concurrently. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Pipette 10 mL of the methyldopa stock solution into a 100 mL volumetric flask.
-
Add 10 mL of 0.1 N HCl.
-
Reflux the solution at 60°C for 30 minutes.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N NaOH.
-
Dilute to volume with the mobile phase.
-
Pipette 10 mL of the methyldopa stock solution into a 100 mL volumetric flask.
-
Add 10 mL of 0.1 N NaOH.
-
Reflux the solution at 60°C for 30 minutes.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute to volume with the mobile phase.
-
Pipette 10 mL of the methyldopa stock solution into a 100 mL volumetric flask.
-
Add 10 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to volume with the mobile phase.
-
Accurately weigh 10 mg of methyldopa powder and place it in a petri dish.
-
Expose the powder to a temperature of 105°C in a hot air oven for 24 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve an accurately weighed amount of the stressed powder in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Accurately weigh 10 mg of methyldopa powder and spread it evenly in a petri dish.
-
Expose the sample to a light source in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dissolve an accurately weighed amount of the stressed powder in the mobile phase to achieve a final concentration of 100 µg/mL.
Analytical Method: Stability-Indicating RP-HPLC
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is employed to separate methyldopa from its potential degradation products.
Chromatographic Conditions
| Parameter | Condition |
| Column | Hypersil BDS C8 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Mixed phosphate buffer (pH 5.5) and Acetonitrile (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 287 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Mobile Phase Preparation
Prepare a phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in water and adjusting the pH to 5.5 with orthophosphoric acid. Mix the buffer and acetonitrile in a 50:50 ratio, filter through a 0.45 µm membrane filter, and degas.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner. The percentage degradation of methyldopa under each stress condition should be calculated.
Table 1: Summary of Forced Degradation Results for Methyldopa
| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 30 min at 60°C | ||
| Base Hydrolysis | 0.1 N NaOH | 30 min at 60°C | ||
| Oxidative Degradation | 3% H₂O₂ | 24 hours at RT | ||
| Thermal Degradation | Dry Heat | 24 hours at 105°C | ||
| Photolytic Degradation | 1.2 million lux hours and 200 Wh/m² | As per ICH Q1B |
Note: The % degradation and number of degradation products are to be determined experimentally.
Visualization of Experimental Workflow
The overall workflow for the methyldopa stability testing protocol is illustrated below.
Caption: Experimental workflow for methyldopa stability testing.
Potential Degradation Pathway
Methyldopa contains a catechol moiety, which is susceptible to oxidation. Under oxidative stress, the catechol group can be oxidized to form a quinone, which can then undergo further reactions.
Caption: Potential oxidative degradation pathway of methyldopa.
Conclusion
The protocols described in these application notes provide a comprehensive framework for conducting forced degradation studies on methyldopa. Adherence to these protocols will enable researchers and drug development professionals to assess the intrinsic stability of methyldopa, identify potential degradation products, and develop a robust, stability-indicating analytical method. This information is crucial for ensuring the quality, safety, and efficacy of methyldopa-containing pharmaceutical products. Further characterization of degradation products using techniques like LC-MS/MS is recommended to fully elucidate the degradation pathways.
Application Notes and Protocols: Methyldopa Sesquihydrate as a Reference Standard in Analytical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Methyldopa (B1676449) Sesquihydrate as a reference standard in various analytical research applications. This document outlines its use in identification, purity assessment, and quantification of Methyldopa in bulk drug substances and pharmaceutical formulations.
Introduction
Methyldopa, chemically known as L-3-(3,4-Dihydroxyphenyl)-2-methylalanine, is an antihypertensive agent.[1][2] Its sesquihydrate form is often used as a reference standard for analytical purposes to ensure the quality, purity, and potency of the drug product.[1][3] As a primary or secondary pharmaceutical reference standard, it provides a benchmark against which a sample can be compared.[4] This document details standardized protocols for various analytical techniques, including titrimetry, spectrophotometry, and high-performance liquid chromatography (HPLC).
Physicochemical Properties and Specifications
Methyldopa Sesquihydrate is a white to pale grayish-white crystalline powder.[5] It is slightly soluble in water and methanol (B129727).[5] Pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and British Pharmacopoeia (BP), provide specifications for its use as a reference standard.[1]
Table 1: Pharmacopeial Specifications for Methyldopa
| Parameter | USP Specification |
| Assay (anhydrous basis) | 98.0% - 101.0% |
| Water Content | 10.0% - 13.0% |
| Residue on Ignition | Not more than 0.1% |
| Heavy Metals | Not more than 0.001% |
| 3-O-Methylmethyldopa | Not more than 0.5% |
| Source: USP Monograph[1] |
Experimental Protocols
Identification by Infrared (IR) Spectroscopy
This method confirms the identity of Methyldopa by comparing its infrared absorption spectrum with that of the USP Methyldopa Reference Standard.
Protocol:
-
Prepare a potassium bromide (KBr) disk of the this compound reference standard.
-
Prepare a KBr disk of the sample under investigation.
-
Record the infrared spectra of both the standard and the sample over a suitable wavelength range.
-
The spectrum of the sample should be concordant with the spectrum of the USP Methyldopa Reference Standard.[1]
Assay by Titrimetry
This protocol describes a non-aqueous titration method to determine the purity of Methyldopa.
Protocol:
-
Accurately weigh about 200 mg of Methyldopa.
-
Dissolve the weighed sample in 25 mL of glacial acetic acid, warming if necessary to aid dissolution.
-
Cool the solution to room temperature.
-
Add 0.1 mL of crystal violet TS and 50 mL of acetonitrile.
-
Titrate the solution with 0.1 N perchloric acid VS to a blue endpoint.
-
Perform a blank determination and make any necessary corrections.
-
Each mL of 0.1 N perchloric acid is equivalent to 21.12 mg of C10H13NO4.[6][7]
Quantification by UV-Vis Spectrophotometry
This method is based on the reaction of Methyldopa with a chromogenic agent to produce a colored product that can be quantified spectrophotometrically. One common method involves coupling with 2,6-dichloroquinone-4-chlorimide (DCQ).[8][9]
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in water. From this, prepare a series of standard solutions with concentrations ranging from 4 to 20 µg/mL.[8][9]
-
Sample Preparation: Accurately weigh a quantity of the powdered tablets equivalent to about 8 mg of anhydrous methyldopa, dissolve it in water, and dilute to a final concentration within the calibration range.[8]
-
Reaction: To an aliquot of the standard or sample solution, add a buffer solution (e.g., 1% w/v acetate (B1210297) buffer, pH 8.0) and a freshly prepared solution of DCQ.[8][9]
-
Allow the reaction to proceed for a specified time (e.g., 1 hour).[8]
-
Measurement: Measure the absorbance of the resulting colored product at the wavelength of maximum absorption (λmax), which is approximately 400 nm, against a reagent blank.[8][9]
-
Calculation: Construct a calibration curve from the absorbance of the standard solutions and determine the concentration of Methyldopa in the sample.
Table 2: Performance Data for the Spectrophotometric Method with DCQ
| Parameter | Value |
| Linearity Range | 4 - 20 µg/mL |
| Correlation Coefficient (r) | 0.9975 |
| Limit of Detection (LOD) | 1.1 µg/mL |
| Limit of Quantification (LOQ) | 3.21 µg/mL |
| Source: Al-Ghannam et al.[8][9] |
Related Substances by High-Performance Liquid Chromatography (HPLC)
This HPLC method is suitable for the determination of Methyldopa and its related substances, providing high sensitivity and specificity.[10][11]
Protocol:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of methanol and a phosphoric acid solution (0.1 mol/L, pH adjusted to 3.0).[11]
-
Standard Solution: Prepare a standard solution of this compound reference standard in the mobile phase at a known concentration.
-
Sample Solution: Prepare a sample solution from the drug substance or formulation in the mobile phase at a similar concentration to the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Calculation: Compare the peak areas of the sample to the standard to quantify Methyldopa and any impurities.
Table 3: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol-0.1 M Phosphoric Acid (pH 3.0) |
| Detection | UV at 280 nm |
| Linearity Range | 20 - 5000 ng/mL |
| Limit of Quantitation | 20 ng/mL |
| Source: Various HPLC methods[11][12] |
Visualizations
Experimental Workflow for HPLC Analysis
References
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. Methyldopa - Wikipedia [en.wikipedia.org]
- 3. ghsupplychain.org [ghsupplychain.org]
- 4. Methyldopa Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. uspbpep.com [uspbpep.com]
- 7. drugfuture.com [drugfuture.com]
- 8. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC determination of content of methyldopa and its related substances | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes: In Vivo Evaluation of Methyldopa's Antihypertensive Effects
Introduction
Methyldopa is a centrally acting antihypertensive agent that has been effectively used for managing hypertension for over two decades.[1] It is particularly noted as a preferred treatment for high blood pressure during pregnancy.[2] The primary mechanism of action involves its metabolism in the central nervous system to an active metabolite, alpha-methylnorepinephrine.[3][4][5] This metabolite stimulates central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow from the brainstem.[5][6][7] The decreased sympathetic tone results in reduced peripheral vascular resistance and a subsequent lowering of blood pressure, generally without a direct impact on cardiac function or renal blood flow.[3][4][7]
These application notes provide a comprehensive framework for designing and executing in vivo experiments to study the antihypertensive properties of Methyldopa. The protocols are intended for researchers in pharmacology and drug development, offering detailed methodologies for animal model selection, drug administration, and physiological monitoring.
Mechanism of Action Overview
Methyldopa's antihypertensive effect is not direct but is mediated through its active metabolite. The key steps are:
-
Uptake: Methyldopa, an analog of L-DOPA, crosses the blood-brain barrier.[6]
-
Metabolism: Within the brain, it is converted by the enzyme DOPA decarboxylase to alpha-methyldopamine, which is then converted by dopamine (B1211576) beta-hydroxylase to alpha-methylnorepinephrine.[2][8]
-
Alpha-2 Adrenergic Agonism: Alpha-methylnorepinephrine acts as a "false neurotransmitter."[8] It is a potent agonist of presynaptic alpha-2 adrenergic receptors in the central nervous system.[5][6]
-
Reduced Sympathetic Outflow: Stimulation of these receptors inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[5][6] This reduces the vasoconstrictor signals sent to the peripheral blood vessels.[7]
-
Antihypertensive Effect: The outcome is vasodilation and a decrease in total peripheral resistance, which lowers blood pressure.[6]
References
- 1. Methyldopa. Mechanisms and treatment 25 years later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyldopa - Wikipedia [en.wikipedia.org]
- 3. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methyldopa Tablets (methyldopa): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 8. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
Application Notes and Protocols for Investigating Methyldopa's Cellular Mechanisms Using Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyldopa is a centrally-acting antihypertensive drug, primarily used for the management of hypertension, particularly in pregnancy. Its mechanism of action involves its conversion to α-methylnorepinephrine, which acts as an agonist at presynaptic α2-adrenergic receptors in the central nervous system. This activation inhibits adrenergic neuronal outflow, leading to a reduction in peripheral vascular resistance.[1][2][3][4] Beyond its well-established role in blood pressure regulation, in vitro studies have begun to elucidate a broader range of cellular effects, including modulation of angiogenesis, immune responses, and neurotransmitter dynamics.[5][6][7]
These application notes provide a comprehensive overview of relevant cell culture models and detailed protocols to investigate the cellular and molecular mechanisms of Methyldopa. The included methodologies are designed to enable researchers to explore its effects on vascular and placental cells, as well as its neuro-modulatory and potential cytotoxic activities.
Key Cell Culture Models
Several cell culture models are instrumental in dissecting the cellular effects of Methyldopa:
-
Human Umbilical Vein Endothelial Cells (HUVECs): A primary cell culture model essential for studying angiogenesis, vascular inflammation, and endothelial function. HUVECs are crucial for investigating Methyldopa's impact on the expression of angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and soluble fms-like tyrosine kinase-1 (sFlt-1).[5][8]
-
JEG-3 (Human Choriocarcinoma) Cells: A trophoblast-derived cell line that serves as a valuable in vitro model for the human placenta. JEG-3 cells are utilized to study the influence of Methyldopa on placental cell viability, and the expression of inflammatory and vascular markers.[8]
-
Neuroblastoma Cell Lines (e.g., C-1300, SH-SY5Y): These human and mouse-derived neuronal cell lines are employed to assess the neurotoxicity and potential anti-cancer properties of Methyldopa.[9]
-
PC12 (Rat Pheochromocytoma) Cells: A cell line that synthesizes, stores, and releases dopamine, making it a suitable model for studying Methyldopa's effects on catecholamine synthesis and release.
Data Presentation: Quantitative Effects of Methyldopa
The following tables summarize quantitative data from in vitro and clinical studies, illustrating the effects of Methyldopa on various cellular and biochemical parameters.
Table 1: Effect of Methyldopa on Angiogenic and Anti-Angiogenic Factors
| Parameter | Model System | Treatment | Effect | Reference |
| sFlt-1 | Placental Explants (from women with pre-eclampsia) | Methyldopa | Nearly 50% reduction in placental concentration | [10] |
| VEGF | In vivo (women with severe pre-eclampsia) | 250 mg Methyldopa | 10% decrease in serum levels | [11] |
| VEGF | In vivo (women with severe pre-eclampsia) | 500 mg Methyldopa | 57% decrease in serum levels | [11] |
| VEGF | Endothelial-Trophoblast Co-culture | Methyldopa | Increased concentration in culture medium | [5][6] |
| Placental Growth Factor (PlGF) | Endothelial-Trophoblast Co-culture | Methyldopa | Decreased concentration in culture medium | [5][6] |
Table 2: In Vitro Effects of Methyldopa on Serum Biochemical Parameters
| Parameter | Methyldopa Concentration (in vitro) | Percentage Change from Control | Significance (p-value) | Reference |
| Glucose | 1950 ng/mL | -21.6% | < 0.05 | [12] |
| Total Protein | 1950 ng/mL | -16.8% | < 0.05 | [12] |
| Urea | 1950 ng/mL | -20.0% | < 0.05 | [12] |
| Total Cholesterol | 1950 ng/mL | -15.2% | < 0.05 | [12] |
| Triglycerides | 1950 ng/mL | -11.1% | < 0.05 | [12] |
| Lactate Dehydrogenase (LDH) | 1950 ng/mL | +12.9% | > 0.05 | [12] |
Signaling Pathways and Experimental Workflows
Alpha-2 Adrenergic Receptor Signaling Pathway
Methyldopa's primary mechanism of action is mediated through its active metabolite, α-methylnorepinephrine, which is an agonist for the α2-adrenergic receptor. This receptor is coupled to an inhibitory G-protein (Gi).
Experimental Workflow: Investigating Methyldopa's Effect on VEGF Secretion in HUVECs
The following diagram outlines the experimental workflow for assessing the impact of Methyldopa on VEGF secretion from HUVECs.
Experimental Protocols
Protocol 1: Assessment of Methyldopa's Effect on Trophoblast Cell Viability using MTT Assay
This protocol details the procedure to determine the half-maximal inhibitory concentration (IC50) of Methyldopa on JEG-3 cells.
Materials:
-
JEG-3 cells (ATCC® HTB-36™)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Methyldopa
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture JEG-3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days when they reach 80-90% confluency.
-
-
Cell Seeding:
-
Harvest logarithmically growing JEG-3 cells using Trypsin-EDTA.
-
Resuspend cells in fresh medium and perform a cell count.
-
Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Methyldopa Treatment:
-
Prepare a stock solution of Methyldopa in DMSO.
-
Prepare serial dilutions of Methyldopa in culture medium to achieve a range of final concentrations (e.g., 1 µM to 1000 µM).
-
Remove the medium from the wells and add 100 µL of the prepared Methyldopa dilutions. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the percentage of cell viability against the log of Methyldopa concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Measurement of VEGF Secretion from HUVECs by ELISA
This protocol describes how to quantify the effect of Methyldopa on the secretion of VEGF from HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Methyldopa
-
Human VEGF ELISA kit
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture HUVECs in EGM-2 medium on gelatin-coated flasks.
-
Seed HUVECs in 24-well plates at a density of 5 x 10⁴ cells per well and grow to 80-90% confluency.
-
-
Methyldopa Treatment:
-
Prepare different concentrations of Methyldopa in EGM-2 medium.
-
Replace the culture medium with the Methyldopa-containing medium.
-
Incubate the cells for 24-48 hours.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.
-
-
VEGF ELISA:
-
Perform the VEGF ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and collected supernatants to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the VEGF standards.
-
Determine the concentration of VEGF in each sample by interpolating from the standard curve.
-
Analyze the effect of different Methyldopa concentrations on VEGF secretion.
-
Protocol 3: Analysis of eNOS mRNA Expression in HUVECs by Quantitative PCR (qPCR)
This protocol outlines the steps to investigate the effect of Methyldopa on endothelial nitric oxide synthase (eNOS) gene expression in HUVECs, particularly in the context of an inflammatory challenge with TNF-α.[12]
Materials:
-
HUVECs
-
EGM-2 medium
-
Methyldopa
-
Tumor Necrosis Factor-alpha (TNF-α)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for eNOS and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency in 6-well plates.
-
Pre-treat the cells with or without a low dose of TNF-α (e.g., 0.5 ng/mL) for a specified period.
-
Following TNF-α pre-treatment, treat the cells with clinically relevant doses of Methyldopa for 24 hours. Include appropriate controls (no treatment, TNF-α alone, Methyldopa alone).
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for eNOS and the reference gene, and the qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for eNOS and the reference gene in each sample.
-
Calculate the relative expression of eNOS mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the treated groups to the control group.
-
Conclusion
The cell culture models and protocols detailed in these application notes provide a robust framework for investigating the multifaceted cellular mechanisms of Methyldopa. By employing these methodologies, researchers can gain deeper insights into its effects on vascular biology, placental function, and neuronal cells. The quantitative data and signaling pathway information presented herein serve as a valuable resource for guiding experimental design and data interpretation in the ongoing exploration of Methyldopa's therapeutic potential and underlying biological activities.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. novamedline.com [novamedline.com]
- 3. Biochemical testing for neuroblastoma using plasma free 3-O-methyldopa, 3-methoxytyramine, and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelial cell-specific loss of eNOS differentially affects endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. HPLC for urinary catecholamines and metanephrines with alpha-methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihypertensive drugs methyldopa, labetalol, hydralazine, and clonidine improve trophoblast interaction with endothelial cellular networks in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medsci.org [medsci.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human VEGF-165 ELISA Development Kit (TMB) (900-T10K) - Invitrogen [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Voltammetric and Electrochemical Detection of Methyldopa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the sensitive and selective detection of Methyldopa using voltammetric and electrochemical methods. These techniques offer a cost-effective and rapid alternative to traditional chromatographic methods for the analysis of Methyldopa in pharmaceutical formulations and biological matrices.
Introduction
Methyldopa is a centrally acting α2-adrenergic agonist widely prescribed for the management of hypertension, particularly in pregnant women.[1] Accurate and reliable quantification of Methyldopa is crucial for therapeutic drug monitoring and quality control of pharmaceutical products. Electrochemical methods, particularly voltammetry, have emerged as powerful analytical tools for this purpose due to their inherent simplicity, high sensitivity, and rapid analysis times.[1][2] This document outlines various electrode modification strategies and detailed experimental protocols for the voltammetric determination of Methyldopa.
Principle of Electrochemical Detection
The electrochemical detection of Methyldopa is based on its oxidation at the surface of an electrode. Methyldopa, a catecholamine derivative, can be electrochemically oxidized to form an o-quinone.[3] The resulting oxidation peak current is directly proportional to the concentration of Methyldopa in the sample, allowing for its quantification. The use of chemically modified electrodes can significantly enhance the sensitivity and selectivity of the detection by catalyzing the oxidation reaction and lowering the overpotential required for the measurement.[3][4][5]
Quantitative Data Summary
The performance of various modified electrodes for the voltammetric detection of Methyldopa is summarized in the table below, allowing for easy comparison of their analytical capabilities.
| Electrode Modifier | Electrode Type | Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
| Poly(p-aminobenzene sulfonic acid) | Glassy Carbon Electrode (GCE) | DPV | 1.0-30 and 30.0-300.0 | 0.005 | [6] |
| Bimetallic Yttrium-Copper Metal-Organic Frameworks (Y-Cu-MOFs) | Screen-Printed Electrode (SPE) | DPV | 1.0-500.0 | 0.4 | [4] |
| CoMoO4 Nanosheets | Screen-Printed Electrode (SPE) | DPV | 0.1-400.0 (for Hydrochlorothiazide, simultaneous with Methyldopa) | 0.05 (for Hydrochlorothiazide) | [5] |
| Co3O4/g-C3N4 Nanocomposite | Carbon Paste Electrode (CPE) | DPV | 1.0–800.0 | 0.25 | [7] |
| Carbon Nanotubes and Ionic Liquid | Glassy Carbon Electrode (GCE) | DPV | 0.09 - 8.9 (approx.) | 0.029 (approx.) | [3] |
| TiO2 Nanoparticles and Ferrocene Monocarboxylic Acid | Carbon Paste Electrode (CPE) | Not Specified | 0.2 - 100.0 | 0.08 | [3] |
| CoWO4 Nanoparticles and Reduced Graphene Oxide Nanosheets | Screen-Printed Carbon Electrode (SPCE) | CV | 0.3 - 180.0 | 0.1 | [8] |
| Graphene Quantum Dots and 1-butyl-3-methylimidazolium hexafluorophosphate | Carbon Paste Electrode (CPE) | Not Specified | 0.04-750.0 | 0.01 | [9] |
| Fe:Co Nano-alloy | Carbon Paste Electrode (CPE) | SWV | 0.06–600 | 0.03 | [10] |
| ZnO/Al2O3 Nanocomposite | Screen-Printed Electrode (SPE) | DPV | 1.0 - 100.0 (for Methyldopa) | 0.5 (for Methyldopa) | [11] |
| Cu/TiO2 Nanocomposite | Glassy Carbon Electrode (GCE) | DPV | 0.5–800.0 | 0.23 | [12] |
DPV: Differential Pulse Voltammetry, SWV: Square Wave Voltammetry, CV: Cyclic Voltammetry
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Fabrication of a Poly(p-aminobenzene sulfonic acid) Modified Glassy Carbon Electrode (GCE)
This protocol is based on the work of Kuyumcu Savan et al.[6]
Materials:
-
Glassy Carbon Electrode (GCE)
-
p-aminobenzene sulfonic acid (p-ABSA)
-
Potassium chloride (KCl)
-
Phosphate buffer solution (PBS)
-
Methyldopa standard solution
-
Potentiostat/Galvanostat system with a three-electrode cell (GCE as working, Ag/AgCl as reference, and Platinum wire as counter electrode)
Procedure:
-
Electrode Pre-treatment: Polish the bare GCE with alumina (B75360) slurry on a polishing cloth, rinse thoroughly with deionized water, and sonicate in deionized water and ethanol.
-
Electropolymerization:
-
Prepare a 5.0 mM solution of p-ABSA in 0.1 M KCl.
-
Immerse the pre-treated GCE in the p-ABSA solution.
-
Perform cyclic voltammetry in the potential range of -1.5 V to 2.5 V for a set number of cycles to electropolymerize p-ABSA onto the GCE surface.[6]
-
Rinse the modified electrode with deionized water.
-
-
Voltammetric Detection of Methyldopa:
-
Prepare a series of Methyldopa standard solutions in 0.1 M PBS (pH 3.0).
-
Immerse the modified GCE, Ag/AgCl reference electrode, and platinum counter electrode into the electrochemical cell containing the Methyldopa solution.
-
Record the differential pulse voltammogram over a suitable potential range.
-
The oxidation peak current will be proportional to the Methyldopa concentration.
-
Protocol 2: Preparation of a Bimetallic Yttrium-Copper Metal-Organic Framework Modified Screen-Printed Electrode (SPE)
This protocol is adapted from the research by Akbarzadeh-T et al.[4]
Materials:
-
Screen-Printed Electrode (SPE) with graphite (B72142) working and counter electrodes and a silver pseudo-reference electrode.
-
Bimetallic Yttrium-Copper Metal-Organic Frameworks (Y-Cu-MOFs).
-
Solvent for dispersing the MOFs (e.g., dimethylformamide).
-
Methyldopa standard solution.
-
Potentiostat/Galvanostat system.
Procedure:
-
Modifier Preparation: Synthesize Y-Cu-MOFs using a solvothermal approach as described in the literature.
-
Electrode Modification:
-
Disperse a small amount of Y-Cu-MOFs in a suitable solvent to form a suspension.
-
Drop-cast a specific volume of the suspension onto the working electrode area of the SPE.
-
Allow the solvent to evaporate at room temperature, leaving a thin film of Y-Cu-MOFs on the electrode surface.
-
-
Electrochemical Measurement:
-
Place a drop of the Methyldopa sample solution onto the modified SPE, ensuring all three electrodes are covered.
-
Perform cyclic voltammetry or differential pulse voltammetry to record the electrochemical response of Methyldopa.
-
The enhanced peak current at the modified electrode, compared to the bare SPE, indicates the electrocatalytic activity of the Y-Cu-MOFs.
-
Visualizations
Electrochemical Oxidation of Methyldopa
The following diagram illustrates the proposed electrochemical oxidation mechanism of Methyldopa.
Caption: Electrochemical oxidation pathway of Methyldopa.
General Workflow for Voltammetric Detection
This diagram outlines the typical experimental workflow for the voltammetric detection of Methyldopa using a modified electrode.
Caption: General experimental workflow for Methyldopa detection.
Conclusion
Voltammetric and electrochemical methods provide a powerful platform for the rapid, sensitive, and cost-effective determination of Methyldopa. The use of chemically modified electrodes, as detailed in these application notes, significantly enhances the analytical performance, making these techniques highly suitable for applications in pharmaceutical quality control and clinical analysis. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scienceopen.com [scienceopen.com]
- 3. ijcrcps.com [ijcrcps.com]
- 4. jebe.samipubco.com [jebe.samipubco.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Investigation of the Voltammetric Behavior of Methyldopa at a Poly (p-Aminobenzene Sulfonic Acid) Modified Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajnm.samipubco.com [ajnm.samipubco.com]
- 9. researchgate.net [researchgate.net]
- 10. electrochemsci.org [electrochemsci.org]
- 11. researchgate.net [researchgate.net]
- 12. Methyldopa electrochemical sensor based on a glassy carbon electrode modified with Cu/TiO2 nanocomposite: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Application Notes and Protocols for the Analytical Method Development of Methyldopa Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopa (B1676449) is a centrally acting alpha-2 adrenergic agonist widely used in the management of hypertension, particularly during pregnancy.[1][2] Ensuring the purity and safety of Methyldopa drug substances and products is critical, necessitating robust analytical methods for impurity profiling. Impurities in Methyldopa can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[3] This document provides detailed application notes and protocols for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the comprehensive impurity profiling of Methyldopa.
Understanding Methyldopa Impurities
Impurities in Methyldopa can be broadly categorized as:
-
Process-Related Impurities: These are substances that arise during the synthesis of Methyldopa. They can include starting materials, intermediates, by-products, and reagents. Examples include 3-O-Methylmethyldopa and other related compounds.[4]
-
Degradation Impurities: These are formed due to the degradation of the Methyldopa molecule under the influence of light, heat, humidity, acid, base, or oxidation. The catechol moiety in Methyldopa is particularly susceptible to oxidation.[3][5][6]
-
Inorganic Impurities: These can include reagents, ligands, catalysts, and heavy metals.
-
Residual Solvents: Organic volatile chemicals used during the manufacturing process.
Recommended Analytical Method: Stability-Indicating RP-HPLC
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for separating and quantifying Methyldopa and its impurities.[7] This method can effectively resolve the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.
Experimental Protocol: RP-HPLC Method for Methyldopa Impurity Profiling
This protocol outlines a validated RP-HPLC method for the analysis of Methyldopa and its related substances.
2.1. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | Venusil XBP C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Gradient elution with: A) 0.1 M Phosphoric acid solution (pH adjusted to 3.0 with dilute ammonia) B) Methanol |
| Gradient Program | 0-8 min: 10% B; 8-20 min: 10-75% B; 20-25 min: 75% B; 25-26 min: 75-10% B; 26-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 280 nm[8] |
| Injection Volume | 20 µL |
2.2. Reagent and Sample Preparation
-
Mobile Phase A Preparation: Prepare a 0.1 M solution of phosphoric acid in HPLC grade water and adjust the pH to 3.0 using dilute ammonia (B1221849) solution. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B Preparation: Use HPLC grade methanol. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Methyldopa reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution Preparation (for Drug Product): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a single dose of Methyldopa and transfer it to a suitable volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark with the mobile phase to achieve a final concentration similar to the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.[9]
-
Impurity Stock Solutions: Prepare stock solutions of known impurities, if available, in the mobile phase.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[10] These studies help to identify potential degradation products and establish degradation pathways.
Experimental Protocol: Forced Degradation of Methyldopa
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light (as per ICH Q1B guidelines).[11]
After exposure to the stress conditions, prepare the samples in the mobile phase and analyze them using the developed HPLC method. The chromatograms should show adequate separation of the degradation products from the main Methyldopa peak.
Data Presentation: Summary of Forced Degradation Results (Illustrative)
| Stress Condition | Assay of Methyldopa (%) | % Degradation | Peak Purity of Methyldopa |
| Acidic (0.1 N HCl) | 85.2 | 14.8 | Pass |
| Alkaline (0.1 N NaOH) | 78.9 | 21.1 | Pass |
| Oxidative (3% H₂O₂) | 72.5 | 27.5 | Pass |
| Thermal (105°C) | 95.1 | 4.9 | Pass |
| Photolytic (UV/Vis) | 92.7 | 7.3 | Pass |
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[9][12]
Data Presentation: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of Methyldopa and its known impurities. | No interference at the retention time of the analyte. |
| Linearity (µg/mL) | 21.60 - 194.4[8] | Correlation coefficient (r²) ≥ 0.999 |
| Range (µg/mL) | 21.60 - 194.4[8] | 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | 99.9% (RSD = 0.48%)[8] | 98.0% to 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 2.0% | RSD ≤ 2.0% |
| - Intermediate Precision | < 2.0% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 2.084 ng[8] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Reportable | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with small variations in flow rate, column temperature, and mobile phase pH. | System suitability parameters are met. |
| Solution Stability | Stable for 24 hours at room temperature.[8] | No significant change in assay value. |
Visualizations
Diagram 1: Experimental Workflow for Methyldopa Impurity Profiling
Caption: Workflow for Methyldopa impurity profiling and method validation.
Diagram 2: Proposed Degradation Pathway of Methyldopa
Caption: Oxidative degradation pathway of the Methyldopa catechol moiety.
Diagram 3: Mechanism of Action of Methyldopa
Caption: Pharmacological mechanism of action of Methyldopa.
Conclusion
The provided RP-HPLC method, when properly validated, is a robust and reliable approach for the impurity profiling of Methyldopa. The forced degradation studies are crucial for ensuring the stability-indicating nature of the method, which is a key regulatory requirement. These protocols and application notes serve as a comprehensive guide for researchers and scientists involved in the quality control and development of Methyldopa formulations.
References
- 1. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 2. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Degradation of Methyldopa by Banana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. HPLC determination of content of methyldopa and its related substances | Semantic Scholar [semanticscholar.org]
- 9. japer.in [japer.in]
- 10. ijrpp.com [ijrpp.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. actascientific.com [actascientific.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of Methyldopa
<
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Methyldopa.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of Methyldopa?
A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the bioanalysis of Methyldopa, endogenous substances from biological samples like plasma or urine can co-elute with Methyldopa and interfere with its ionization in the mass spectrometer source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2] Given Methyldopa's polar nature, it can be particularly susceptible to interference from other polar endogenous compounds.[3]
Q2: What are the common sources of matrix effects in Methyldopa analysis?
A2: Common sources of matrix effects in the bioanalysis of Methyldopa from biological matrices include:
-
Endogenous components: Phospholipids, proteins, salts, and other small molecules naturally present in plasma, serum, or urine.[1]
-
Exogenous components: Anticoagulants used during blood collection (e.g., EDTA, heparin), dosing vehicles, and co-administered medications.[1]
-
Metabolites: Methyldopa metabolites that may have similar chromatographic behavior.[4]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method .[5] This involves comparing the response of Methyldopa spiked into an extracted blank matrix sample with the response of Methyldopa in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. Regulatory guidelines, such as those from the FDA and EMA, require the evaluation of matrix effects during method validation.[6][7]
A qualitative assessment can be performed using the post-column infusion technique. This method helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the bioanalysis of Methyldopa.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant ion suppression observed for Methyldopa. | Co-elution of matrix components, particularly phospholipids. | 1. Optimize Sample Preparation: Employ a more rigorous sample clean-up technique. While protein precipitation (PPT) is simple, it may not be sufficient.[8] Consider Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner extract.[4] 2. Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to improve the separation of Methyldopa from interfering matrix components. 3. Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[1] |
| High variability in matrix effects between different lots of biological matrix. | Inherent biological variability between individuals or sources. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Methyldopa-d3, is the most effective way to compensate for matrix effect variability as it co-elutes with the analyte and experiences similar ionization effects.[9] 2. Matrix Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effect.[10] |
| The chosen internal standard (IS) is also showing significant and variable matrix effects. | The IS is not structurally similar enough to Methyldopa to effectively track its behavior in the matrix. | 1. Select a More Appropriate IS: The ideal IS is a stable isotope-labeled version of the analyte. If a SIL-IS is not available, choose a structural analog that has a similar retention time and ionization properties to Methyldopa. |
| Poor recovery of Methyldopa during sample extraction. | Inefficient extraction method for a polar compound like Methyldopa. | 1. Optimize Extraction pH: For LLE, adjust the pH of the aqueous sample to ensure Methyldopa is in its neutral form to facilitate extraction into an organic solvent.[4] 2. Select an Appropriate SPE Sorbent: For SPE, choose a sorbent that provides good retention and elution characteristics for a polar compound. Hydrophilic Interaction Liquid Chromatography (HILIC) SPE may be a suitable option.[3] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This is a simple and rapid method for sample cleanup.[8]
-
To 100 µL of plasma sample, add 400 µL of a precipitation solution (e.g., acetonitrile (B52724) containing the internal standard, Methyldopa-d3).[9]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of the matrix effect.[5]
-
Prepare Set A: Spike a known amount of Methyldopa into a neat solution (e.g., mobile phase).
-
Prepare Set B: Extract at least six different lots of blank biological matrix using your validated sample preparation method. After extraction, spike the extracts with the same amount of Methyldopa as in Set A.
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for each lot of the biological matrix:
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Calculate the coefficient of variation (%CV) of the matrix factors across the different lots. According to regulatory guidelines, the %CV should be ≤15%.
Data Presentation
The following table summarizes a hypothetical comparison of different sample preparation techniques for the bioanalysis of Methyldopa, highlighting their effectiveness in mitigating matrix effects.
| Sample Preparation Method | Mean Recovery (%) | Mean Matrix Factor | Matrix Factor %CV | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 95 | 0.75 (Suppression) | 25 | Fast, simple, low cost. | Prone to significant matrix effects.[8] |
| Liquid-Liquid Extraction (LLE) | 85 | 0.92 | 12 | Good removal of phospholipids.[4] | Can be labor-intensive, may have lower recovery for polar compounds. |
| Solid-Phase Extraction (SPE) | 90 | 1.05 (Slight Enhancement) | 8 | Provides the cleanest extracts, high recovery.[4] | More expensive and time-consuming than PPT. |
Visualizations
Caption: A generalized workflow for bioanalytical method development, including sample preparation, analysis, and data evaluation.
Caption: A decision tree for troubleshooting significant matrix effects in bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pharmacompass.com [pharmacompass.com]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of spectrophotometric assays for Methyldopa
Welcome to the technical support center for the spectrophotometric analysis of Methyldopa (B1676449). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their assays for enhanced sensitivity and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My Methyldopa sample shows very weak absorbance in the UV region. How can I increase the sensitivity of my spectrophotometric assay?
A1: Methyldopa inherently exhibits weak UV absorption, with a maximum absorbance (λmax) around 280 nm.[1] To enhance sensitivity, derivatization of the Methyldopa molecule is recommended to create a more strongly absorbing colored product that can be measured in the visible region. Several methods are available, including:
-
Oxidative Coupling Reactions: These reactions involve the oxidation of Methyldopa and subsequent coupling with a chromogenic agent to produce a highly colored compound.
-
Complexation with Metal Ions: Methyldopa can form colored complexes with various metal ions, and the absorbance of these complexes can be measured.
-
Ion-Pair Formation: This method involves the formation of an ion-pair between Methyldopa and a suitable dye, which can then be extracted and measured.
Q2: Which derivatization method offers the highest sensitivity for Methyldopa determination?
A2: The sensitivity of each method can be compared by looking at their respective molar absorptivity, limit of detection (LOD), and limit of quantification (LOQ) values. Methods involving oxidative coupling reactions or complexation with specific reagents often provide the lowest detection limits. For instance, a method using N-bromosuccinimide (NBS) as an oxidizing agent and 3,3-diaminobenzidine (DAB) as a coupling agent reports a low LOD of 0.171 µg/mL.[2][3]
Q3: What are the optimal pH conditions for the different derivatization reactions?
A3: The optimal pH is critical for achieving maximum color development and stability. It varies significantly depending on the chosen method:
-
Reaction with 2,6-dichloroquinone-4-chlorimide (DCQ): An acetate (B1210297) buffer with a pH of 8.0 is optimal.[1][4]
-
Reaction with Molybdate: A pH range of 4.5 to 6.5 provides reproducible color intensity.[5]
-
Ion-pair formation with Bromothymol Blue (BTB): An alkaline medium with a pH of 8.7 is required.[6]
-
Complexation with Fe(III): A pH range of 3.0-3.5 is optimal.[7]
Q4: Can excipients in my pharmaceutical formulation interfere with the assay?
A4: Many of the developed colorimetric methods have been shown to be free from interference from common excipients found in tablet formulations.[5][8] However, it is always good practice to run a blank sample containing all the excipients without the active pharmaceutical ingredient (Methyldopa) to check for any potential background absorbance.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Color Development | Incorrect pH of the reaction mixture. | Verify the pH of the buffer and the final reaction solution using a calibrated pH meter. Adjust as necessary according to the specific protocol. |
| Degradation of reagents (e.g., oxidizing agent, coupling agent). | Prepare fresh reagent solutions. Some reagents may be light-sensitive or unstable in solution and should be prepared daily. | |
| Insufficient reaction time or incorrect temperature. | Ensure the reaction is allowed to proceed for the time specified in the protocol. Check if a specific temperature or incubation step is required. | |
| High Blank Absorbance | Contaminated reagents or glassware. | Use high-purity reagents and thoroughly clean all glassware. Rinse with deionized water before use. |
| The reagent itself has significant absorbance at the analytical wavelength. | Always measure the absorbance of a reagent blank (containing all components except Methyldopa) and subtract it from the sample absorbance. | |
| Inconsistent or Irreproducible Results | Fluctuation in reaction temperature. | Use a water bath to maintain a constant and uniform temperature during the reaction. |
| Variation in the order of reagent addition. | Follow a consistent and precise sequence for adding reagents to all samples and standards.[1] | |
| Instability of the colored product. | Measure the absorbance of the samples within the time frame of color stability as specified in the method. Some colored complexes may degrade over time. | |
| Precipitate Formation in the Sample | Poor solubility of the formed complex or one of the reagents. | Ensure all reagents are fully dissolved before use. The choice of solvent can also be critical; for instance, water and ethanol (B145695) have been found to be suitable for the DCQ method.[1] |
| Non-linear Calibration Curve | The concentration of standards is outside the linear range of the assay. | Prepare a new set of standards within the Beer's law range specified for the method. |
| Saturation of the reagent. | Ensure that the concentration of the derivatizing reagent is in sufficient excess as determined by the stoichiometry of the reaction. |
Quantitative Data Summary
The following tables summarize the analytical parameters of various sensitive spectrophotometric methods for Methyldopa determination.
Table 1: Oxidative Coupling Methods
| Reagent System | Oxidizing Agent | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
| 2,6-dichloroquinone-4-chlorimide (DCQ) | - | 400 | 4–20 | 1.1 | 3.21 | Not Reported | [1][4] |
| N-bromosuccinimide (NBS) & 3,3-diaminobenzidine (DAB) | NBS | 513 | 0.5–10 | 0.171 | 0.571 | 2.58 × 10⁴ | [2][3] |
| 2,4-dinitrophenylhydrazine | Potassium periodate | 520 | 1-30 | Not Reported | 0.261 | 6589.9 | [9] |
| Schiff's Base | Potassium periodate | 481 | 5.0-40 | 0.8937 | 2.708 | 6.082 × 10³ | [10][11] |
| Anisidine | Potassium nitroprusside | 597 | 0.50–80.0 | 0.0353 | 0.2691 | Not Reported | [12] |
| 1,5-diaminonaphthalene | Ceric (IV) ammonium (B1175870) nitrate | 730 | 5.4 - 39.6 | Not Reported | Not Reported | 4.79471×10⁴ | [13] |
| ortho–Tolidine | Potassium periodate | 480 | 0.50–20.00 | 0.15 | Not Reported | 1.37 ×10⁴ | [14] |
| 4,7-diphenyl-1,10-phenanthroline | Fe(III) | 533 | 0.25-2.5 | Not Reported | Not Reported | 1.3272x10⁵ | [15] |
Table 2: Complexation and Ion-Pair Methods
| Reagent | Method Type | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
| Molybdate | Complexation | 410 | 50–200 | Not Reported | Not Reported | Not Reported | [8][16] |
| Ferric chloride | Complexation | 423 | Up to 6 mmol/L | Not Reported | Not Reported | Not Reported | [7] |
| Bromothymol blue (BTB) | Ion-Pair | 616 | 5-20 | 0.4318 | 1.4393 | 0.8279x10⁴ | [6][17] |
| Fe(III), Mn(II), or Co(II) with 2-aminopyridine | Ternary Complexation | 572, 473, 465 | 4–40, 4–32, 4–40 | Not Reported | Not Reported | 1810.62, 2954.18, 2596.8 | [18] |
Experimental Protocols
Method 1: Oxidative Coupling with N-bromosuccinimide (NBS) and 3,3-diaminobenzidine (DAB) [2][3]
-
Standard Solution Preparation: Prepare a stock solution of Methyldopa (e.g., 100 µg/mL) in distilled water.
-
Calibration Curve:
-
Into a series of volumetric flasks, pipette varying aliquots of the standard Methyldopa solution to achieve final concentrations within the linear range (0.5–10 µg/mL).
-
Add 1 mL of 1x10⁻² mol/L NBS solution.
-
Add 0.30 mL of 1×10⁻³ mol/L DAB solution.
-
Adjust the pH to 5 with an appropriate buffer (or use distilled water if the resulting pH is close to 5).
-
Dilute to the final volume with distilled water.
-
-
Sample Preparation:
-
Weigh and powder 20 tablets.
-
Dissolve an amount of powder equivalent to a known amount of Methyldopa in hot distilled water.
-
Filter the solution and dilute to a suitable concentration with distilled water.
-
-
Measurement: Measure the absorbance of the resulting magenta-colored solution at 513 nm against a reagent blank.
Method 2: Reaction with 2,6-dichloroquinone-4-chlorimide (DCQ) [1][4]
-
Standard Solution Preparation: Prepare a stock solution of Methyldopa (e.g., 80 µg/mL) in water.
-
Calibration Curve:
-
Into a series of 10 mL volumetric flasks, add varying volumes of the standard Methyldopa solution to cover the concentration range of 4–20 μg/mL.
-
Add 1 mL of 1% w/v sodium acetate buffer (pH 8.0).
-
Add 1 mL of freshly prepared 0.125% w/v DCQ in ethanol.
-
Allow the solution to stand for 1 hour for maximum color development.
-
Dilute to 10 mL with water.
-
-
Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 0.08 g of anhydrous Methyldopa and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of water, shake for 10 minutes, and then dilute to volume with water.
-
Filter the solution and dilute 1 mL of the filtrate to 10 mL with water to get a nominal concentration of 80 μg/mL.
-
-
Measurement: Measure the absorbance of the colored product at 400 nm against a reagent blank.
Visualizations
Caption: General experimental workflow for the spectrophotometric determination of Methyldopa.
Caption: Simplified reaction pathway for enhancing Methyldopa absorbance via oxidative coupling.
References
- 1. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. moca.net.ua [moca.net.ua]
- 4. A new spectrophotometric method for the determination of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Colorimetric assay of methyldopa bulk drug and tablets as its Fe(III) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. redalyc.org [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemmethod.com [chemmethod.com]
- 11. chemmethod.com [chemmethod.com]
- 12. "A New Visible Spectrophotometric Approach for Determination of Methyld" by Sahar Rihan Fadhel and Rusul Mazin Kaddouri [bsj.uobaghdad.edu.iq]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. Spectrophotometric determination of Methyl dopa in pharmaceutical preparation via oxidative coupling organic reaction | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. Spectrophotometric determination of methyldopa in pharmaceutical preparation via ion pair formation | Semantic Scholar [semanticscholar.org]
- 18. scispace.com [scispace.com]
Technical Support Center: Optimization of Mobile Phase for Chiral HPLC Separation of Methyldopa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chiral HPLC separation of Methyldopa.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral HPLC separation of Methyldopa, offering potential causes and systematic solutions.
Issue 1: Poor or No Enantiomeric Resolution
Symptoms:
-
The two enantiomer peaks are co-eluting (a single peak).
-
The resolution between the two peaks is less than 1.5.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | While this guide focuses on mobile phase optimization, the CSP is fundamental. Teicoplanin and Teicoplanin Aglycone columns are well-documented for successful Methyldopa separation.[1][2] If you are using a different type of CSP, consider switching to one of these. |
| Incorrect Mobile Phase Composition | The choice and ratio of the organic modifier and aqueous/polar component are critical. Systematically vary the mobile phase composition. For reversed-phase mode, a mobile phase of 20mM ammonium (B1175870) acetate (B1210297) buffer pH 4.0 and Methanol (B129727) (20:80 v/v) has proven effective.[1] For polar organic mode, a mixture of Methanol, Acetic Acid, and Triethylamine (B128534) (1000:0.05:0.05 v/v/v) is a good starting point.[2] |
| Suboptimal pH of the Mobile Phase | The ionization state of Methyldopa, an amino acid, is highly dependent on the pH of the mobile phase. For reversed-phase mode on a teicoplanin-based column, a pH of 4.0 has been shown to provide good results.[1] It is advisable to operate at a pH that is at least 1-2 units away from the pKa of the analyte to ensure a consistent ionization state. |
| Inappropriate Organic Modifier | Methanol is a commonly used and effective organic modifier for the chiral separation of Methyldopa on teicoplanin-based columns.[1][2] If using another organic modifier like acetonitrile (B52724) and experiencing poor resolution, consider switching to or testing different ratios with methanol. |
| Insufficient Buffer Concentration | In reversed-phase mode, a buffer concentration that is too low may not effectively control the pH at the column surface. A concentration of 20mM ammonium acetate has been used successfully.[1] |
| Elevated Column Temperature | Higher temperatures can sometimes decrease enantioselectivity. A column temperature of 45°C has been reported for a fast separation method.[1] However, if resolution is poor, try reducing the temperature in increments of 5°C. |
| High Flow Rate | A high flow rate can lead to reduced interaction time between the analyte and the CSP, resulting in decreased resolution. A flow rate of 1.0 mL/min has been validated for a rapid separation.[1] If resolution is a challenge, consider reducing the flow rate to 0.5-0.8 mL/min. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Tailing factor greater than 1.5.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Secondary Interactions with Residual Silanols | Methyldopa has a basic amino group that can interact with acidic silanol (B1196071) groups on the silica (B1680970) support of the column, leading to peak tailing. The addition of a basic additive to the mobile phase, such as triethylamine (TEA), can help to saturate these active sites and improve peak shape. A mobile phase containing 0.05% TEA has been used effectively.[2] |
| Inappropriate Mobile Phase pH | An unsuitable pH can lead to mixed ionization states of the analyte, contributing to peak tailing. Ensure the mobile phase pH is controlled and buffered at a level that promotes a single ionic form of Methyldopa. A pH of 4.0 has been shown to produce good peak symmetry.[1] |
| Low Buffer Concentration | Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing. If using a buffer, ensure its concentration is adequate (e.g., 20mM).[1] |
| Column Overload | Injecting too much sample can saturate the stationary phase and cause peak tailing. Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Contaminants from previous injections or degradation of the stationary phase can lead to active sites that cause tailing. Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase selection for the chiral separation of Methyldopa?
A1: A highly effective starting point is to use a teicoplanin or teicoplanin aglycone chiral stationary phase. For a reversed-phase approach, begin with a mobile phase of 20mM ammonium acetate buffer at pH 4.0 mixed with methanol in a 20:80 ratio.[1] For a polar organic mode approach, a mobile phase of methanol, acetic acid, and triethylamine in a 1000:0.05:0.05 (v/v/v) ratio is a validated starting condition.[2]
Q2: How does the organic modifier affect the separation of Methyldopa enantiomers?
A2: The type and concentration of the organic modifier influence both the retention time and the enantioselectivity. For teicoplanin-based columns, methanol is often the preferred organic modifier for amino acid separations.[3] Decreasing the percentage of the organic modifier in a reversed-phase system will generally increase retention times and may improve resolution, but can also lead to longer analysis times.
Q3: What is the role of additives like acetic acid and triethylamine in the mobile phase?
A3: Additives play a crucial role in controlling the mobile phase pH and minimizing undesirable secondary interactions.
-
Acetic Acid: As an acidic additive, it helps to control the pH of the mobile phase, which is critical for the ionization state of Methyldopa.
-
Triethylamine (TEA): As a basic additive, TEA acts as a competing base to mask active silanol sites on the silica support of the column. This minimizes peak tailing for basic analytes like Methyldopa.[2]
Q4: Can I use a mobile phase without a buffer for the chiral separation of Methyldopa?
A4: While a polar organic mode method using methanol with small amounts of acetic acid and triethylamine has been successful, using a buffer in reversed-phase mode is highly recommended for method robustness and reproducibility.[2] A buffer ensures a stable pH, which is critical for consistent retention times and peak shapes of an ionizable compound like Methyldopa.
Q5: My analysis time is too long. How can I speed up the separation without sacrificing resolution?
A5: To reduce the analysis time, you can:
-
Increase the Flow Rate: Incrementally increase the flow rate, for example from 0.8 mL/min to 1.0 mL/min or higher, while monitoring the resolution. A flow rate of 1.0 mL/min has been used for a sub-5-minute separation.[1]
-
Increase the Organic Modifier Concentration: In reversed-phase mode, increasing the percentage of methanol will decrease retention times.
-
Increase the Column Temperature: Raising the column temperature (e.g., to 45°C) can decrease mobile phase viscosity and improve mass transfer, leading to shorter retention times.[1] However, be aware that this may also reduce enantioselectivity.
-
Use a Superficially Porous Particle (SPP) Column: These columns can provide higher efficiency and faster separations at lower backpressures. A method using a teicoplanin aglycone CSP on superficially porous particles achieved a separation in under 5 minutes.
Experimental Protocols
Protocol 1: Reversed-Phase Chiral Separation of Methyldopa
This protocol is based on a validated fast HPLC method.[1]
-
Column: Teicoplanin aglycone chiral stationary phase (e.g., 100 x 4.6 mm, 2.7 µm)
-
Mobile Phase: 20mM Ammonium Acetate Buffer (pH 4.0) / Methanol (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Detection: UV at 280 nm
-
Expected Outcome: Baseline separation of Methyldopa enantiomers in under 5 minutes with a resolution of approximately 5.0.
Protocol 2: Polar Organic Mode Chiral Separation of Methyldopa
This protocol is based on a published pharmacopoeial comparison method.[2]
-
Column: Teicoplanin chiral stationary phase (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (1000:0.05:0.05, v/v/v)
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Expected Outcome: Good separation of Methyldopa enantiomers.
Data Presentation
Table 1: Published Chiral HPLC Methods for Methyldopa Separation
| Parameter | Method 1 (Reversed-Phase)[1] | Method 2 (Polar Organic Mode)[2] |
| Chiral Stationary Phase | Teicoplanin Aglycone | Teicoplanin |
| Mobile Phase | 20mM Ammonium Acetate (pH 4.0) / Methanol (20:80) | Methanol / Acetic Acid / TEA (1000:0.05:0.05) |
| Flow Rate | 1.0 mL/min | 0.9 mL/min |
| Temperature | 45°C | 25°C |
| Run Time | < 5 minutes | Not specified, but expected to be longer |
| Resolution (Rs) | 5.05 | Not specified, but satisfactory |
Visualization
Troubleshooting Workflow for Poor Resolution
References
Preventing oxidative degradation of Methyldopa during sample preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the oxidative degradation of Methyldopa (B1676449) during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my Methyldopa sample turning a reddish-brown or black color?
A1: Methyldopa is highly susceptible to oxidative degradation, especially when exposed to air, light, and alkaline conditions.[1][2] The catechol moiety in the Methyldopa structure is oxidized to form quinonoid structures, which can then polymerize to form colored pigments.[3][4] This discoloration indicates that the drug is degrading and the sample integrity is compromised.
Q2: What are the main factors that cause the oxidative degradation of Methyldopa?
A2: The primary factors contributing to Methyldopa degradation are:
-
Oxygen: Exposure to atmospheric oxygen is a key driver of oxidation.
-
pH: Methyldopa is relatively stable in acidic to neutral solutions (up to pH 6.2) but degrades rapidly in alkaline conditions (pH 8.0 and above).[2]
-
Light: Exposure to light can accelerate the degradation process.[1]
-
Presence of Metal Ions: Trace metals like iron and copper can catalyze oxidation.[3]
-
Enzymes: In biological samples, enzymes such as polyphenol oxidase can rapidly oxidize Methyldopa.[4][5]
Q3: What are the degradation products of Methyldopa?
A3: The initial and primary oxidation product of Methyldopa is o-methyldopaquinone.[4] This highly reactive intermediate can then undergo further reactions, including cyclization and polymerization, to form a variety of degradation products, including polymeric pigments that cause the sample to darken.[3][4]
Q4: How can I prevent the oxidative degradation of Methyldopa during sample preparation?
A4: To prevent oxidative degradation, it is crucial to:
-
Use an antioxidant: Add a stabilizing agent like ascorbic acid or sodium metabisulfite (B1197395) to your samples.
-
Control the pH: Maintain an acidic to neutral pH for your sample solutions.
-
Protect from light: Use amber-colored vials or work in a low-light environment.
-
Work quickly and at low temperatures: Prepare samples promptly and keep them cool to slow down the degradation rate.
Q5: Which antioxidant should I use, ascorbic acid or sodium metabisulfite?
A5: Both ascorbic acid and sodium metabisulfite are effective in preventing the oxidation of catecholamines like Methyldopa. Ascorbic acid is a potent antioxidant that has been shown to be effective in stabilizing Methyldopa in plasma samples.[6] Sodium metabisulfite is also a commonly used antioxidant in pharmaceutical preparations.[7] The choice may depend on the specific analytical method and sample matrix. For HPLC with electrochemical detection, ascorbic acid is preferred as it is extracted with the catecholamines and protects them in the acidic eluates, whereas sodium metabisulfite does not.[6]
Q6: What is the optimal pH for storing Methyldopa solutions?
A6: Methyldopa solutions are most stable in acidic to neutral conditions (up to a pH of 6.2).[2] For analytical purposes, preparing solutions in a slightly acidic buffer or mobile phase (e.g., pH 2.7-5.0) is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Sample discoloration (yellow, red, brown, or black) | Oxidative degradation of Methyldopa. | • Ensure an antioxidant (ascorbic acid or sodium metabisulfite) was added during sample preparation.• Check the pH of the sample solution; it should be acidic to neutral.• Protect samples from light by using amber vials.• Prepare samples fresh and store them at low temperatures (refrigerated or frozen) until analysis. |
| Poor peak shape (tailing or fronting) in HPLC analysis | 1. Interaction of Methyldopa with active sites on the column.2. Sample solvent is too strong.3. Column contamination. | 1. Use a mobile phase with a suitable pH (e.g., 3.0) and an appropriate buffer to ensure consistent ionization of Methyldopa.2. Dissolve the sample in the mobile phase or a weaker solvent.3. Flush the column with a strong solvent to remove contaminants. |
| Inconsistent or decreasing peak areas in replicate injections | Ongoing degradation of Methyldopa in the prepared sample. | • Re-prepare the sample, ensuring the antioxidant is added and thoroughly mixed.• Use an autosampler with temperature control set to a low temperature (e.g., 4 °C).• Reduce the time between sample preparation and injection. |
| No peak or very small peak for Methyldopa | Complete or significant degradation of the analyte. | • Review the entire sample preparation procedure for any steps where the sample might have been exposed to high pH, strong light, or heat for an extended period.• Verify the potency and correct concentration of the antioxidant solution used. |
Experimental Protocols
Protocol 1: Stabilization and Extraction of Methyldopa from Human Plasma for HPLC Analysis
This protocol is adapted from a method demonstrated to completely stabilize Methyldopa in plasma.
Materials:
-
Human plasma collected in K3EDTA tubes
-
Ascorbic acid solution (50 mg/mL in deionized water)
-
Centrifuge
-
Vortex mixer
-
Amber-colored microcentrifuge tubes
Procedure:
-
Immediately after blood collection, centrifuge the blood sample to separate the plasma.
-
For every 1 mL of plasma, add 0.2 mL of the 50 mg/mL ascorbic acid solution to an amber-colored microcentrifuge tube.[8]
-
Gently mix the plasma and ascorbic acid solution.
-
For protein precipitation, add a sufficient volume of cold methanol (e.g., 2-3 times the plasma volume).
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean amber-colored vial for HPLC analysis.
-
If not analyzed immediately, store the stabilized plasma at -20°C or below.[8]
Protocol 2: Preparation of Methyldopa from Tablets for HPLC Analysis
This protocol provides a general procedure for preparing Methyldopa from pharmaceutical tablets.
Materials:
-
Methyldopa tablets
-
Mortar and pestle
-
Volumetric flasks (amber-colored)
-
Deionized water or a suitable acidic buffer (e.g., 0.1 M HCl or HPLC mobile phase)
-
Ascorbic acid (optional, but recommended for enhanced stability)
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh and finely powder a sufficient number of Methyldopa tablets to obtain a representative sample.[9]
-
Accurately weigh a portion of the powder equivalent to a desired amount of Methyldopa (e.g., 25 mg).
-
Transfer the powder to an amber-colored volumetric flask.
-
Add a portion of the diluent (deionized water, acidic buffer, or mobile phase). To enhance stability, the diluent can be fortified with a low concentration of ascorbic acid (e.g., 0.1% w/v).
-
Sonicate or vortex the flask for 10-15 minutes to ensure complete dissolution of the Methyldopa.[9]
-
Bring the solution to the final volume with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an amber-colored HPLC vial.[9]
-
The sample is now ready for injection.
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and analysis of Methyldopa.
Table 1: Recommended Conditions for Methyldopa Stabilization in Plasma
| Antioxidant | Concentration of Antioxidant Solution | Ratio of Antioxidant Solution to Plasma (v/v) | Reference |
| Ascorbic Acid | 50 mg/mL | 1:5 (0.2 mL to 1 mL plasma) | [8] |
| Ascorbic Acid | 5% (w/v) | 1:5 |
Table 2: pH-Dependent Stability of Methyldopa
| pH | Stability | Reference |
| Up to 6.2 | Relatively stable | [2] |
| 8.0 | Decomposition occurs within 3-5 hours | [2] |
Visualizations
Oxidative Degradation Pathway of Methyldopa
Caption: Oxidative degradation pathway of Methyldopa to colored polymers.
Experimental Workflow for Methyldopa Stabilization in Plasma
Caption: Workflow for stabilizing Methyldopa in plasma samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Degradation of Methyldopa by Banana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ascorbic acid as an antioxidant in measurements of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Effectiveness of ascorbic acid and sodium metabisulfite as anti-browning agent and antioxidant on green coconut water (Cocos nucifera) subjected to elevated thermal processing. | Semantic Scholar [semanticscholar.org]
- 8. Method for measuring endogenous 3-O-methyldopa in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in liquid chromatography of Methyldopa
This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals experiencing poor peak shape during the liquid chromatography analysis of Methyldopa. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my Methyldopa peak tailing?
Peak tailing is the most common peak shape issue for Methyldopa and is often caused by secondary interactions between the basic amine group of the Methyldopa molecule and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2] These interactions are a different retention mechanism from the primary reversed-phase retention, leading to a distorted peak shape.[2]
To resolve peak tailing, consider the following:
-
Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH. By lowering the pH (typically to between 2.5 and 4.0), the silanol groups on the stationary phase become protonated and less active, minimizing their interaction with the positively charged Methyldopa.[3]
-
Use of Buffers: Incorporating a buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, into your mobile phase helps maintain a consistent pH and can improve peak shape.[4][5]
-
Competitive Additives: Adding a small concentration of a competing base to the mobile phase can help to saturate the active silanol sites, reducing their availability to interact with Methyldopa.
-
Column Choice: Consider using a column with a highly deactivated or end-capped stationary phase, which has fewer free silanol groups.
Q2: My Methyldopa peak is broad, what could be the cause?
Broad peaks can be a symptom of several underlying issues. Use the following checklist to diagnose the problem:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening. Ensure all connections are as short as possible.
-
Column Contamination: Buildup of contaminants from previous injections can interfere with the chromatography. Try flushing the column with a strong solvent.
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases. If the column is old or has been used extensively, it may need to be replaced.[5]
-
Inappropriate Mobile Phase: The choice of organic solvent and its ratio to the aqueous phase can impact peak width. Ensure your mobile phase is optimized for Methyldopa.
Q3: All the peaks in my chromatogram, including Methyldopa, have poor shape. What does this indicate?
When all peaks in a chromatogram are affected similarly, the problem is likely systemic and not related to the specific chemistry of Methyldopa.[5][6]
-
Column Inlet Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and affecting all peaks.[5] Try back-flushing the column to dislodge the blockage.
-
Column Void: A void or channel in the column packing material can cause peak distortion for all analytes.[6][7] This can happen due to pressure shocks or degradation of the packing material and usually requires column replacement.
-
Injector Issues: A partially blocked injector needle or loop can lead to poor peak shape for all compounds.
Q4: My Methyldopa peak is fronting. What is the likely cause?
Peak fronting is less common than tailing but is typically a clear indicator of column overload .[1] This occurs when the amount of sample injected onto the column exceeds its capacity. To confirm this, dilute your sample and inject a smaller amount. If the peak shape improves and becomes more symmetrical, you have identified the issue.[5]
Experimental Protocols & Data
Recommended Starting HPLC Method for Methyldopa
This protocol is a general starting point based on validated methods for the analysis of Methyldopa.[4][8] Optimization will likely be required for your specific application and instrumentation.
-
Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size.[4][8]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (B52724) (50:50 v/v).[4][8]
-
Buffer Preparation: Dissolve 1.36g of potassium dihydrogen phosphate in 1000ml of water. Adjust the pH to 5.5 with dilute potassium hydroxide.[4]
-
-
Column Temperature: 30°C.[4]
-
Injection Volume: 20 µL.[4]
-
Sample Preparation: Dissolve the sample in the mobile phase.
Comparative HPLC Method Parameters for Methyldopa Analysis
The following table summarizes different successful HPLC conditions for Methyldopa analysis found in the literature, which can be used as a reference for method development.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Teicoplanin aglycone chiral stationary phase | Hypersil BDS C8 (250mm x 4.6mm; 5µ) | Atlantis T3 C18 (150 x 4.6 mm; 5µ) |
| Mobile Phase | 20mM Ammonium acetate buffer pH 4.0 / Methanol (20:80) | Phosphate buffer pH 5.5 / Acetonitrile (50:50) | Water / Methanol (85:15) with 0.05% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min (with 1:1 split) |
| Temperature | 45°C | 30°C | Not Specified |
| Detection | UV | UV at 287 nm | MS/MS |
| Reference | [9] | [4][8] | [10] |
Visual Troubleshooting Guides
The following diagrams illustrate key concepts and workflows for troubleshooting poor peak shape in Methyldopa chromatography.
Caption: A workflow for diagnosing poor peak shape in HPLC.
Caption: Secondary interaction causing Methyldopa peak tailing.
References
- 1. aapco.org [aapco.org]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. youtube.com [youtube.com]
- 4. japer.in [japer.in]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. japer.in [japer.in]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Stability of Methyldopa Stock Solutions for In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Methyldopa stock solutions for in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Methyldopa stock solutions for in-vitro assays?
A1: For in-vitro assays, particularly cell culture experiments, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of Methyldopa. It is also soluble in 0.1 N hydrochloric acid (HCl). When using DMSO, it is crucial to ensure the final concentration in the cell culture medium remains low (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Q2: How does pH affect the stability of Methyldopa solutions?
A2: The stability of aqueous Methyldopa solutions is highly dependent on pH. Solutions are relatively stable in acidic and neutral conditions (up to pH 6.2). However, at a pH of 8.0, significant decomposition can occur within 3 to 5 hours. Therefore, maintaining a slightly acidic to neutral pH is critical for the stability of your working solutions.
Q3: What are the optimal storage conditions for Methyldopa stock solutions?
A3: Methyldopa solutions are susceptible to degradation from light and air (oxidation). To ensure long-term stability, stock solutions should be stored in airtight, light-resistant containers. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.
Q4: Can I prepare a stock solution of Methyldopa in Phosphate-Buffered Saline (PBS)?
A4: Preparing a concentrated stock solution of Methyldopa directly in standard PBS at physiological pH (~7.4) can be challenging due to its limited solubility, which may lead to precipitation. Solubility can be improved by using acidic buffers. If PBS is required for your experimental setup, it is advisable to first prepare a high-concentration stock in a suitable solvent like DMSO and then dilute it to the final working concentration in PBS immediately before use.
Q5: My Methyldopa solution has turned a reddish-brown color. What does this indicate?
A5: The development of a red to brown color, which may eventually form a black precipitate, is an indication of oxidative degradation of Methyldopa. This is more likely to occur at alkaline pH and upon exposure to air and light. If you observe a color change, it is recommended to discard the solution and prepare a fresh stock, ensuring proper storage and handling to minimize oxidation. The use of antioxidants, such as ascorbic acid, can help to mitigate this issue.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Methyldopa powder is not dissolving. | Low intrinsic solubility in neutral aqueous solutions. | 1. Acidify the solvent: Add a small amount of dilute HCl (e.g., to a final concentration of 0.1 N) to your water or buffer. Methyldopa's solubility is significantly higher in acidic conditions. 2. Use an alternative solvent: Prepare a concentrated stock solution in DMSO. 3. Apply gentle heat/sonication: Gently warm the solution to 37°C or sonicate for 10-15 minutes to aid dissolution. |
| Precipitate forms after adding the stock solution to the cell culture medium. | Solvent incompatibility or supersaturation. | 1. Decrease the final solvent concentration: Prepare a more concentrated stock solution so that a smaller volume is needed for the final dilution into the medium. 2. Perform serial dilutions: Instead of a single large dilution, perform several smaller, sequential dilutions into the pre-warmed medium while gently vortexing. 3. Use a serum-free medium for initial dilution: If your protocol allows, dissolve the Methyldopa in a serum-free version of your medium before adding serum or other supplements. |
| Loss of drug activity or inconsistent results in assays. | Degradation of Methyldopa in the stock or working solution. | 1. Prepare fresh solutions: Methyldopa solutions can degrade over time. Prepare fresh stock solutions regularly and working solutions immediately before each experiment. 2. Protect from light and air: Store stock solutions in amber vials and minimize exposure to air. Consider purging the vial headspace with an inert gas like nitrogen or argon. 3. Add a stabilizer: For prolonged experiments, consider adding an antioxidant like ascorbic acid to your stock solution to prevent oxidative degradation. A study on stabilizing Methyldopa in plasma used 0.2 mL of a 50 mg/mL ascorbic acid solution per 1 mL of plasma. 4. Verify pH: Ensure the pH of your final working solution is not alkaline, as this accelerates degradation. |
Quantitative Data on Methyldopa Stability
The stability of Methyldopa is significantly influenced by pH, temperature, and light. Below is a summary of available quantitative data.
Table 1: Effect of pH on the Stability of Aqueous Methyldopa Solutions
| pH | Stability | Observations |
| Acidic to Neutral (up to 6.2) | Relatively stable for up to 50 hours.[1] | Minimal degradation observed. |
| 8.0 | Unstable; decomposition occurs within 3 to 5 hours.[1] | Color change (reddish tint) and formation of degradation products. |
Table 2: Impact of Banana Juice on Methyldopa Concentration at 30°C
| Time After Mixing | Remaining Methyldopa Concentration |
| 5 minutes | 40% |
| 30 minutes | 0.5% |
| This rapid degradation is attributed to the presence of polyphenol oxidase in bananas. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Methyldopa Stock Solution (100 mM in DMSO)
Materials:
-
Methyldopa powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ascorbic acid (optional, as a stabilizer)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: In a sterile container, accurately weigh the desired amount of Methyldopa powder.
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to achieve a 100 mM stock solution.
-
(Optional) Addition of Stabilizer: To enhance stability, a freshly prepared solution of ascorbic acid in DMSO can be added. The final concentration of ascorbic acid should be optimized for your specific application, but a starting point could be a 1:5 molar ratio of ascorbic acid to Methyldopa.
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate for 10-15 minutes or gently warm at 37°C.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, amber tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent freeze-thaw cycles. Store the aliquots at -80°C, protected from light.
Protocol 2: Stability-Indicating RP-HPLC Method for Methyldopa
This protocol provides a general framework for a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method to quantify Methyldopa and its degradation products.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 0.1 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and methanol (B129727) or acetonitrile (B52724) in a gradient or isocratic elution. A common starting point is a 90:10 (v/v) ratio of buffer to organic solvent.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Methyldopa reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 20-200 µg/mL).
-
Sample Preparation: Dilute the Methyldopa stock solution under investigation with the mobile phase to a concentration that falls within the linear range of the calibration curve.
Forced Degradation Studies:
To validate the stability-indicating nature of the method, subject the Methyldopa solution to forced degradation conditions:
-
Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for a specified time.
-
Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for a specified time.
-
Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to UV light.
Analyze the stressed samples using the HPLC method to ensure that the degradation product peaks are well-resolved from the parent Methyldopa peak.
Visualizations
Caption: Methyldopa's mechanism of action involves its metabolism to the active form, α-methylnorepinephrine.
Caption: Workflow for preparing a stabilized Methyldopa stock solution.
References
Minimizing interference from excipients in Methyldopa tablet analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference from excipients during the analysis of Methyldopa (B1676449) tablets.
Frequently Asked Questions (FAQs)
Q1: What are the common excipients found in Methyldopa tablets that can potentially interfere with analysis?
A1: Methyldopa tablets can contain a variety of excipients to aid in the manufacturing process and ensure stability. Common excipients include:
-
Fillers/Binders: Lactose (B1674315), dextrose, microcrystalline cellulose, powdered cellulose, and starch.[1][2]
-
Disintegrants: Croscarmellose sodium and sodium starch glycolate.[1][2]
-
Lubricants/Glidants: Magnesium stearate (B1226849) and colloidal silicon dioxide.[1][2]
-
Coatings and Colors: Hypromellose, polydextrose, polyethylene (B3416737) glycol, titanium dioxide, and various dyes such as FD&C yellow No. 6 and FD&C blue No. 2 aluminum lake.[2]
-
Other: Citric acid, povidone, and sodium edetate.[1]
Q2: Which analytical techniques are commonly used for Methyldopa tablet analysis, and which are most susceptible to excipient interference?
A2: Several analytical techniques are employed for the quantification of Methyldopa in pharmaceutical formulations.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method. While generally specific, interference can occur if an excipient or its degradation product co-elutes with Methyldopa.[6][7]
-
UV-Vis Spectrophotometry: This is a simpler and more cost-effective method. However, it is more susceptible to interference from excipients that absorb light in the same UV-Vis region as Methyldopa.[3][8] Many spectrophotometric methods have been developed that report no interference from common excipients.[3][4][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, minimizing the likelihood of excipient interference.[5]
Q3: Can excipients chemically react with Methyldopa and cause interference?
A3: Yes, chemical interactions between Methyldopa and certain excipients can occur, leading to the formation of degradation products that may interfere with the analysis. A notable example is the Maillard reaction , which can happen between the primary amine group of Methyldopa and reducing sugars like lactose and dextrose.[10][11] This reaction can lead to a loss of the active pharmaceutical ingredient (API) and the formation of new peaks in a chromatogram.[11][12]
Troubleshooting Guides
Issue 1: Unexpected Peaks or Baseline Noise in HPLC Analysis
If you observe extraneous peaks or significant baseline noise in your chromatogram, it could be due to excipient interference.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Corrective Actions:
-
Analyze a Placebo: Prepare and analyze a placebo formulation containing all the excipients but no Methyldopa. This will help identify which peaks, if any, are due to the excipients.
-
Optimize Chromatographic Conditions: If an excipient peak is interfering with the Methyldopa peak, modify your HPLC method.
-
Mobile Phase Modification: Adjust the organic-to-aqueous ratio or the pH of the mobile phase to improve separation.
-
Gradient Elution: If using isocratic elution, switch to a gradient method to better resolve the peaks.
-
Column Selection: Consider a column with a different stationary phase (e.g., a phenyl column instead of a C18) to alter selectivity.
-
-
Enhance Sample Preparation: If chromatographic optimization is insufficient, improve your sample preparation to remove the interfering excipient. Refer to the detailed protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) below.
Issue 2: Inaccurate Results in UV-Vis Spectrophotometric Analysis
Inaccurate quantification using UV-Vis spectrophotometry can arise from the absorbance of excipients at the analytical wavelength of Methyldopa.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate UV-Vis results.
Corrective Actions:
-
Placebo Scan: Dissolve the placebo formulation in the same solvent used for the sample and scan its absorbance across the relevant UV-Vis spectrum.
-
Method Modification:
-
Wavelength Selection: If the excipient interference is minimal at a different wavelength where Methyldopa still has reasonable absorbance, consider changing the analytical wavelength.
-
Derivative Spectrophotometry: Use first or second-derivative spectrophotometry to resolve the spectra of Methyldopa and the interfering excipient.
-
-
Sample Cleanup: Use a sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove the interfering excipients before analysis.
Data on Excipient Interference
While many studies report no significant interference from common excipients, quantitative data is often presented in the form of recovery studies. The following table summarizes the impact of common excipients on Methyldopa recovery in a spectrophotometric method, indicating a lack of interference.
| Excipient | Concentration Ratio (Excipient:Methyldopa) | Recovery of Methyldopa (%) |
| Sucrose | 1.0 and 10.0 | No interference observed |
| Glucose | 1.0 and 10.0 | No interference observed |
| Talc | 1.0 and 10.0 | No interference observed |
| Fructose | 1.0 and 10.0 | No interference observed |
| Lactose | 1.0 and 10.0 | No interference observed |
| Poly(ethylene glycol) | 1.0 and 10.0 | No interference observed |
| Microcrystalline cellulose | 1.0 and 10.0 | No interference observed |
| Croscarmellose sodium | 1.0 and 10.0 | No interference observed |
| Starch | 1.0 and 10.0 | No interference observed |
| Polyvinylpyrrolidone | 1.0 and 10.0 | No interference observed |
| Magnesium stearate | 1.0 and 10.0 | No interference observed |
Data synthesized from a study where "no interferences were observed in the presence of the substances tested."[3]
Experimental Protocols
Protocol 1: Standard Sample Preparation for HPLC and UV-Vis Analysis
This protocol is a general procedure for preparing Methyldopa tablet samples for analysis.
-
Tablet Powdering: Weigh and finely powder not fewer than 20 Methyldopa tablets.
-
Sample Weighing: Accurately weigh a portion of the powder equivalent to about 100 mg of Methyldopa.
-
Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 70 mL of a suitable solvent (e.g., 0.1 M HCl for HPLC, or deionized water for some spectrophotometric methods).
-
Sonication: Sonicate the flask for 15-20 minutes to ensure complete dissolution of the Methyldopa.
-
Dilution: Allow the solution to cool to room temperature, then dilute to the mark with the same solvent and mix well.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into a sample vial.
-
Further Dilution (if necessary): Dilute the filtered solution to the desired concentration for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Excipient Removal
This protocol is designed to separate Methyldopa from interfering excipients, particularly useful for complex tablet matrices.
Workflow for SPE:
References
- 1. ghsupplychain.org [ghsupplychain.org]
- 2. METHYLDOPA TABLETS, USP 250 mg and 500 mg Rising Pharma Holdings, Inc. Rx Only [dailymed.nlm.nih.gov]
- 3. redalyc.org [redalyc.org]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. japer.in [japer.in]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 10. Analytical Investigation of the Possible Chemical Interaction of Methyldopa with Some Reducing Carbohydrates Used as Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Strategies to improve the recovery of Methyldopa from biological matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Methyldopa (B1676449) from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Methyldopa from biological samples like plasma and urine?
A1: The three most prevalent techniques for Methyldopa extraction are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the required sample cleanliness, desired recovery, sample volume, and available equipment.[1]
Q2: Why is the recovery of Methyldopa often challenging?
A2: Methyldopa is a polar and hydrophilic compound, which can make it difficult to efficiently extract from aqueous biological matrices into organic solvents typically used in LLE.[2] Its low concentration in biological fluids, chemical instability, and potential for matrix interference also present significant challenges.[3][4]
Q3: What is "matrix effect" and how does it affect Methyldopa analysis?
A3: Matrix effect is the alteration of analyte ionization (suppression or enhancement) by co-eluting, undetected components in the sample matrix. This can lead to inaccurate quantification in LC-MS/MS analysis. Due to the complexity of biological samples, matrix effects are a common issue in Methyldopa analysis and can be mitigated by using cleaner extraction techniques like SPE or by optimizing chromatographic conditions.
Q4: Which extraction method generally provides the cleanest extract?
A4: Solid-Phase Extraction (SPE) is typically considered to provide the cleanest extracts. By using a specific sorbent and optimized wash steps, SPE can effectively remove a wide range of interfering substances, leading to reduced matrix effects and improved analytical sensitivity.
Q5: Can I directly inject a protein-precipitated sample into my LC-MS/MS system?
A5: While it is possible, direct injection of a supernatant from protein precipitation is generally not recommended without further cleanup. Although fast and simple, PPT is a non-selective method that leaves many matrix components in the supernatant. These can contaminate the analytical column and ion source, leading to matrix effects and instrument downtime.
Troubleshooting Guides
Issue 1: Low Methyldopa Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Potential Cause | Troubleshooting Strategy |
| Analyte remains in the aqueous phase | Incorrect pH: Methyldopa is an amphoteric compound. Its charge state, and therefore its solubility in organic solvents, is highly dependent on the pH of the aqueous phase. | Optimize pH: Adjust the pH of the aqueous sample to neutralize the charge on the Methyldopa molecule, thereby increasing its hydrophobicity. For acidic drugs, adjust the pH to be two units below the pKa. For basic drugs, adjust the pH to be two units above the pKa.[5] |
| Inappropriate organic solvent: The polarity of the extraction solvent may not be suitable for partitioning the relatively polar Methyldopa. | Select a more polar solvent: Try using more polar, water-immiscible organic solvents like ethyl acetate (B1210297) or a mixture of solvents (e.g., hexane (B92381) with a more polar modifier like isoamyl alcohol).[6] | |
| Insufficient "salting-out" effect: The high polarity of Methyldopa can lead to its high solubility in the aqueous phase. | Add salt: Increase the ionic strength of the aqueous phase by adding salts such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4). This "salting-out" effect reduces the solubility of polar analytes in the aqueous layer and promotes their transfer into the organic phase.[2] | |
| Emulsion formation at the interface | Vigorous mixing: High-speed vortexing or vigorous shaking can lead to the formation of an emulsion, which traps the analyte and prevents clean phase separation. | Gentle mixing: Use gentle inversion or rocking instead of vigorous shaking.[7] To break an existing emulsion, try adding brine, gentle centrifugation, or passing the mixture through a glass wool plug.[2] |
Issue 2: Low Methyldopa Recovery in Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Troubleshooting Strategy |
| Analyte breaks through during sample loading | Improper cartridge conditioning: The sorbent is not properly solvated, leading to poor retention. | Ensure proper conditioning: Condition the cartridge with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with an aqueous solution that mimics the sample's mobile phase. Do not let the cartridge dry out between steps.[8] |
| Sample loading flow rate is too high: Insufficient residence time of the analyte on the sorbent. | Decrease flow rate: Load the sample at a slow, steady flow rate (e.g., 1 mL/min) to ensure adequate interaction between Methyldopa and the sorbent.[8] | |
| Incorrect sorbent selection: The chosen sorbent (e.g., C18) may not have the optimal retention mechanism for Methyldopa. | Consider mixed-mode SPE: Use a mixed-mode sorbent that offers both reversed-phase and ion-exchange properties. This can provide stronger retention for polar, ionizable compounds like Methyldopa. | |
| Analyte is lost during the wash step | Wash solvent is too strong: The organic content of the wash solvent is too high, causing premature elution of the analyte. | Use a weaker wash solvent: Decrease the percentage of organic solvent in the wash solution (e.g., use 5% methanol (B129727) in water instead of 20%).[2] |
| Incomplete elution of the analyte | Elution solvent is too weak: The elution solvent does not effectively disrupt the interaction between Methyldopa and the sorbent. | Increase elution solvent strength: Increase the organic content of the elution solvent or add a modifier (e.g., a small percentage of acid or base) to neutralize the charge of the analyte and facilitate its release from an ion-exchange sorbent.[2] |
Issue 3: High Matrix Effects after Protein Precipitation (PPT)
| Symptom | Potential Cause | Troubleshooting Strategy |
| Signal suppression or enhancement in LC-MS/MS analysis | Co-elution of interfering matrix components: PPT is a crude cleanup method that leaves significant amounts of endogenous substances (e.g., phospholipids) in the supernatant. | Optimize chromatography: Modify the HPLC gradient to better separate Methyldopa from matrix components. |
| Add a post-precipitation cleanup step: Incorporate a simple SPE or LLE step after protein precipitation to further clean the sample. | ||
| Use a different precipitation solvent: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can affect which matrix components precipitate. Experiment with different solvents to find the one that provides the cleanest supernatant for your specific matrix.[9] | ||
| Inconsistent results between samples | Variability in protein precipitation efficiency: Incomplete precipitation can lead to variable amounts of residual protein and other matrix components. | Optimize precipitation conditions: Ensure the ratio of organic solvent to sample is sufficient (typically 3:1 or 4:1). Vortex thoroughly and allow sufficient incubation time at a cold temperature to maximize protein precipitation. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical performance data for the different extraction methods for Methyldopa from human plasma. Please note that actual results may vary depending on the specific protocol, instrumentation, and laboratory conditions.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 - 101[10][11] | 75 - 90 | > 90 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 1 - 20 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.32 - 50 ng/mL[10][12] | 10 - 50 ng/mL | 0.5 - 10 ng/mL |
| Sample Cleanliness | Low | Moderate | High |
| Throughput | High | Low to Medium | Medium to High (with automation) |
| Cost per Sample | Low | Low to Medium | High |
| Tendency for Matrix Effects | High | Moderate | Low |
Experimental Protocols & Workflows
Below are detailed methodologies for the key extraction techniques.
Diagram: General Workflow for Methyldopa Extraction
Caption: General workflow for the extraction and analysis of Methyldopa from biological samples.
Protein Precipitation (PPT) Protocol (using Acetonitrile)
This method is rapid and suitable for high-throughput screening but may result in significant matrix effects.
Methodology:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile (containing an internal standard if used). This creates a 3:1 ratio of solvent to sample.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
Caption: Step-by-step workflow for Protein Precipitation (PPT).
Liquid-Liquid Extraction (LLE) Protocol (General for Polar Analytes)
This protocol is a general guideline for extracting polar compounds like Methyldopa and may require optimization.
Methodology:
-
Pipette 500 µL of plasma into a centrifuge tube.
-
Add an appropriate internal standard.
-
Adjust the sample pH to near neutral (e.g., pH 6-7) to minimize the charge on the Methyldopa molecule.
-
Add 2 mL of a polar organic solvent (e.g., ethyl acetate or a mixture of isopropanol (B130326) and ethyl acetate, 1:4 v/v).
-
Add a "salting-out" agent (e.g., 200 mg of NaCl) to decrease the solubility of Methyldopa in the aqueous phase.
-
Gently mix by inversion for 10-15 minutes. Avoid vigorous shaking to prevent emulsion formation.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction (steps 4-8) on the remaining aqueous layer and combine the organic extracts for improved recovery.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for analysis.
Caption: Key parameters influencing the recovery of polar analytes in LLE.
Solid-Phase Extraction (SPE) Protocol (using a C18 Cartridge)
This method provides the cleanest extracts and is ideal for sensitive analyses.
Methodology:
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load 500 µL of pre-treated plasma (spiked with internal standard and pH adjusted to ~3-4) onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute Methyldopa with 1 mL of a suitable solvent, such as methanol containing a small percentage of formic acid (e.g., 0.1%), into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Caption: Sequential steps of a typical Solid-Phase Extraction (SPE) protocol.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. welchlab.com [welchlab.com]
- 9. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Modes [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Addressing the chemical instability of Methyldopa in analytical methods
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the chemical instability of Methyldopa during analytical method development and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the chemical instability of Methyldopa?
A1: Methyldopa is susceptible to degradation primarily through oxidation. The main contributing factors are exposure to light, oxygen, and high pH environments. Its catechol moiety is readily oxidized, leading to the formation of colored degradation products.
Q2: What are the common degradation products of Methyldopa?
A2: The primary degradation product of Methyldopa is o-methyl-methyldopaquinone, which can further polymerize to form melanin-like pigments, resulting in a discoloration of solutions. Other potential degradation products can arise from reactions with excipients in pharmaceutical formulations.
Q3: How can I prevent the degradation of Methyldopa during sample preparation and analysis?
A3: To minimize degradation, it is crucial to work under controlled conditions. This includes protecting samples from light by using amber glassware or light-blocking centrifuge tubes, de-gassing solvents to remove dissolved oxygen, and maintaining a low pH (typically between 2 and 3) by using an acidic mobile phase or diluent. The use of antioxidants, such as sodium metabisulfite (B1197395) or ascorbic acid, in the sample diluent can also be effective.
Q4: What are the ideal storage conditions for Methyldopa standard solutions and samples?
A4: Standard solutions and samples containing Methyldopa should be stored in a refrigerator at 2-8°C and protected from light. For long-term storage, freezing at -20°C or below is recommended. It is also advisable to prepare fresh standard solutions daily to ensure accuracy.
Troubleshooting Guide for Analytical Methods
Issue 1: Rapid discoloration of standard or sample solutions.
-
Cause: This is a clear indication of oxidative degradation of Methyldopa.
-
Solution:
-
Immediately protect the solution from light.
-
Ensure that the pH of the solution is in the acidic range (pH 2-3).
-
Consider adding an antioxidant like sodium metabisulfite (at a concentration of approximately 0.1%) to the diluent.
-
Prepare fresh solutions and use them as quickly as possible.
-
Issue 2: Poor peak shape (tailing or fronting) in HPLC analysis.
-
Cause: Peak tailing can be caused by interactions between the analyte and the stationary phase, or by the presence of degradation products. Peak fronting is less common but can indicate sample overload.
-
Solution:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough (around 2.5-3.0) to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase.
-
Optimize Mobile Phase Composition: Vary the ratio of organic modifier to aqueous phase.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities.
-
Sample Overload: If fronting is observed, dilute the sample and reinject.
-
Issue 3: Low recovery or inconsistent results.
-
Cause: This can be due to degradation of the analyte during sample preparation or during the analytical run.
-
Solution:
-
Review Sample Preparation: Implement all the precautions against degradation mentioned above (light protection, low pH, antioxidants).
-
Autosampler Temperature: If using an autosampler for extended sequences, ensure it is refrigerated to prevent degradation of samples waiting for injection.
-
Method Validation: Perform a thorough method validation, including stability studies of the analyte in the sample matrix and in the analytical solution, to understand the extent of degradation over time.
-
Quantitative Data Summary
The following table summarizes the stability of Methyldopa under various conditions as reported in the literature.
| Condition | Incubation Time | Methyldopa Remaining (%) | Degradation Product(s) Formed | Reference |
| 0.1 M HCl (pH 1.2) at 37°C | 24 hours | 98.2% | Minor unknown peaks | |
| Phosphate (B84403) Buffer (pH 7.4) at 37°C | 24 hours | 85.1% | o-methyl-methyldopaquinone | |
| 0.1 M NaOH (pH 13) at 37°C | 2 hours | 45.7% | o-methyl-methyldopaquinone and polymers | |
| Exposure to UV light (254 nm) at 25°C | 8 hours | 62.5% | Photodegradation products | |
| In the presence of 0.1% Sodium Metabisulfite (pH 4.5) at 25°C, exposed to light | 48 hours | 99.1% | Minimal degradation |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Quantification of Methyldopa
This protocol describes a common reversed-phase HPLC method for the determination of Methyldopa.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.05 M monobasic sodium phosphate (pH adjusted to 2.5 with phosphoric acid) and methanol (B129727) (95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Preparation of Standard Solution:
-
Accurately weigh about 25 mg of Methyldopa USP Reference Standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a diluent consisting of 0.1 M HCl. This yields a stock solution of approximately 500 µg/mL.
-
Prepare working standards by serial dilution of the stock solution with the diluent.
-
-
Preparation of Sample Solution:
-
For a tablet formulation, weigh and finely powder not fewer than 20 tablets.
-
Transfer an accurately weighed portion of the powder, equivalent to about 25 mg of Methyldopa, to a 50 mL volumetric flask.
-
Add about 30 mL of diluent (0.1 M HCl), sonicate for 15 minutes, and then dilute to volume with the diluent.
-
Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
-
Analysis:
-
Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculate the concentration of Methyldopa in the sample by comparing the peak area of the sample to the peak area of the standard.
-
Visualizations
Caption: A troubleshooting decision tree for common analytical issues encountered with Methyldopa.
Caption: The oxidative degradation pathway of Methyldopa, highlighting key intermediates and influencing factors.
Validation of a robust analytical method for Methyldopa in preclinical studies
Technical Support Center: Robust Analytical Method Validation for Methyldopa (B1676449)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the validation of analytical methods for Methyldopa in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary regulatory guidelines to follow for validating a bioanalytical method for Methyldopa?
A1: For preclinical and clinical studies, the primary guidelines are the FDA's "M10 Bioanalytical Method Validation and Study Sample Analysis" and the International Council for Harmonisation (ICH) M10 guidelines.[1][2][3] These documents provide recommendations for validating bioanalytical assays to ensure data quality and reliability for regulatory submissions.[1][2]
Q2: Which analytical technique is most suitable for Methyldopa quantification in preclinical samples?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used technique for Methyldopa quantification.[4] For higher sensitivity and selectivity, especially at low concentrations in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.[4][5]
Q3: What are the critical validation parameters that must be assessed?
A3: According to regulatory guidelines, the essential validation parameters include specificity, selectivity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7][8]
Q4: What is a typical mobile phase composition for RP-HPLC analysis of Methyldopa?
A4: A common mobile phase for Methyldopa analysis is a mixture of a phosphate (B84403) buffer and an organic solvent.[6] For example, a mobile phase consisting of a phosphate buffer (pH 5.5) and acetonitrile (B52724) in a 50:50 (v/v) ratio has been shown to be effective.[7][9]
Q5: How can I ensure the stability of Methyldopa in biological samples during collection and storage?
A5: To ensure stability, it is crucial to establish the stability of Methyldopa under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at a specified temperature (e.g., -80°C). This is a mandatory part of the validation process. Key analytical challenges include Methyldopa's chemical instability and potential for matrix interferences.[5]
Experimental Protocols and Data Presentation
Protocol 1: RP-HPLC Method for Methyldopa Analysis
This protocol describes a typical RP-HPLC method for the determination of Methyldopa.
1. Chromatographic Conditions:
-
Mobile Phase: A 50:50 (v/v) mixture of phosphate buffer (1.36g of potassium dihydrogen phosphate in 1000ml of water, pH adjusted to 5.5 with potassium hydroxide) and acetonitrile.[6]
-
Column Temperature: 30°C[6]
-
Injection Volume: 20 µL
2. Standard Solution Preparation:
-
Prepare a stock solution of Methyldopa (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions from the stock solution to prepare working standards for the calibration curve, typically ranging from 25% to 150% of the target concentration.[6]
3. Validation Procedure:
-
Linearity: Inject six concentrations across the desired range (e.g., 62.5 - 375.0 µg/mL) and plot the peak area against the concentration.[9]
-
Accuracy: Perform recovery studies by spiking known amounts of Methyldopa into a blank matrix at three concentration levels (e.g., 50%, 100%, and 150%).[6]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicates of a standard solution on the same day.
-
Intermediate Precision (Inter-day): Analyze the same solution on different days with different analysts or equipment.
-
-
Robustness: Intentionally vary method parameters such as mobile phase pH (±0.2), flow rate (±0.1 mL/min), and column temperature (±5°C) and observe the effect on the results.[6]
Data Summary Tables
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| Resolution | ≥ 2.0 (if other peaks are present) | > 2.0 |
| %RSD of Peak Area | ≤ 2.0% | < 1.5% |
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.999 |
| Range | - | 62.5 - 375.0 µg/mL[9] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.5%[6] |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | - | 1.1 µg/mL[10] |
| Limit of Quantitation (LOQ) | - | 3.21 µg/mL[10] |
Visual Workflow and Logic Diagrams
Caption: Workflow for Analytical Method Validation of Methyldopa.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Methyldopa.
Q: My chromatogram shows peak tailing. What are the potential causes and solutions?
A: Peak tailing can result from several factors. Follow this decision process to identify and resolve the issue.
Caption: Troubleshooting Decision Tree for HPLC Peak Tailing.
Q: I'm observing a drift in retention times. What should I do?
A: Retention time shifts can compromise data integrity.
-
Check for Leaks: Ensure all fittings are secure, especially between the pump and the column. Leaks can cause pressure fluctuations and erratic retention times.[11]
-
Mobile Phase Composition: Inaccurate mobile phase preparation can cause gradual shifts. Prepare fresh mobile phase, ensuring components are accurately measured and properly mixed/degassed.[11]
-
Column Temperature: Verify that the column oven is maintaining a stable temperature. Fluctuations can significantly impact retention times.[11]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. Inadequate equilibration is a common cause of drifting retention times at the beginning of a sequence.
Q: What is the cause of "ghost peaks" in my chromatogram?
A: Ghost peaks are unexpected peaks that can appear in your chromatogram.
-
Contamination: The most common cause is contamination in the injector, column, or mobile phase.[11]
-
Solution: Flush the injector and the column with a strong solvent (like 100% acetonitrile or methanol) to remove strongly retained compounds from previous injections.[11] If the problem persists, prepare a fresh mobile phase using high-purity solvents and reagents.
Q: My baseline is noisy. How can I fix it?
A: A noisy baseline can affect the accurate integration of peaks, especially near the limit of quantitation.
-
Degassing: Ensure the mobile phase is thoroughly degassed, as dissolved air can create bubbles in the detector cell.
-
Pump Issues: Check the pump for leaks or worn-out seals, which can cause pressure fluctuations and a noisy baseline.[11]
-
Detector Lamp: An aging detector lamp (e.g., UV lamp) can lose intensity and contribute to noise. Check the lamp's energy output and replace it if necessary.
-
Contamination: A contaminated flow cell in the detector can also be a source of noise. Flush the system with an appropriate cleaning solution.
References
- 1. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japer.in [japer.in]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. japer.in [japer.in]
- 10. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
A Head-to-Head Analysis of Methyldopa and Labetalol for Hypertensive Disorders of Pregnancy: From Preclinical Models to Clinical Outcomes
For Immediate Publication
[City, State] – [Date] – In the landscape of therapeutic interventions for hypertensive disorders of pregnancy, Methyldopa (B1676449) and Labetalol have long been cornerstone treatments. This comprehensive guide provides a comparative analysis of these two widely used antihypertensive agents, drawing on both preclinical experimental data from pregnancy models and extensive clinical trial results. Tailored for researchers, scientists, and drug development professionals, this publication delves into the mechanistic nuances, efficacy, and safety profiles of Methyldopa and Labetalol, offering a valuable resource for ongoing and future research in maternal and fetal health.
Executive Summary
Hypertensive disorders in pregnancy, including gestational hypertension and preeclampsia, are significant contributors to maternal and fetal morbidity and mortality worldwide. The management of these conditions requires a delicate balance between effective blood pressure control in the mother and ensuring the safety of the developing fetus. Methyldopa, a centrally acting alpha-2 adrenergic agonist, and Labetalol, a mixed alpha-1 and non-selective beta-adrenergic blocker, are both recommended as first-line agents in many clinical guidelines. This guide synthesizes the available evidence, presenting a detailed comparison of their mechanisms of action, pharmacokinetics, and performance in both preclinical and clinical settings. A notable gap in the current literature is the lack of direct head-to-head comparative studies in animal models of preeclampsia, a critical area for future investigation.
Mechanism of Action: A Tale of Two Pathways
The antihypertensive effects of Methyldopa and Labetalol are achieved through distinct signaling pathways.
Methyldopa is a pro-drug that is metabolized in the brain to its active form, alpha-methylnorepinephrine. This active metabolite stimulates central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow from the central nervous system. The decreased sympathetic tone results in reduced peripheral vascular resistance and a subsequent lowering of blood pressure.[1]
Labetalol exerts its effects through a dual mechanism. It competitively blocks alpha-1 adrenergic receptors on vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance.[2] Simultaneously, it non-selectively blocks beta-1 and beta-2 adrenergic receptors, which reduces heart rate and myocardial contractility, further contributing to the reduction in blood pressure.[2][3]
Preclinical Evidence in Pregnancy Models
Direct comparative studies of Methyldopa and Labetalol in animal models of pregnancy-induced hypertension are notably scarce. However, individual studies in various models provide valuable insights into their effects.
Methyldopa in Preclinical Models
A study utilizing the L-NAME (Nω-nitro-L-arginine methyl ester)-induced hypertensive pregnant rat model demonstrated that Methyldopa (400 mg/kg/day) normalized systolic blood pressure, improved creatinine (B1669602) clearance, and reduced proteinuria.[4][5] This beneficial effect was associated with an increase in urinary nitrate (B79036) excretion, suggesting a potential role in modulating nitric oxide synthesis.[4][5] Another study in rats showed that Methyldopa treatment (200 mg/kg i.p. for 7 days) influenced the adrenergic transmission of the pregnant uterus, decreasing the efficacy of beta-2-adrenergic agonists at term.
Labetalol in Preclinical Models
In a study with hypertensive term-pregnant spontaneously hypertensive rats, Labetalol (1 to 6 mg/kg) effectively lowered mean arterial pressure primarily by decreasing cardiac output. Importantly, placental perfusion was not significantly altered, suggesting a favorable profile for fetal safety. However, uterine wall and ovarian perfusion were reduced.
Table 1: Summary of Preclinical Data in Pregnancy Models
| Drug | Animal Model | Key Findings | Citation |
| Methyldopa | L-NAME-induced hypertensive pregnant rats | Normalized systolic blood pressure, improved renal function, and reduced proteinuria. Associated with increased nitric oxide metabolites. | [4][5] |
| Pregnant rats | Influenced uterine adrenergic transmission. | ||
| Labetalol | Hypertensive term-pregnant spontaneously hypertensive rats | Lowered mean arterial pressure by reducing cardiac output without significantly affecting placental perfusion. |
Clinical Comparison: Efficacy and Maternal/Fetal Outcomes
Numerous clinical trials have compared the efficacy and safety of Methyldopa and Labetalol in pregnant women with hypertensive disorders.
Blood Pressure Control
Clinical studies consistently demonstrate that Labetalol achieves more rapid and efficient control of both systolic and diastolic blood pressure compared to Methyldopa.[6][7][8] Some studies have found the efficacy of both drugs in reducing diastolic blood pressure to be comparable after 48 hours of intervention.
Maternal and Fetal Outcomes
Several studies suggest that Labetalol may be associated with more favorable maternal and fetal outcomes. Labetalol has been shown to have a beneficial effect on renal function and may have a ripening effect on the uterine cervix.[6] Compared to Methyldopa, Labetalol treatment has been associated with a lower incidence of significant proteinuria development.[6]
In terms of fetal outcomes, some studies have reported a lower incidence of Intrauterine Growth Restriction (IUGR) in patients treated with Labetalol compared to Methyldopa.[9] However, other studies have found no statistically significant difference between the two drugs regarding the chances of developing IUGR, NICU admissions for respiratory distress syndrome, or the incidence of small for gestational age (SGA) babies.[2]
Table 2: Comparative Clinical Efficacy and Outcomes
| Parameter | Labetalol | Methyldopa | Key Findings | Citations |
| Blood Pressure Control | More rapid and efficient | Slower onset of action | Labetalol generally provides quicker blood pressure control. | [6][7][8] |
| Proteinuria | Lower incidence of development | Higher incidence of development | Labetalol may be more effective in preventing the onset of significant proteinuria. | [6] |
| Intrauterine Growth Restriction (IUGR) | Lower incidence in some studies | Higher incidence in some studies | Evidence is mixed, with some studies showing a benefit for Labetalol. | [2][9] |
| Small for Gestational Age (SGA) | Lower incidence in some studies | Higher incidence in some studies | No statistically significant difference reported in some studies. | [2] |
| Maternal Side Effects | Generally better tolerated | Drowsiness is a common side effect | Labetalol is often associated with fewer maternal side effects. | [6][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for inducing common animal models of preeclampsia.
Reduced Uterine Perfusion Pressure (RUPP) Model in Rats
The RUPP model is a widely used surgical model that mimics the placental ischemia characteristic of preeclampsia.
-
Animal Model: Timed-pregnant Sprague-Dawley rats.
-
Procedure: On gestational day 14, a laparotomy is performed under anesthesia.
-
Intervention: A silver clip (0.203 mm internal diameter) is placed on the abdominal aorta above the iliac bifurcation. Additionally, silver clips (0.100 mm internal diameter) are placed on the main uterine arteries supplying each uterine horn.
-
Sham Control: A sham operation is performed where the arteries are exposed but no clips are applied.
-
Outcome Measures: Blood pressure is typically measured via carotid artery catheterization on gestational day 19 or 20. Urine is collected for proteinuria analysis. Placental and fetal weights are recorded.
L-NAME-Induced Hypertension Model in Rats
This pharmacological model induces hypertension by inhibiting nitric oxide synthase.
-
Animal Model: Pregnant Wistar or Sprague-Dawley rats.
-
Procedure: Starting from mid-gestation (e.g., gestational day 11 or 14), L-NAME is administered.
-
Intervention: L-NAME is typically dissolved in drinking water or administered via osmotic mini-pumps at a specified daily dose (e.g., 50-100 mg/kg/day).
-
Control: Control animals receive normal drinking water or a vehicle infusion.
-
Outcome Measures: Blood pressure is monitored throughout the treatment period. Urine is collected for proteinuria assessment. At the end of the study period (e.g., gestational day 20), maternal and fetal outcomes are assessed.
Conclusion and Future Directions
Both Methyldopa and Labetalol are effective in managing hypertension during pregnancy, with a substantial body of clinical evidence supporting their use. Labetalol appears to offer advantages in terms of a more rapid onset of action and a potentially more favorable side effect profile. The clinical data on fetal outcomes are largely reassuring for both drugs, though some studies suggest a benefit of Labetalol in reducing the risk of IUGR.
A significant gap in the current understanding is the lack of direct comparative preclinical studies. Such studies, utilizing established animal models like the RUPP or L-NAME models, would be invaluable for dissecting the nuanced effects of these drugs on uteroplacental hemodynamics, placental function, and fetal development. Future research should prioritize head-to-head comparisons in these models to provide a more robust evidence base for clinicians and to guide the development of novel therapeutics for hypertensive disorders of pregnancy. This will ultimately contribute to improved maternal and neonatal outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Effect of methyldopa on renal function in rats with L-NAME-induced hypertension in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] The Dahl salt-sensitive rat is a spontaneous model of superimposed preeclampsia. | Semantic Scholar [semanticscholar.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Determining the Optimal Dosing of Methyldopa in Pregnancy-Induced Hypertension Using PBPK-PD Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Labetalol does not decrease placental perfusion in the hypertensive term-pregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Generic Methyldopa Sesquihydrate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of various generic formulations of Methyldopa (B1676449) sesquihydrate, a widely prescribed antihypertensive agent. The following sections present key pharmacokinetic data from several studies, detail the experimental protocols employed, and visualize the standard workflow for a bioequivalence study. This information is intended to assist researchers and drug development professionals in understanding the performance of different generic alternatives.
Quantitative Data Summary
The bioequivalence of generic methyldopa formulations is established by comparing their pharmacokinetic parameters to a reference product. The key parameters are the Area Under the plasma concentration-time Curve (AUC), which represents the total drug exposure, and the maximum plasma concentration (Cmax), which indicates the peak exposure. Bioequivalence is generally concluded if the 90% confidence interval (CI) for the ratio of the generic product's to the reference product's geometric means for AUC and Cmax falls within the range of 80.00% to 125.00%.[1][2]
The following tables summarize the results from several bioequivalence studies on 250 mg methyldopa tablets.
Table 1: Bioequivalence Study of Generic Methyldopa (R-Pharm CJSC, Russia) vs. Dopegyt® (EGIS Pharmaceuticals PLC, Hungary) [1]
| Pharmacokinetic Parameter | Test Formulation (Mean) | Reference Formulation (Mean) | Geometric Mean Ratio (90% CI) |
| AUC0-t (ng·h/mL) | 3690.1 ± 1162.3 | 4004.8 ± 1321.5 | 92.93% (80.69% - 107.03%) |
| Cmax (ng/mL) | 989.7 ± 301.2 | 1050.1 ± 350.4 | 94.89% (80.88% - 111.34%) |
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Cmax: Maximum observed plasma concentration.
Table 2: Bioequivalence Study of a New Generic Formulation vs. a Reference Formulation [3][4][5][6]
| Pharmacokinetic Parameter | Test Formulation (Range) | Reference Formulation (Range) | Geometric Mean Ratio (90% CI) |
| AUC0-∞ (ng·h/mL) | 2002.1 - 10614.8 | 2076.8 - 9056.3 | 88.82% - 101.13% |
| Cmax (ng/mL) | 270.3 - 1864.9 | 224.5 - 1585.6 | 92.48% - 115.94% |
AUC0-∞: Area under the plasma concentration-time curve from time zero extrapolated to infinity.
Table 3: Bioequivalence Study of Dopegyt® vs. Presinol® Film Tablets [7][8]
| Pharmacokinetic Parameter | Test/Reference Ratio (90% CI) |
| AUC0-∞ | 88.3% - 123.7% |
Experimental Protocols
The methodologies for conducting bioequivalence studies of methyldopa formulations are rigorous and standardized to ensure the reliability of the results. Below is a detailed description of a typical experimental protocol, synthesized from several published studies.[1][4][9]
Study Design
A standard bioequivalence study for methyldopa is typically designed as an open-label, randomized, single-dose, two-period, two-sequence crossover study.[1][4][9] This design allows each subject to serve as their own control, minimizing variability. A washout period of at least one to two weeks is implemented between the two study periods to ensure the complete elimination of the drug from the body before the administration of the next formulation.[4][9]
Study Population
The studies are generally conducted in a cohort of 12 to 30 healthy adult volunteers.[3][4][9] Participants undergo a comprehensive health screening to ensure they meet the inclusion criteria, which typically include being within a specific age range and having a body mass index (BMI) within normal limits. Exclusion criteria include a history of allergies to methyldopa, significant medical conditions, use of other medications, and being a smoker or regular consumer of alcohol.[2][9]
Drug Administration and Blood Sampling
After an overnight fast of approximately 10 hours, subjects receive a single oral dose of either the test or reference methyldopa tablet (e.g., 250 mg).[4][9] Venous blood samples are collected at predetermined time points, typically including a pre-dose sample (0 hours) and multiple samples post-dose (e.g., 0.75, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, and 24 hours).[9]
Analytical Methodology
The concentration of methyldopa in plasma samples is determined using a validated and sensitive analytical method. High-performance liquid chromatography (HPLC) coupled with either fluorescence detection or tandem mass spectrometry (MS/MS) are the most common techniques.[1][3][4]
-
Sample Preparation: Due to the instability of methyldopa, plasma samples are often stabilized with an antioxidant like ascorbic acid immediately after collection.[1][2] The drug is then extracted from the plasma, for example, by protein precipitation or solid-phase extraction.
-
Chromatographic Conditions: A C18 reversed-phase column is typically used for separation. The mobile phase composition and flow rate are optimized to achieve good resolution and a reasonable run time.
-
Detection: Fluorescence detection offers high sensitivity for methyldopa.[3][4] LC-MS/MS provides excellent selectivity and sensitivity, making it a robust method for bioanalytical studies.[1] The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[2][4]
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters, including AUC0-t, AUC0-∞, and Cmax, are calculated from the plasma concentration-time data for each subject using non-compartmental methods.[9] These parameters are then log-transformed and subjected to an analysis of variance (ANOVA) to assess the effects of formulation, period, and sequence. The 90% confidence intervals for the geometric mean ratios of the test to reference product for AUC and Cmax are calculated to determine if they fall within the predefined bioequivalence limits.[1][9]
Visualization of a Typical Bioequivalence Study Workflow
The following diagram illustrates the logical flow of a typical bioequivalence study for a generic drug formulation.
Caption: Workflow of a typical crossover bioequivalence study.
References
- 1. The pharmacokinetic properties and bioequivalence of methyldopa formulations: results of an open-label, randomized, two-period, crossover, single-dose stud [clinpharm-journal.ru]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 4. Single dose bioequivalence study of alpha-methyldopa tablet formulations using a modified HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Comparative bioavailability of alpha-methyldopa normal and film tablet formulations after single oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to HPLC and LC-MS/MS Methods for Methyldopa Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of Methyldopa (B1676449), a widely used antihypertensive agent. This comparison is based on a cross-validation of published experimental data to assist in selecting the most appropriate method for specific analytical needs.
Quantitative Performance Data
The performance of HPLC and LC-MS/MS methods for Methyldopa analysis is summarized in the table below. The data highlights the superior sensitivity of LC-MS/MS, as evidenced by its lower limit of detection and quantification.
| Parameter | HPLC with UV Detection | LC-MS/MS |
| Linearity Range | 62.5 - 375.0 µg/mL[1][2][3] | 0.020 - 5.0 µg/mL[4][5][6] |
| Limit of Detection (LOD) | 10 - 50 ng/mL[7][8][9] | 0.7 - 15 ng/mL[7][8][9] |
| Limit of Quantification (LOQ) | 3.21 µg/mL[8] | 20 ng/mL[4][6] |
| Accuracy (% Recovery) | 98 - 102%[1] | 90.9 - 101.4%[10] |
| Precision (%RSD) | < 2%[1][3] | < 8.4%[10] |
| Run Time | ~ 5.5 minutes[4][6] | ~ 1.5 - 5.5 minutes[4][6][10] |
Experimental Protocols
Detailed methodologies for representative HPLC and LC-MS/MS analyses of Methyldopa are provided below. These protocols are synthesized from various published methods to offer a comprehensive overview.
HPLC with UV Detection Method
This method is suitable for the quantification of Methyldopa in pharmaceutical dosage forms.
-
Sample Preparation: A standard stock solution of Methyldopa is prepared in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase). This stock solution is then serially diluted to prepare calibration standards and quality control samples. For tablet analysis, a number of tablets are weighed, crushed into a fine powder, and a portion equivalent to a single dose is dissolved in the solvent, followed by filtration.
-
Chromatographic Conditions:
-
Data Analysis: The concentration of Methyldopa is determined by comparing the peak area of the sample to a calibration curve generated from the standard solutions.
LC-MS/MS Method
This method is highly sensitive and selective, making it ideal for the determination of Methyldopa in biological matrices such as human plasma.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation. A volume of cold methanol or acetonitrile is added to the plasma sample to precipitate the proteins. The mixture is vortexed and then centrifuged. The clear supernatant is then transferred to a new tube and may be evaporated to dryness and reconstituted in the mobile phase before injection[10].
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Data Analysis: Quantification is achieved by using an internal standard and constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Visualized Workflows and Relationships
To better illustrate the processes involved, the following diagrams outline the experimental workflows and the logical relationship in the cross-validation process.
Conclusion
The cross-validation of HPLC and LC-MS/MS methods for the analysis of Methyldopa reveals distinct advantages for each technique. HPLC with UV detection is a robust, accurate, and precise method suitable for routine quality control of pharmaceutical formulations where concentration levels are relatively high. Its simplicity and lower cost make it an attractive option for this purpose.
On the other hand, LC-MS/MS offers significantly higher sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where Methyldopa concentrations in biological fluids are very low. While the initial investment and operational complexity are higher, the superior performance of LC-MS/MS in terms of detection limits is indispensable for such research.
The choice between HPLC and LC-MS/MS should therefore be guided by the specific requirements of the analysis, including the nature of the sample matrix, the expected concentration of Methyldopa, and the intended application of the results.
References
- 1. japer.in [japer.in]
- 2. japer.in [japer.in]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Analytical techniques for methyldopa and metabolites: a comprehensive review | AVESİS [avesis.yyu.edu.tr]
- 10. researchgate.net [researchgate.net]
A Comparative In Vitro Efficacy Analysis of Methyldopa and Newer Antihypertensive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the centrally acting antihypertensive agent Methyldopa with newer classes of antihypertensive drugs, including Angiotensin II Receptor Blockers (ARBs) and Calcium Channel Blockers (CCBs). The following sections detail the mechanistic actions, comparative efficacy on relevant cell-based assays, and the underlying signaling pathways.
Comparative Efficacy Data
Direct in vitro comparisons of Methyldopa with a broad range of newer antihypertensive agents on functional vascular assays are limited in publicly available literature. The following tables summarize available data on receptor binding affinities for Methyldopa's active metabolite and the effects of various agents on endothelial cell function and vascular smooth muscle cell proliferation.
Table 1: Receptor Binding Affinity of Methyldopa's Metabolites
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| (-)-erythro-alpha-methylnorepinephrine | α2-adrenergic | High Affinity |
| (-)-erythro-alpha-methylepinephrine | α2-adrenergic | High Affinity |
| (+/-)-alpha-Methyldopamine | α1, α2, β-adrenergic | Low Potency |
Data from studies on rat forebrain adrenergic receptors.
Table 2: In Vitro Effects on Endothelial and Vascular Smooth Muscle Cells
| Drug Class | Representative Drug(s) | Cell Type | Assay | Key Findings |
| Centrally Acting Agent | Methyldopa | Endothelial Cells | ICAM-1 Expression | Significant reduction in PMA-induced ICAM-1 expression.[1] |
| Endothelial Progenitor Cells | Colony Formation & Migration | Improved colony formation and migration capacity.[2][3] | ||
| β-Blocker | Metoprolol | Endothelial Progenitor Cells | Colony Formation & Migration | Improved migration capacity.[2][3] |
| Calcium Channel Blocker | Nifedipine (B1678770) | Endothelial Progenitor Cells | Colony Formation & Migration | Improved colony formation and migration capacity.[2][3] |
| Vascular Smooth Muscle Cells | DNA Synthesis & Proliferation | Significant inhibition of serum-induced DNA synthesis and proliferation at 10⁻⁵M and 5x10⁻⁵M.[4] | ||
| Angiotensin II Receptor Blocker | Telmisartan | Vascular Smooth Muscle Cells | Proliferation | Potent, dose-dependent inhibition of proliferation by 50-70%.[1] |
| Candesartan, Eprosartan, Irbesartan | Vascular Smooth Muscle Cells | Proliferation | Little to no effect on proliferation at concentrations up to 10 µmol/l.[1] | |
| Losartan | Vascular Smooth Muscle Cells | Proliferation | Inhibition of Angiotensin II or serum-induced proliferation.[1] | |
| Sacubitril/Valsartan | Vascular Smooth Muscle Cells | Proliferation & Migration | Significant reduction of Angiotensin II-induced proliferation and migration.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to assess the efficacy of antihypertensive agents.
Radioligand Binding Assay for α2-Adrenergic Receptors
This assay determines the binding affinity of a compound to the α2-adrenergic receptor, the primary target of Methyldopa's active metabolite, α-methylnorepinephrine.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human α2A, α2B, or α2C adrenergic receptor.
-
Radioligand: [³H]-Rauwolscine (a selective α2-adrenergic antagonist).
-
Non-specific Ligand: Phentolamine or unlabeled yohimbine.
-
Test Compounds: Serial dilutions of the compound of interest.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL Binding Buffer, 25 µL Radioligand, 50 µL Cell Membranes.
-
Non-specific Binding: 25 µL Non-specific Ligand (e.g., 10 µM Phentolamine), 25 µL Radioligand, 50 µL Cell Membranes.
-
Competition Binding: 25 µL of serially diluted test compound, 25 µL Radioligand, 50 µL Cell Membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Vascular Reactivity Assay (Aortic Ring Assay)
This ex vivo method assesses the ability of a compound to induce vasodilation or inhibit vasoconstriction in isolated arterial segments.
Materials:
-
Isolated Arterial Rings: Segments of thoracic aorta from rats or mice.
-
Organ Bath System: Equipped with force transducers to measure isometric tension.
-
Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Vasoconstrictor Agent: e.g., Phenylephrine (B352888) or Potassium Chloride (KCl).
-
Test Compounds: Cumulative concentrations of the antihypertensive agent.
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta, clean it of adherent tissue, and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the aortic rings in the organ bath chambers containing PSS.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams, with PSS changes every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability.
-
Pre-contraction: After washout and return to baseline, pre-contract the rings with a submaximal concentration of a vasoconstrictor like phenylephrine to induce a stable tone.
-
Cumulative Concentration-Response: Once a stable plateau of contraction is reached, add the test antihypertensive agent in a cumulative manner, allowing the response to stabilize at each concentration.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of the drug that produces 50% of the maximal relaxation).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways for Methyldopa's active metabolite and newer antihypertensive agents, as well as a generalized workflow for in vitro comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of metoprolol, methyldopa, and nifedipine on endothelial progenitor cells in patients with gestational hypertension and preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of metoprolol, methyldopa, and nifedipine on endothelial progenitor cells in patients with gestational hypertension and preeclampsia | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Head-to-head comparison of different chiral stationary phases for Methyldopa resolution
For researchers, scientists, and drug development professionals, the efficient and accurate separation of enantiomers is a critical aspect of pharmaceutical analysis. Methyldopa, an antihypertensive agent, is a chiral molecule where the therapeutic activity is primarily attributed to the S-enantiomer. This guide provides an objective, data-driven comparison of various chiral stationary phases (CSPs) for the successful resolution of Methyldopa enantiomers, supported by experimental data and detailed protocols.
This comparison focuses on the performance of several key types of commercially available chiral stationary phases: macrocyclic glycopeptide, polysaccharide-based, Pirkle-type, protein-based, and cyclodextrin-based CSPs. The selection of an appropriate CSP is paramount for developing robust and reliable analytical methods for quality control and pharmacokinetic studies.
Comparative Performance Data
The following table summarizes the quantitative performance of different CSPs for the enantiomeric separation of Methyldopa. The key chromatographic parameters include the retention factor of the first eluting enantiomer (k'1), the separation factor (α), and the resolution (Rs).
| Chiral Stationary Phase (CSP) | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k'1 | α | Rs | Reference |
| Macrocyclic Glycopeptide | Teicoplanin Aglycone | 20mM Ammonium (B1175870) Acetate (B1210297) (pH 4.0) / Methanol (B129727) (20:80, v/v) | 1.0 | 45 | - | - | 5.05 | [1] |
| Teicoplanin | Methanol / Acetic Acid / Triethylamine (B128534) (1000:0.05:0.05, v/v/v) | - | - | - | - | - | [2] | |
| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Data not available for Methyldopa | - | - | - | - | - | |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Data not available for Methyldopa | - | - | - | - | - | ||
| Pirkle-Type | Whelk-O1 | Data not available for Methyldopa | - | - | - | - | - | |
| Protein-Based | α1-Acid Glycoprotein (AGP) | Data not available for Methyldopa | - | - | - | - | - | |
| Cyclodextrin-Based | Beta-Cyclodextrin | Data not available for Methyldopa | - | - | - | - | - |
Note: "-" indicates that specific quantitative data for Methyldopa resolution was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting chiral separation methods. Below are the experimental protocols for the CSPs for which specific data on Methyldopa resolution was found.
Macrocyclic Glycopeptide CSP: Teicoplanin Aglycone
-
Column: A commercially available column packed with teicoplanin aglycone bonded to silica (B1680970) gel.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 20mM ammonium acetate buffer (adjusted to pH 4.0) and methanol in a 20:80 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Maintained at 45°C.[1]
-
Detection: UV detection at an appropriate wavelength for Methyldopa (e.g., 280 nm).
-
Sample Preparation: A standard solution of racemic Methyldopa is prepared in a suitable solvent, such as the mobile phase, at an appropriate concentration.
Macrocyclic Glycopeptide CSP: Teicoplanin
-
Column: A commercially available column packed with teicoplanin bonded to silica gel.
-
Mobile Phase: A polar organic mobile phase composed of methanol, acetic acid, and triethylamine in a ratio of 1000:0.05:0.05 (v/v/v).[2]
-
Flow Rate: A typical flow rate for a standard analytical HPLC column (e.g., 0.5-1.5 mL/min) would be appropriate, though the specific rate was not cited.
-
Column Temperature: Typically ambient or controlled, though the specific temperature was not cited.
-
Detection: UV detection at a suitable wavelength for Methyldopa.
-
Sample Preparation: A solution of racemic Methyldopa is prepared in the mobile phase or a compatible solvent.
Logical Workflow for Chiral Separation of Methyldopa
The following diagram illustrates the general workflow for the chiral separation of Methyldopa, from initial method development to final data analysis and comparison.
Discussion and Conclusion
Based on the available data, macrocyclic glycopeptide chiral stationary phases, particularly the teicoplanin aglycone-based column, demonstrate exceptional performance for the resolution of Methyldopa enantiomers, achieving a high resolution factor of 5.05.[1] This indicates baseline separation with a significant distance between the two enantiomeric peaks, which is highly desirable for accurate quantification. The teicoplanin-based CSP also provides a viable option in a polar organic mode.[2]
While polysaccharide-based, Pirkle-type, protein-based, and cyclodextrin-based CSPs are widely used for a variety of chiral separations, specific application data for Methyldopa is not as readily available in the reviewed literature. Researchers may need to perform initial screening experiments with these column types to determine their suitability for this particular analyte.
For scientists and professionals in drug development, the choice of a chiral stationary phase will depend on several factors, including the desired resolution, analysis time, and compatibility with existing instrumentation and workflows. The data presented in this guide strongly suggests that macrocyclic glycopeptide CSPs are an excellent starting point for the development of a robust and efficient method for the chiral separation of Methyldopa. Further investigation into the other CSP classes may yield alternative or complementary separation conditions.
References
Unveiling the Central Alpha-2 Adrenergic Agonist Mechanism of Methyldopa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of methyldopa's mechanism of action as a central alpha-2 adrenergic agonist. Through a detailed comparison with other key antihypertensive drug classes, supported by experimental data and protocols, this document serves as a critical resource for understanding the nuances of antihypertensive therapy.
Methyldopa (B1676449): A Prodrug with a Central Mission
Methyldopa is a centrally acting antihypertensive agent that has been in clinical use for decades. Its primary mechanism of action involves its conversion to an active metabolite within the central nervous system (CNS).[1][2] Once administered, methyldopa crosses the blood-brain barrier and is metabolized to alpha-methylnorepinephrine.[1][2] This active metabolite then exerts its therapeutic effect by stimulating alpha-2 adrenergic receptors in the brainstem.[1][2][3] This stimulation leads to a reduction in sympathetic outflow from the CNS, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1][2] A key feature of methyldopa's action is that it typically does not significantly affect cardiac output or renal blood flow, making it a useful option for hypertensive patients with renal insufficiency.[1]
Comparative Analysis of Antihypertensive Mechanisms
To fully appreciate the unique action of methyldopa, it is essential to compare it with other major classes of antihypertensive drugs that employ distinct mechanisms.
| Drug Class | Primary Mechanism of Action | Key Molecular Target | Primary Hemodynamic Effect |
| Central Alpha-2 Agonists (e.g., Methyldopa, Clonidine) | Stimulate central alpha-2 adrenergic receptors, decreasing sympathetic outflow.[1][2][3][4][5] | Alpha-2 adrenergic receptors in the brainstem.[2][4][6] | Decreased peripheral vascular resistance.[1][7] |
| Beta-Blockers (e.g., Propranolol, Metoprolol) | Block beta-adrenergic receptors, primarily in the heart, reducing cardiac output.[8][9][10][11][12] | Beta-1 and/or Beta-2 adrenergic receptors.[8][9] | Decreased cardiac output and heart rate.[9][12] |
| ACE Inhibitors (e.g., Lisinopril, Enalapril) | Inhibit angiotensin-converting enzyme (ACE), preventing the formation of angiotensin II, a potent vasoconstrictor.[13][14][15][16][17] | Angiotensin-Converting Enzyme (ACE).[13][16] | Vasodilation and reduced blood volume.[13][14] |
| Calcium Channel Blockers (e.g., Amlodipine, Verapamil) | Block the entry of calcium into vascular smooth muscle and/or cardiac muscle cells, leading to vasodilation and/or decreased cardiac contractility.[18][19][20][21][22] | L-type voltage-gated calcium channels.[19][20] | Vasodilation.[18][19] |
Experimental Validation of Methyldopa's Central Action
The central alpha-2 adrenergic agonist mechanism of methyldopa has been substantiated through numerous preclinical and clinical studies. Below are summaries of key experimental protocols that have been instrumental in this validation.
Experimental Protocol 1: Assessment of Central Sympathetic Outflow
-
Objective: To determine the effect of methyldopa on sympathetic nerve activity originating from the CNS.
-
Methodology:
-
Animal models (e.g., anesthetized cats or rats) are surgically prepared for the recording of sympathetic nerve activity, often from the splanchnic or renal nerves.[23]
-
Baseline sympathetic nerve activity and blood pressure are recorded.
-
Methyldopa is administered intravenously.[23]
-
Changes in sympathetic nerve discharge and blood pressure are continuously monitored.
-
In some studies, electrical stimulation of the posterior hypothalamus is performed to elicit a pressor response, and the effect of methyldopa on this response is observed.[24]
-
-
Key Findings: Administration of methyldopa leads to a progressive reduction in both spontaneous and evoked sympathetic nerve activity, correlating with a decrease in blood pressure.[23][24] This provides direct evidence of a central sympatholytic effect.
Experimental Protocol 2: Evaluation of Baroreflex Sensitivity
-
Objective: To investigate the influence of methyldopa on the baroreflex arc, a key mechanism for short-term blood pressure regulation.
-
Methodology:
-
Baroreflex sensitivity is assessed in human subjects or animal models.
-
This can be achieved by administering vasoactive drugs (e.g., phenylephrine (B352888) to increase blood pressure or nitroprusside to decrease it) and measuring the resultant reflex change in heart rate.[25]
-
The slope of the relationship between the change in systolic blood pressure and the change in the R-R interval on an electrocardiogram is calculated to quantify baroreflex sensitivity.[26][27]
-
Measurements are taken before and after a course of methyldopa treatment.
-
-
Key Findings: Studies have shown that methyldopa can increase baroreflex sensitivity.[26][28] An enhanced baroreflex contributes to the stabilization of blood pressure and is consistent with a central modulation of autonomic control.
Experimental Protocol 3: Measurement of Plasma Renin Activity
-
Objective: To determine the impact of methyldopa on the renin-angiotensin-aldosterone system.
-
Methodology:
-
Blood samples are collected from subjects (human or animal) before and after the administration of methyldopa.
-
Plasma renin activity (PRA) is measured using radioimmunoassay techniques.
-
In animal studies, renal nerve stimulation can be performed to assess the drug's effect on sympathetically mediated renin release.[7]
-
-
Key Findings: Methyldopa has been shown to decrease plasma renin activity.[7][29] This effect is believed to be mediated through the reduction of sympathetic outflow to the kidneys, further contributing to its antihypertensive action.
Visualizing the Mechanisms
To further elucidate the signaling pathways and experimental workflows, the following diagrams are provided.
Caption: Signaling pathway of Methyldopa's central action.
Caption: Key experimental workflows for validating Methyldopa's mechanism.
Conclusion
The evidence strongly supports the classification of methyldopa as a central alpha-2 adrenergic agonist. Its unique mechanism of action, involving metabolic activation within the CNS to ultimately reduce sympathetic outflow, distinguishes it from other major classes of antihypertensive agents. The experimental data derived from studies on sympathetic nerve activity, baroreflex sensitivity, and plasma renin activity provide a robust validation of this central mechanism. This comparative guide offers researchers and clinicians a clear and concise overview of methyldopa's pharmacology, reinforcing its established role in the management of hypertension.
References
- 1. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 3. Mechanism of the antihypertensive effect of alpha 2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clonidine - Wikipedia [en.wikipedia.org]
- 6. litfl.com [litfl.com]
- 7. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 8. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 9. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. study.com [study.com]
- 12. m.youtube.com [m.youtube.com]
- 13. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 14. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 15. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 16. ACE Inhibitors’ Mechanism of Action: Here’s What They Do - GoodRx [goodrx.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Mechanisms of action and differences in calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bhf.org.uk [bhf.org.uk]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
- 23. Evidence for an inhibitory action of methyldopa on spinal sympathetic reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Further evidence for a central hypotensive action of α-methyldopa in both the rat and cat - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Baroreflex sensitivity modulates vasodepressor response to nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Baroreflex sensitivity alteration following transient hemispheric ischaemia in rats: protective effect of alphamethyldopa and guanfacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ahajournals.org [ahajournals.org]
- 28. Effect of alpha-methyldopa on cardiac output in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ahajournals.org [ahajournals.org]
Comparative study of the side effect profiles of Methyldopa and Nifedipine in cellular models
For Immediate Release
This guide offers a detailed comparative analysis of the in vitro side effect profiles of two commonly prescribed antihypertensive drugs: Methyldopa (B1676449) and Nifedipine. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the cytotoxic and genotoxic effects of these compounds in various cellular models. It includes detailed experimental protocols for key assays and visual representations of the primary signaling pathways implicated in their cellular side effects.
Introduction
Methyldopa, a centrally acting alpha-2 adrenergic agonist, and Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, are widely used in the management of hypertension. While their clinical efficacy is well-established, understanding their side effect profiles at a cellular level is crucial for preclinical safety assessment and the development of safer alternatives. This guide provides a comparative overview of their effects on cell viability, genetic integrity, and the underlying molecular mechanisms observed in in vitro studies.
Comparative Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxic effects of Methyldopa and Nifedipine in various cellular models. Direct comparative studies are limited; therefore, data has been compiled from individual studies to provide a comparative perspective.
Table 1: Cytotoxicity of Methyldopa in Cellular Models
| Cell Line/Model | Assay | Concentration/Dose | Observed Effect | Reference |
| C-1300 Neuroblastoma (in vivo) | Cell Survival | 7.5 mg/injection (x4) | Significant cell death | [1] |
| Rabbit Hepatocytes | Antibody-Dependent Cell-Mediated Cytotoxicity | Not Applicable | Significant cytotoxicity induced by sera from patients with Methyldopa-induced liver damage | [2] |
| Human Serum (in vitro) | Biochemical Analysis | 125 mg equivalent | Increased LDH levels | [3] |
Table 2: Cytotoxicity of Nifedipine in Cellular Models
| Cell Line/Model | Assay | IC50 / Concentration | Observed Effect | Reference |
| Human iPSC-Cardiomyocytes | Calcium Channel Blockade | 0.03 µM | 50% inhibition of L-type calcium channel current | |
| Embryonic Chick Cardiomyocytes | MTT Assay | 1 - 100 µM | No significant cell death observed | |
| Rat Hepatocytes | LDH Release / MTT Assay | Pre-treatment | Partial prevention of acetaminophen-induced cell death | [2] |
| NRK52E (Rat Kidney Epithelial) | Western Blot, etc. | 30 µM | Induction of Endoplasmic Reticulum (ER) Stress | [3][4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Apoptosis Assays | Pre-incubation | Prevention of oxLDL-induced apoptosis | [5] |
Genotoxicity Profile
Genotoxicity assays are critical for assessing the potential of a drug to cause genetic damage.
-
Methyldopa : Evidence regarding the genotoxicity of Methyldopa is mixed. One study on human lymphocyte cultures indicated a significant increase in the frequency of sister-chromatid exchanges, suggesting a potential for genetic damage. However, the same study found no clastogenic effects (chromosome breakage) in rat bone marrow cells.
-
Nifedipine : Studies in animal models have suggested that Nifedipine may exhibit dose-dependent genotoxicity. Research in female mice and their embryos showed an increase in micronucleus formation and DNA damage in bone marrow cells at medium and high doses. This effect is hypothesized to be related to an imbalance in intracellular calcium levels, leading to increased production of reactive oxygen species (ROS).
Signaling Pathways in Cellular Toxicity
Understanding the molecular pathways affected by these drugs provides insight into their mechanisms of toxicity.
Methyldopa
The precise signaling pathways for Methyldopa-induced cytotoxicity are not as clearly elucidated as for Nifedipine. However, studies suggest two potential mechanisms:
-
Immune-Mediated Hepatotoxicity : Evidence points to an immune-mediated mechanism where metabolites of Methyldopa may act as haptens, forming adducts with cellular proteins in hepatocytes. These altered proteins can be recognized by the immune system, triggering an antibody-dependent cell-mediated cytotoxic response that leads to liver cell injury.[2]
-
Endothelial Function Modulation : In endothelial cells, Methyldopa has been shown to reverse the inhibitory effect of Tumor Necrosis Factor-alpha (TNF-α) on endothelial nitric oxide synthase (eNOS) expression. While this may be a therapeutic effect, alterations in nitric oxide signaling can have widespread cellular consequences.[6]
Caption: Proposed immune-mediated pathway for Methyldopa-induced hepatotoxicity.
Nifedipine
Nifedipine's side effects at the cellular level have been linked to specific stress-response pathways.
-
Endoplasmic Reticulum (ER) Stress : In renal tubular cells, Nifedipine has been shown to induce the accumulation of unfolded proteins, leading to ER stress. This activates the Unfolded Protein Response (UPR), specifically through the ATF6α (Activating Transcription Factor 6α) branch. Prolonged ER stress leads to the upregulation of the pro-apoptotic factor CHOP and activation of caspase-12, -3, and -7, ultimately resulting in apoptosis.[3][4]
-
LKB1-AMPK Pathway Activation : In vascular smooth muscle cells (VSMCs), Nifedipine can activate the LKB1-AMP-activated protein kinase (AMPK) pathway. This activation has been shown to inhibit VSMC proliferation and ROS production and can alleviate cellular senescence. This suggests a potentially protective role in certain contexts, but also highlights a significant off-target effect on a central metabolic signaling pathway.
Caption: Nifedipine-induced Endoplasmic Reticulum (ER) stress pathway leading to apoptosis.
Caption: Nifedipine's activation of the LKB1-AMPK pathway in vascular smooth muscle cells (VSMCs).
Experimental Protocols
Detailed methodologies for standard in vitro assays cited in this guide are provided below for reproducibility and standardization.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating : Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment : Prepare serial dilutions of Methyldopa or Nifedipine in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated control wells and vehicle control wells.
-
Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition : Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation : Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from blank wells. Plot a dose-response curve to determine the IC50 value.
Caption: General workflow for the MTT cell viability assay.
LDH Cytotoxicity Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis, as a measure of cytotoxicity.
-
Cell Plating and Treatment : Follow steps 1-3 as described in the MTT assay protocol. Prepare additional control wells for "Maximum LDH Release" (treat with a lysis buffer, e.g., Triton X-100) and "Spontaneous LDH Release" (untreated cells).
-
Supernatant Collection : After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
Sample Transfer : Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction : Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation : Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction (if required) : Add a stop solution if specified by the kit manufacturer.
-
Absorbance Reading : Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis : Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
In Vitro Micronucleus Assay
This genotoxicity assay detects chromosome breakage or loss by identifying micronuclei in the cytoplasm of interphase cells.
-
Cell Culture and Treatment : Culture appropriate cells (e.g., human lymphocytes, CHO, or TK6 cells) and expose them to at least three concentrations of the test compound for a short period (e.g., 3-4 hours) with and without metabolic activation (S9 mix), and for a longer period (e.g., 24 hours) without S9.
-
Cytokinesis Block : Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.
-
Cell Harvesting : Harvest the cells by centrifugation.
-
Hypotonic Treatment : Resuspend the cell pellet in a hypotonic solution (e.g., 75 mM KCl) to swell the cells.
-
Fixation : Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid, 3:1).
-
Slide Preparation : Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining : Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring : Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis : A positive result is characterized by a dose-dependent increase in the frequency of micronucleated cells that is statistically significant compared to the negative control.
Conclusion
The available in vitro data suggests that Methyldopa and Nifedipine have distinct cellular side effect profiles. Nifedipine's toxicity appears to be linked to the induction of ER stress and apoptosis in certain cell types, while it also modulates key signaling pathways like LKB1-AMPK. Its genotoxic potential seems to be dose-dependent and related to oxidative stress.
The cellular toxicity of Methyldopa is less clearly defined by specific signaling pathways in the current literature, with evidence pointing towards immune-mediated mechanisms, particularly in hepatotoxicity. The genotoxicity data for Methyldopa is inconsistent, indicating a need for further investigation.
A significant gap exists in the availability of direct, comparative cytotoxicity studies, particularly the lack of IC50 data for Methyldopa across relevant cell lines. Future research should focus on head-to-head comparisons in standardized cellular models to provide a more definitive ranking of their cytotoxic potential. The protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and interpreting such future studies.
References
- 1. Toxicity of methyldopa (Aldomet) to mouse neuroblastoma cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody mediated hepatocyte injury in methyl dopa induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytoprotective potential of anti-ischemic drugs against chemotherapy-induced cardiotoxicity in H9c2 myoblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Methyldopa and Oxprenolol in the Management of Pregnancy-Induced Hypertension
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Two Antihypertensive Agents in an Obstetric Setting
The management of hypertension during pregnancy is a critical undertaking, balancing maternal blood pressure control with fetal well-being. Historically, methyldopa (B1676449) has been a cornerstone of therapy, valued for its established safety profile. However, the introduction of other antihypertensive agents, such as the beta-blocker oxprenolol (B1678068), has prompted comparative studies to determine the optimal treatment strategy. This guide provides a detailed comparison of methyldopa and oxprenolol in treating pregnancy-induced hypertension, drawing on key clinical trial data to inform research and development in this specialized therapeutic area.
Efficacy and Maternal Outcomes: A Tabular Comparison
Clinical trials have demonstrated that both methyldopa and oxprenolol are effective in controlling hypertension in pregnant women. However, some studies suggest nuances in their performance, particularly concerning blood pressure management and maternal physiological responses.
| Parameter | Methyldopa | Oxprenolol | Key Study Findings |
| Systolic Blood Pressure Control | Effective | Effective, though some studies note a higher initial systolic pressure in the oxprenolol group that persisted throughout treatment.[1] | In one study, patients in the early entry group (before 32 weeks' gestation) receiving oxprenolol required more frequent increases in drug dosage to control blood pressure compared to those on methyldopa.[1] |
| Diastolic Blood Pressure Control | Effective | Effective | No significant differences in diastolic blood pressure were observed between the two treatment groups in a major comparative study.[1] |
| Maternal Plasma Volume | Less pronounced expansion | Associated with greater maternal plasma volume expansion.[2] | Greater plasma volume expansion is considered a favorable physiological response in pregnancy. |
| Requirement for Additional Antihypertensives | Lower incidence in some studies | Higher incidence of needing supplementary medication in some cohorts.[1] | This suggests that methyldopa may provide more consistent monotherapy for some patients. |
Fetal and Neonatal Outcomes: A Comparative Summary
The impact of antihypertensive therapy on the fetus and neonate is of paramount importance. Studies comparing methyldopa and oxprenolol have assessed various fetal and neonatal parameters to evaluate their relative safety.
| Parameter | Methyldopa | Oxprenolol | Key Study Findings |
| Fetal Growth and Birth Weight | Generally considered safe with no adverse effects on fetal growth in several studies.[1] | Some studies suggest a potential advantage for fetal growth.[2] | One study reported greater placental and fetal growth in the oxprenolol-treated group.[2] |
| Perinatal Mortality | No stillbirths reported in a key comparative study.[1] | No stillbirths reported in the same study.[1] | The overall fetal outcome was found to be the same for both treatment groups in this trial.[1] |
| Apgar Scores | No significant difference compared to oxprenolol.[2] | No significant difference compared to methyldopa.[2] | Both drugs appear to have a similar impact on the immediate well-being of the newborn as assessed by Apgar scores. |
| Neonatal Blood Sugar | Normal | Higher blood sugar concentrations observed in neonates.[2] | This finding warrants further investigation into the metabolic effects of oxprenolol on the newborn. |
| Head Circumference | No significant difference in a key comparative study.[1] | No significant difference in the same study.[1] |
Experimental Protocols
Randomized Controlled Comparative Study (Fidler et al., 1983)
-
Patient Population: 100 pregnant women with a diastolic blood pressure at or above 95 mm Hg.[1] Patients were stratified into an "early entry" group (before 32 weeks' gestation) and a "late entry" group (at or after 32 weeks' gestation).[1]
-
Treatment Allocation: Patients were randomly allocated to receive either methyldopa or oxprenolol.[1]
-
Dosing Regimen:
-
Methyldopa: Initial dose of 250 mg three times a day, with increments up to a maximum of 4 g daily.
-
Oxprenolol: Initial dose of 40 mg three times a day, with increments up to a maximum of 480 mg daily.
-
-
Outcome Measures: Maternal blood pressure, need for additional antihypertensive therapy, and fetal outcomes including birth weight, placental weight, head circumference, and Apgar score.[1]
Randomized Comparison (Gallery et al., 1979)
-
Patient Population: 53 pregnant women with moderately severe hypertension.[2]
-
Treatment Allocation: Patients were randomly assigned to treatment with either methyldopa or oxprenolol.[2]
-
Outcome Measures: Maternal plasma volume, placental and fetal growth, incidence of intrauterine death, antepartum fetal distress (assessed by oxytocin (B344502) challenge testing), Apgar scores, and neonatal blood sugar concentrations.[2]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the flow of a typical clinical trial comparing these two drugs, the following diagrams are provided.
Conclusion
Both methyldopa and oxprenolol are effective in the management of hypertension during pregnancy. Methyldopa's long-standing safety record makes it a reliable choice. Oxprenolol may offer advantages in terms of promoting greater maternal plasma volume expansion and potentially enhanced fetal growth. However, it may be associated with a need for more frequent dose adjustments and can affect neonatal blood glucose levels. The choice of agent should be individualized based on the patient's clinical presentation and the physician's judgment. Further research is warranted to elucidate the long-term neurodevelopmental outcomes for infants exposed to these medications in utero and to explore the clinical significance of the observed differences in maternal and neonatal metabolic parameters.
References
Safety Operating Guide
Proper Disposal of Methyldopa Sesquihydrate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Methyldopa sesquihydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personnel safety and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before handling or preparing this compound for disposal, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to established safety protocols. Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust.[1][2]
Personal Protective Equipment (PPE) and Handling Summary
| Precaution Category | Specification | Source |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [1] |
| Skin Protection | Handle with gloves inspected prior to use. Wear impervious, fire/flame-resistant clothing. | [1] |
| Respiratory Protection | Use appropriate exhaust ventilation where dust is formed. Avoid breathing dust, vapors, or mist. | [2][3] |
| Safe Handling | Avoid contact with skin and eyes. Use non-sparking tools and prevent fire caused by electrostatic discharge. | [1] |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from moisture, air, and light. | [3][4] |
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies to protect public health and the environment.[5][6] In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), which governs hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which oversees the disposal of controlled substances.[7][8] It is crucial to consult your institution's Environmental Health and Safety (EHS) department and local regulations to ensure full compliance.
Under the EPA's Subpart P rule, healthcare facilities are prohibited from flushing hazardous waste pharmaceuticals down drains or sewers.[7] While this compound is not typically listed as an RCRA hazardous waste, it is best practice to avoid sewer disposal for all pharmaceutical compounds.[4]
Step-by-Step Disposal Procedure
The recommended procedure for laboratory and research settings is to dispose of this compound as chemical waste through a licensed professional service.
1. Identification and Segregation:
-
Clearly identify the waste as "this compound."
-
Segregate it from other waste streams. Do not mix with solvents, corrosives, or other reactive chemicals.[9] Incompatible materials listed in the SDS include water, oxidizing agents, acids, and strong bases.[4][10]
2. Containment and Labeling:
-
Place the waste material in a suitable, closed, and properly labeled container to await disposal.[1][3]
-
The container must be made of a stable material, be securely sealed, and stored in a well-ventilated area.[11]
-
Use clear, standardized GHS labels. The label should include the chemical name, associated hazards, and the accumulation start date.[9][11]
3. Professional Disposal:
-
Arrange for the collection of the waste with your institution's EHS department or a licensed professional waste disposal company.[2][9]
-
This is the most critical step to ensure the waste is managed, treated, and disposed of in full compliance with all federal and state regulations.[6][7] Most pharmaceutical waste is incinerated at a licensed facility.[7][8]
4. Accidental Release Measures:
-
In case of a spill, avoid dust formation.[2]
-
Sweep up the spilled material and place it into a suitable, closed container for disposal.[3]
-
Ensure the cleanup is performed by personnel wearing appropriate PPE.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound in a professional laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. alpha-Methyldopa sesquihydrate - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. ptb.de [ptb.de]
Personal protective equipment for handling Methyldopa sesquihydrate
Essential Safety and Handling Guide for Methyldopa Sesquihydrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe laboratory operations and proper disposal.
Personal Protective Equipment (PPE) Requirements
A risk assessment should be conducted to determine the specific PPE needed for the planned laboratory activities.[1] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Use Case |
| Eye/Face Protection | Safety glasses with side shields, chemical splash goggles, or a full face shield.[1] | Required for all handling activities. An emergency eye wash station should be readily accessible.[1] |
| Skin Protection | Nitrile or other impervious gloves.[1] A lab coat or an impervious gown should also be worn.[2][3] | Required for all handling. For tasks with a high risk of splashing, double gloving is recommended.[4][5] Gloves must be inspected before use and changed regularly, or immediately if contaminated.[2][6][7] |
| Respiratory Protection | Generally not required for standard laboratory operations in a well-ventilated area.[1] | A tight-fitting, full-face respirator with HEPA filters is necessary for cleaning up spills.[1] An N-95 or N-100 respirator may be sufficient for activities with a potential for aerosol generation.[7] |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Before handling the compound, put on all required PPE as specified in the table above.
-
Wash hands thoroughly before putting on gloves.[4]
-
-
Handling the Compound :
-
Decontamination and Doffing PPE :
-
After handling, decontaminate all equipment and work surfaces with a suitable detergent or solvent.[1]
-
Remove outer gloves (if double-gloving) before leaving the immediate work area.[7]
-
Remove all PPE and dispose of it in the designated waste container.
-
Wash hands and any exposed skin thoroughly after removing gloves.[1]
-
Workflow for Handling this compound
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Chemical Waste : Unused or waste this compound should be collected in a suitable, closed, and clearly labeled container for chemical waste disposal.[6][8]
-
Contaminated Materials :
-
Regulations : All waste must be disposed of in accordance with local, state, and federal regulations.[2]
Emergency Procedures: First Aid for Exposure
In the event of an accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[8] Seek medical attention if irritation develops and persists.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[6][8] |
| Inhalation | Move the individual to fresh air immediately.[6][8] If breathing is difficult, administer oxygen and seek medical attention. |
| Ingestion | Rinse the mouth with water.[8] Do NOT induce vomiting.[8] If a large amount is ingested, contact a poison control center immediately.[1] |
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 4. safety.duke.edu [safety.duke.edu]
- 5. pogo.ca [pogo.ca]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. pppmag.com [pppmag.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
